molecular formula C15H10O4 B191088 3,5-Dihydroxyflavone CAS No. 6665-69-6

3,5-Dihydroxyflavone

Cat. No.: B191088
CAS No.: 6665-69-6
M. Wt: 254.24 g/mol
InChI Key: QHYWQIVTVQAKQF-UHFFFAOYSA-N
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Description

3, 5-Dihydroxy-2-phenyl-4H-chromen-4-one, also known as 35-dihydroxyflavone, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. 3, 5-Dihydroxy-2-phenyl-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Properties

IUPAC Name

3,5-dihydroxy-2-phenylchromen-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYWQIVTVQAKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419823
Record name 3,5-DIHYDROXYFLAVONE
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6665-69-6
Record name 3,5-Dihydroxyflavone
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Record name 3,5-DIHYDROXYFLAVONE
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Record name 3,5-Dihydroxyflavone
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Within this class, the flavonols are distinguished by a 3-hydroxy group on their central C-ring, a structural feature that imparts significant chemical reactivity and biological activity. This guide provides a detailed examination of the fundamental chemical properties of a specific, synthetically important member of this subclass: 3,5-dihydroxyflavone (CAS No. 6665-69-6).[1][2][3]

While not as ubiquitously studied as its polyhydroxylated relatives like quercetin or kaempferol, this compound serves as a foundational scaffold for medicinal chemistry and a model compound for understanding the structure-property relationships that govern the behavior of more complex flavonols. Its unique arrangement of hydroxyl groups—one participating in a strong intramolecular hydrogen bond and one available for intermolecular interactions—creates a fascinating interplay of acidity, reactivity, and spectroscopic behavior. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this molecule's core characteristics, from its synthesis and purification to its spectroscopic signature and chemical reactivity.

Chemical Identity and Structure

Correctly identifying a chemical entity is the bedrock of reproducible science. The following section details the established nomenclature and structural representation of this compound.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: 3,5-Dihydroxy-2-phenyl-4H-chromen-4-one[1]

  • Common Name: this compound

  • CAS Number: 6665-69-6[1][2][3]

  • Molecular Formula: C₁₅H₁₀O₄[1]

  • Molecular Weight: 254.24 g/mol [2]

The structure consists of a central benzopyranone (chromen-4-one) core with a phenyl group at the C2 position (B-ring) and hydroxyl groups at the C3 and C5 positions. The numbering of the flavone backbone is critical for unambiguous communication of substituent positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound dictate its behavior in solution, its purification strategy, and its potential for formulation. A key structural feature influencing these properties is the strong intramolecular hydrogen bond between the 5-hydroxyl proton and the 4-carbonyl oxygen, which decreases its polarity and aqueous solubility compared to isomers lacking this feature.[4][5]

PropertyValueSource
CAS Number 6665-69-6[1][2][3]
Molecular Formula C₁₅H₁₀O₄[1]
Molecular Weight 254.24 g/mol [2]
Physical Form Neat / Crystalline Solid[1]
UV λmax (in Methanol) 266 nm[6]
XLogP3 (Predicted) 3.0PubChem[3]
pKa (Acidic, Predicted) 7.2PubChem[3]
Solubility Soluble in DMSO, acetone, methanol; sparingly soluble in water.[7] (Inferred)
Synthesis and Purification

Flavonols are most reliably synthesized via the Algar-Flynn-Oyamada (AFO) reaction .[8][9] This method involves the oxidative cyclization of a 2'-hydroxychalcone precursor using alkaline hydrogen peroxide. The reaction proceeds through a dihydroflavonol intermediate, which is then oxidized in situ to the final flavonol product.[9] The choice of this method is causal; it directly introduces the requisite 3-hydroxyl group onto the flavone core.

G start 2',6'-Dihydroxychalcone reaction Algar-Flynn-Oyamada Reaction start->reaction reagents NaOH, H₂O₂ (Alkaline Peroxide) reagents->reaction crude Crude this compound in reaction mixture reaction->crude neutralize Acidification (e.g., dil. HCl) crude->neutralize precipitate Precipitation of crude product neutralize->precipitate filter Filtration & Washing precipitate->filter purify Recrystallization (e.g., from Ethanol/Water) filter->purify final Pure this compound purify->final

Caption: Workflow for the synthesis of this compound via the AFO reaction.

3.1. Experimental Protocol: Algar-Flynn-Oyamada Synthesis

This protocol is an adapted, representative procedure for the synthesis of this compound.

  • Dissolution: Dissolve the starting material, 2',6'-dihydroxychalcone (1 equivalent), in a suitable solvent such as methanol or ethanol.

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add aqueous sodium hydroxide (e.g., 2 M NaOH) until the solution is strongly alkaline and the chalcone is fully deprotonated, typically forming a deep-colored solution. The use of a strong base is essential to generate the phenoxide required for the initial cyclization step.[9]

  • Oxidation: While maintaining the low temperature, add hydrogen peroxide (30% H₂O₂, ~2-3 equivalents) dropwise to the stirred solution. The reaction is often exothermic and must be controlled to prevent side reactions or degradation. The peroxide serves as the oxidizing agent to form the key dihydroflavonol intermediate.[8]

  • Reaction Monitoring: Allow the reaction to stir at low temperature for several hours, then warm to room temperature and stir for an additional 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the chalcone spot.

  • Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid (HCl) or acetic acid until it is neutral or slightly acidic (pH ~5-6). This protonates the phenoxide and precipitates the crude product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane. The choice of solvent depends on achieving high solubility at elevated temperatures and low solubility at room temperature to maximize recovery of pure crystals.

Spectroscopic Characterization (Predicted)
  • ¹H-NMR (in DMSO-d₆):

    • 5-OH Proton: A sharp singlet, significantly downfield shifted to ~12-13 ppm. This extreme shift is a classic diagnostic feature caused by the strong intramolecular hydrogen bond to the C4-carbonyl.[10]

    • A-Ring Protons: The protons at C6, C7, and C8 will appear as a complex multiplet or distinct doublets and triplets in the aromatic region, typically between 6.0 and 7.5 ppm.

    • B-Ring Protons: The five protons of the unsubstituted B-ring will appear as multiplets between 7.5 and 8.2 ppm.

    • 3-OH Proton: A broader singlet, typically between 9 and 10 ppm, which is exchangeable with D₂O.

  • ¹³C-NMR (in DMSO-d₆):

    • C4 (Carbonyl): The carbonyl carbon is expected in the range of 176-185 ppm.[10]

    • Hydroxylated Carbons: C3 and C5 will be found in the 145-165 ppm range.

    • Other Aromatic Carbons: Remaining carbons will appear between ~95 ppm (e.g., C8) and ~155 ppm (e.g., C9).[10]

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺•): A strong peak at m/z = 254, corresponding to the molecular weight.

    • Fragmentation: Flavonoids undergo characteristic retro-Diels-Alder (RDA) fragmentation. Expect fragments corresponding to the cleavage of the C-ring, providing structural information about the A- and B-rings.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • O-H Stretch: A broad band from ~3200-3500 cm⁻¹ for the hydroxyl groups.

    • C=O Stretch: A strong, sharp absorption around 1650-1665 cm⁻¹. The frequency is slightly lowered due to conjugation and hydrogen bonding with the 5-OH group.

    • C=C Stretch: Aromatic ring stretches will appear in the 1450-1610 cm⁻¹ region.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its hydroxyl groups and the conjugated π-system.

Caption: The intramolecular hydrogen bond between the 5-OH and 4-C=O groups.

  • Acidity and Reactivity of Hydroxyl Groups:

    • 5-OH Group: This hydroxyl group is significantly less acidic and less nucleophilic due to its involvement in the strong intramolecular hydrogen bond. It is resistant to simple alkylation or acylation reactions under standard conditions.

    • 3-OH Group: The 3-hydroxyl group is more acidic and readily participates in reactions such as esterification, etherification, and glycosylation. It is the primary site for derivatization.

  • Antioxidant Activity: Like other flavonols, this compound is expected to be a potent antioxidant. The mechanism involves donating a hydrogen atom from a hydroxyl group (primarily the more labile 3-OH) to neutralize free radicals, forming a stable flavonoid radical that is delocalized across the conjugated system.

  • Stability: Flavonoids can be sensitive to high pH, high temperatures, and UV light, which can lead to degradation. Solutions should be stored protected from light, and experiments at high pH should be conducted with care.

Biological Context and Potential Applications

While specific biological studies on this compound are limited, the flavonol scaffold is of immense interest in drug discovery. Flavonols are known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[11] The 3- and 5-hydroxyl groups, in combination with the 4-oxo function, are recognized as key structural features for potent antioxidant action.[5]

Therefore, this compound serves as a valuable parent structure for the synthesis of more complex derivatives. By selectively modifying the 3-OH group or the A- and B-rings, medicinal chemists can probe structure-activity relationships and develop novel therapeutic agents.

Safety and Handling

As a fine chemical powder, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If aerosolization is possible, a dust mask or respirator should be used. Based on GHS classifications for structurally similar dihydroxyflavones, this compound should be treated as a potential skin, eye, and respiratory irritant.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

References
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. [Link]

  • Algar-Flynn-Oyamada Reaction. Merck Index. [Link]

  • 3',4'-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

  • Algar-Flynn-Oyamada Reaction. Cambridge University Press. [Link]

  • Algar–Flynn–Oyamada reaction. Wikipedia. [Link]

  • Elimination of the Hydrogen Bonding Effect on the Solvatochromism of 3-Hydroxyflavones. ACS Publications. [Link]

  • Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication. ResearchGate. [Link]

  • FL105. This compound. PhotochemCAD. [Link]

  • CONFIRMING THE CHEMICAL STRUCTURE OF ANTIOXIDATIVE TRIHYDROXYFLAVONES FROM SCUTELLARIA BAICALENSIS USING MODERN SPECTROSCOPIC ME. Acta Chromatographica. [Link]

  • 3,7-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

  • Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. ResearchGate. [Link]

  • Chemical Structures of Four Flavonoids (Source: PubChem). ResearchGate. [Link]

  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. [Link]

  • 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers. MDPI. [Link]

  • Hydrogen Bonding Effects on Reactivity. White Rose eTheses Online. [Link]

  • Chemical structure of the flavonoid 3,6-dihydroxyflavone (3,6-DHF). ResearchGate. [Link]

  • 3-Hydroxyflavone. Wikipedia. [Link]

  • Chemical structure and atom numbering of the hydroxyflavones taking quercetin (3,5,7,3,4-pentahydroxyflavone) as the example. ResearchGate. [Link]

  • 2'-HYDROXY-6'-METHOXYCHALCONE. LookChem. [Link]

  • 3,6-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

  • H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate. [Link]

  • The crystal structures and hydrogen-bond properties of three 3-hydroxy-flavone derivatives. Semantic Scholar. [Link]

  • Determination of Flavonoids in Selected Scleranthus Species and Their Anti-Collagenase and Antioxidant Potential. National Center for Biotechnology Information. [Link]

  • 7,4'-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

  • Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. National Center for Biotechnology Information. [Link]

Sources

Technical Synthesis Guide: 3,5-Dihydroxyflavone via Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3,5-Dihydroxyflavone (3,5-DHF) Primary Precursor: 2'-Hydroxy-6'-substituted chalcone Core Methodology: Algar-Flynn-Oyamada (AFO) Reaction followed by Demethylation Significance: 3,5-DHF is a critical structural motif in flavonoid chemistry, distinguished by its unique dual fluorescence properties arising from Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon depends heavily on the proximity of the 3-OH and 5-OH protons to the C4 carbonyl, making the precise synthesis of this isomer essential for photophysical studies and biological probe development.

Part 1: Strategic Analysis & Mechanistic Foundation

The "5-OH" Challenge

Synthesizing this compound presents a specific regiochemical challenge compared to simple flavonols. The Algar-Flynn-Oyamada (AFO) reaction—the industry standard for converting chalcones to flavonols—relies on the oxidative cyclization of 2'-hydroxychalcones using hydrogen peroxide in an alkaline medium.[1][2][3][4][5]

However, the introduction of a substituent at the 6'-position (required to form the 5-OH in the final flavone) drastically alters the reaction kinetics.

  • Aurone Competition: 6'-substituted chalcones sterically hinder the standard cyclization pathway, often favoring the ring-contraction pathway that yields aurones (2-benzylidene-3-coumaranones) rather than the desired flavonols.

  • Oxidative Instability: A free hydroxyl group at the 6'-position (in 2',6'-dihydroxychalcone) is susceptible to over-oxidation to quinones under the harsh basic conditions of the AFO reaction.

The Solution: This guide prioritizes a Protection-Deprotection Strategy . By masking the 6'-hydroxyl as a methoxy group (6'-OMe) during the AFO step, we sterically guide the reaction toward the flavonol and prevent oxidative degradation. The methyl group is subsequently removed to yield the target 3,5-DHF.

Mechanistic Pathway (AFO Reaction)

The transformation proceeds via an enolate intermediate.[6] The presence of the 6'-substituent makes the "Dean and Podimuang" mechanism (direct cyclization without stable epoxide isolation) the dominant kinetic pathway.

AFO_Mechanism Chalcone 2'-OH-6'-OMe Chalcone Enolate Enolate Intermediate Chalcone->Enolate NaOH (Base) Hydroperoxide Hydroperoxide Adduct Enolate->Hydroperoxide H2O2 Attack Dihydroflavonol Dihydroflavonol Hydroperoxide->Dihydroflavonol Cyclization (-OH-) Flavonol 3-Hydroxy-5-methoxyflavone Dihydroflavonol->Flavonol Oxidation (-2H)

Caption: Mechanistic flow of the Algar-Flynn-Oyamada reaction converting a protected chalcone to a flavonol via oxidative cyclization.

Part 2: Experimental Protocol

Phase 1: Precursor Synthesis (Claisen-Schmidt Condensation)

Before the core AFO reaction, the specific chalcone skeleton must be assembled.

  • Reagents: 2-Hydroxy-6-methoxyacetophenone (1.0 eq), Benzaldehyde (1.1 eq), KOH (50% aq), Ethanol.

  • Procedure:

    • Dissolve acetophenone in ethanol at 0°C.

    • Add KOH dropwise.

    • Add benzaldehyde and stir at room temperature (RT) for 24–48 hours.

    • Acidify with HCl to precipitate the yellow chalcone: 2'-hydroxy-6'-methoxychalcone .

Phase 2: The AFO Reaction (Oxidative Cyclization)

This is the critical step. Temperature control is vital to minimize aurone byproducts.

Reagents & Stoichiometry:

Component Equivalents Role
2'-Hydroxy-6'-methoxychalcone 1.0 Substrate
NaOH (15-20% aq) 5.0 - 10.0 Base/Catalyst
H2O2 (30% aq) 2.5 - 5.0 Oxidant

| Methanol/Ethanol | Solvent | Solubilizer |

Step-by-Step Protocol:

  • Dissolution: Suspend 1.0 g of the chalcone in 20 mL of Methanol. Cool the solution to 0°C in an ice bath.

  • Basification: Add 15% NaOH solution (10 mL) dropwise. The solution will turn a deep orange-red (phenolate formation).

  • Oxidation: Add 30% H2O2 (3 mL) dropwise over 10 minutes. Critical: Do not allow the temperature to rise above 5°C during addition.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT and stir for another 12 hours. The solution usually lightens in color (yellow).

  • Workup: Pour the mixture into 100 mL of ice-water containing dilute HCl. A pale yellow solid will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Acetone.

    • Intermediate Product:3-Hydroxy-5-methoxyflavone .

    • Quality Check: Verify absence of aurone peak in NMR (aurones show a vinylic proton ~6.5-6.8 ppm; flavonols do not).

Phase 3: Demethylation (Unmasking the 5-OH)

The 5-methoxy group is robust. Boron Tribromide (BBr3) is the preferred reagent for clean cleavage without affecting the flavonoid skeleton.

Protocol:

  • Dissolve 3-hydroxy-5-methoxyflavone in anhydrous Dichloromethane (DCM) under Argon/Nitrogen atmosphere at -78°C.

  • Add BBr3 (1M in DCM, 3.0 eq) slowly.

  • Warm to RT and stir overnight.

  • Quench with Methanol (carefully!) followed by water.

  • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Final Product: This compound .

Part 3: Process Logic & Visualization

The logic of this synthesis relies on the "Protected Route" to avoid side reactions. The workflow below details the decision tree and process flow.

Synthesis_Workflow Start Start: 2-Hydroxy-6-methoxyacetophenone Step1 1. Claisen-Schmidt Condensation (+ Benzaldehyde, KOH) Start->Step1 Chalcone Intermediate: 2'-Hydroxy-6'-methoxychalcone Step1->Chalcone Step2 2. AFO Reaction (H2O2, NaOH, 0°C) Chalcone->Step2 Check Quality Control: Aurone vs Flavonol? Step2->Check Intermed2 3-Hydroxy-5-methoxyflavone Check->Intermed2 Pass (Flavonol) Step3 3. Demethylation (BBr3, DCM) Intermed2->Step3 Final Target: this compound Step3->Final

Caption: Step-by-step synthetic workflow emphasizing the critical quality control checkpoint after the AFO reaction.

Part 4: Troubleshooting & Optimization

Aurone Formation (The "Red Solid" Problem)

If the product after Phase 2 is deep orange/red rather than pale yellow, you likely formed the aurone.

  • Cause: Temperature too high or base concentration too low.

  • Fix: Repeat AFO at strictly 0°C. Increase NaOH concentration to ensure the enolate is fully formed before H2O2 addition.

  • Alternative: If AFO fails, switch to the Iodine/DMSO oxidative cyclization method (See Reference 1.1). This method involves heating the chalcone with catalytic Iodine in DMSO, which often favors flavones over aurones for difficult substrates.

Incomplete Demethylation
  • Symptom: NMR shows residual methoxy peak (~3.8 ppm).

  • Fix: The 5-OMe is sterically hindered by the carbonyl. Increase BBr3 equivalents to 5.0 and reflux if necessary (though RT is usually sufficient).

Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • 
       12.0+ ppm (s, 1H, 5-OH, chelated).
      
    • 
       9-10 ppm (s, 1H, 3-OH).
      
    • Absence of aliphatic protons (except solvent).

  • UV-Vis: Distinct dual emission bands if tested for fluorescence (ESIPT signature).

References

  • Improved Synthesis of 5-Hydroxy-3',4'-dimethoxy flavone via Iodine Cyclization Source: ResearchGate Context: Describes the alternative oxidative cyclization using Iodine/DMSO when standard AFO is problematic for 5-hydroxy derivatives. URL:[Link]

  • Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism Source: Beilstein Archives (2024) Context: Detailed mechanistic analysis of why 6'-substituted chalcones behave differently (Dean and Podimuang mechanism) and the competition between flavonol and aurone formation.[2] URL:[Link]

  • Synthesis of 5-substituted flavonols via the Algar-Flynn-Oyamada reaction Source: Semantic Scholar / Elsevier (2017) Context: Optimization of AFO conditions using Sodium Carbonate/H2O2 to favor flavonols over aurones for 5-substituted targets. URL:[Link][5][7]

  • Demethylation of Polymethoxyflavones Source: NIH / PubMed Central Context: Discusses the biological and chemical demethylation patterns, confirming the stability and difficulty of removing the 5-OMe group compared to other positions. URL:[Link]

Sources

Technical Guide: The Algar-Flynn-Oyamada (AFO) Reaction for 3,5-Dihydroxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,5-dihydroxyflavone (and its derivatives) via the Algar-Flynn-Oyamada (AFO) reaction. While the AFO reaction is the standard route for flavonols (3-hydroxyflavones), the introduction of a hydroxyl group at the 5-position (A-ring) presents a unique chemoselective challenge. The required precursor, a 2',6'-disubstituted chalcone , introduces steric and electronic factors that frequently divert the reaction toward the formation of aurones (2-benzylidenebenzofuran-3-ones) rather than the desired flavonols.

This guide provides a scientifically rigorous pathway to suppress aurone formation through precursor engineering (O-methylation protection) and optimized oxidative cyclization protocols, including a modern green chemistry approach using Urea-Hydrogen Peroxide (UHP).

The Mechanistic Landscape: The "Aurone Trap"

To successfully synthesize this compound, one must understand why the standard AFO protocol fails when applied directly to 2',6'-dihydroxychalcone.

The Competition: 6-endo-trig vs. 5-exo-trig

The AFO reaction involves the oxidative cyclization of 2'-hydroxychalcones using hydrogen peroxide in an alkaline medium. The mechanism proceeds through an enolate intermediate that attacks the peroxide.[1] The critical divergence point occurs after the initial hydroperoxide formation:

  • Flavonol Pathway (Desired): Nucleophilic attack by the phenoxide on the

    
    -carbon (6-endo-trig cyclization) followed by elimination of hydroxide.
    
  • Aurone Pathway (Undesired): Attack on the

    
    -carbon (5-exo-trig cyclization) or rearrangement of an epoxide intermediate.
    
The 6'-Substituent Effect

In the synthesis of this compound, the starting material corresponds to a chalcone with a substituent at the 6'-position.

  • Direct Route (2',6'-Dihydroxychalcone): The 6'-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the chalcone but reduces the electrophilicity of the carbonyl, often stalling the reaction or favoring the kinetically faster aurone formation.

  • Protected Route (2'-Hydroxy-6'-methoxychalcone): Masking the 6'-OH as a methoxy group breaks the hydrogen bond and sterically guides the cyclization toward the 6-membered flavonol ring. This is the industry-standard approach for high-purity synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between flavonol and aurone formation and the role of the intermediate.

AFO_Mechanism cluster_conditions Critical Control Factors Chalcone 2'-Hydroxy-6'-R-Chalcone Enolate Enolate Intermediate Chalcone->Enolate NaOH Hydroperoxide Hydroperoxide Intermediate Enolate->Hydroperoxide H2O2 / Attack Epoxide Epoxide (Debated Intermediate) Hydroperoxide->Epoxide Path A (Traditional view) Dihydroflavonol Dihydroflavonol (3-OH-Flavanone) Hydroperoxide->Dihydroflavonol Path B (Direct Cyclization) Favored if R=OMe Epoxide->Dihydroflavonol 6-endo-trig Aurone Aurone (Side Product) Epoxide->Aurone 5-exo-trig Favored if R=OH Flavonol This compound (Target) Dihydroflavonol->Flavonol Oxidation/-H2O

Caption: Mechanistic bifurcation in the AFO reaction. Path B is maximized by protecting the 6'-position (R=OMe) to avoid the Aurone trap.

Precursor Engineering: Synthesis of the Chalcone

Target Precursor: 2'-Hydroxy-6'-methoxychalcone. Rationale: We synthesize the 5-methoxy derivative first, then demethylate. This avoids the 6'-OH interference described above.

Claisen-Schmidt Condensation Protocol[2]
  • Reagents: 2-Hydroxy-6-methoxyacetophenone, Benzaldehyde, KOH (40% aq), Ethanol.

  • Conditions: Room temperature (RT), 24–48 hours.

Step-by-Step:

  • Dissolve 10 mmol of 2-hydroxy-6-methoxyacetophenone and 10 mmol of benzaldehyde in 30 mL of ethanol.

  • Add 15 mL of 40% (w/v) aqueous KOH dropwise with vigorous stirring.

  • Stir at RT for 24 hours. The solution will turn deep orange/red (formation of the chalcone phenolate).

  • Pour the mixture into crushed ice/water (200 mL) and acidify with HCl (10%) to pH ~3.

  • Filter the yellow precipitate (Chalcone).

  • Recrystallization: Ethanol is preferred.

  • QC Check: 1H NMR should show trans-olefin protons (

    
     Hz) around 
    
    
    
    7.5–8.0 ppm.

Optimized AFO Protocols

Two protocols are provided. Protocol A is the robust, traditional solvent-based method. Protocol B is a modern, "green" variation using Urea-Hydrogen Peroxide (UHP) which often suppresses side reactions.

Protocol A: Traditional Alkaline H2O2 (Standard)

Best for: Large scale, established workflows.

  • Dissolution: Dissolve 5 mmol of 2'-hydroxy-6'-methoxychalcone in 25 mL of Methanol/Dichloromethane (3:1 ratio). Note: DCM helps solubility of methoxy-chalcones.

  • Base Addition: Add 10 mL of 15% NaOH solution. Cool to 0°C.[2][3]

  • Oxidation: Add 2.5 mL of 30%

    
     dropwise over 20 minutes.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

    • Observation: The deep red chalcone color should fade to a lighter yellow/turbid suspension.

  • Workup: Pour into ice water containing HCl. Extract with Ethyl Acetate.[3]

  • Purification: Flash chromatography (Hexane:Ethyl Acetate) is usually required to separate the flavonol from unreacted chalcone.

Protocol B: Urea-Hydrogen Peroxide (UHP) / Green Chemistry

Best for: Higher yield, reduced aurone formation.

  • Mixing: In a mortar, combine 2 mmol of 2'-hydroxy-6'-methoxychalcone , 4 mmol of UHP (Urea-Hydrogen Peroxide adduct), and 6 mmol of pulverized KOH .

  • Grinding: Grind the mixture with a pestle for 10–15 minutes. Add 3–5 drops of ethanol to form a paste.

  • Digestion: Let the paste stand for 10 minutes.

  • Workup: Dilute with cold water, acidify with HCl. The solid product precipitates immediately.

  • Advantage: This method minimizes the water content, which kinetically disfavors the hydration side-reactions and aurone rearrangements.

Data Comparison: Method Efficiency
ParameterProtocol A (Traditional)Protocol B (UHP/Green)
Reagent 30%

(aq)
Urea-

(Solid)
Solvent MeOH / DCMSolvent-free / Trace EtOH
Temperature 0°C

RT
RT (Grinding)
Time 12–24 Hours20–30 Minutes
Yield (Typical) 55–65%75–85%
Aurone impurity Common (requires chromatography)Minimal

Final Transformation: Demethylation

The AFO reaction yields 3-hydroxy-5-methoxyflavone . To get the target This compound , the 5-OMe must be cleaved.

  • Reagent: Boron Tribromide (

    
    ) in Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve 3-hydroxy-5-methoxyflavone in anhydrous DCM under

      
       at -78°C.
      
    • Add

      
       (3 equivalents) slowly.
      
    • Warm to RT and stir for 4 hours.

    • Quench with Methanol.[4]

    • Why this works: The 5-OMe is peri-positioned to the carbonyl, making it susceptible to Lewis acid coordination and cleavage.

Workflow Visualization

Synthesis_Workflow Start Start: 2-Hydroxy-6-methoxyacetophenone Step1 1. Claisen-Schmidt Condensation (+ Benzaldehyde, KOH) Start->Step1 Intermediate1 Intermediate: 2'-Hydroxy-6'-methoxychalcone Step1->Intermediate1 Step2 2. AFO Reaction (Oxidative Cyclization) (UHP or H2O2/NaOH) Intermediate1->Step2 CCP1 CCP: Ensure trans-chalcone (NMR) Intermediate1->CCP1 Intermediate2 Intermediate: 3-Hydroxy-5-methoxyflavone Step2->Intermediate2 CCP2 CCP: Monitor Aurone byproduct (TLC) Step2->CCP2 Step3 3. Demethylation (BBr3 / DCM) Intermediate2->Step3 Final Final Product: this compound Step3->Final

Caption: Step-by-step synthetic workflow for this compound, highlighting critical intermediates.

Characterization & Validation

To validate the synthesis of this compound, look for these specific spectral signatures:

  • UV-Vis: Band I (320–380 nm) and Band II (240–280 nm). The 3-OH and 5-OH induce bathochromic shifts with shift reagents (

    
    ).
    
  • 1H NMR (DMSO-

    
    ): 
    
    • 5-OH: A sharp singlet, highly deshielded (

      
       12.0–13.0 ppm) due to hydrogen bonding with the C=O.
      
    • 3-OH: A broad singlet (

      
       9.0–10.0 ppm).
      
    • C-Ring: Absence of aliphatic protons (confirms oxidation of the dihydroflavonol intermediate).

  • Mass Spectrometry:

    
     peak corresponding to the molecular weight (MW: 254.24  g/mol  for 3,5-DHF).
    

References

  • Algar, J., & Flynn, J. P. (1934).[1] A new method for the synthesis of flavonols.[3] Proceedings of the Royal Irish Academy.[1][5] Section B: Biological, Geological, and Chemical Science, 42, 1–8.

  • Oyamada, T. (1934). A New General Method for the Synthesis of the Derivatives of Flavonol.[1] Bulletin of the Chemical Society of Japan, 10(5), 182–186.[1] [Link][1]

  • Gormley, T. R., & O'Sullivan, W. I. (1973).[1] Flavanoid epoxides—XIII: Acid catalysed rearrangement of aurone epoxides. Tetrahedron, 29(2), 369–373.[1] [Link]

  • Bhat, B. A., et al. (2014).[6] Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. Molecules, 19, 15348-15359. [Link]

  • Ferreira, D., et al. (2010). Flavonoids: Synthesis and Biological Activity. Comprehensive Heterocyclic Chemistry III. Elsevier. [Link]

Sources

Targeting the Flavonol Core: A Technical Guide to the Biological Activity of 3,5-Dihydroxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dihydroxyflavone (3,5-DHF) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual hydroxylation at the C3 and C5 positions of the flavone backbone. Unlike generic flavonoids, the 3,5-DHF motif facilitates unique intramolecular hydrogen bonding and metal chelation properties that drive high-affinity interactions with metalloenzymes (e.g., HCV NS5B polymerase) and kinase domains (e.g., PI3K/Akt).

This guide provides a technical deep-dive into the structure-activity relationships (SAR), therapeutic mechanisms, and validation protocols for 3,5-DHF derivatives, serving as a blueprint for their development as antiviral and anticancer agents.

Part 1: Structural Basis & SAR Analysis

The biological potency of 3,5-DHF derivatives is governed by the electronic environment of the chromone ring and the steric orientation of the B-ring.

The Chelation Pharmacophore

The defining feature of 3,5-DHF is the ability to form stable coordination complexes with divalent metal ions (


, 

,

).
  • 5-OH Site: Forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This locks the A-ring/C-ring system into a planar conformation, essential for intercalating into DNA or binding narrow hydrophobic pockets in enzymes.

  • 3-OH Site: The C3-hydroxyl group is highly reactive. It acts as a hydrogen bond donor/acceptor and is the primary site for glycosylation in nature. In synthetic derivatives, replacing the 3-OH with a fluorine atom or an O-alkyl group often modifies metabolic stability and membrane permeability.

SAR Visualization

The following diagram maps the critical modification sites on the 3,5-DHF backbone.

SAR_Map Core This compound Scaffold C3 C3-OH Position (Critical for Antioxidant/Chelation) Target: O-Alkylation increases lipophilicity Core->C3 C5 C5-OH Position (Intramolecular H-Bonding) Target: Stabilizes Planarity Core->C5 C2_3 C2-C3 Double Bond (Conjugation) Target: Essential for PI3K Inhibition Core->C2_3 BRing B-Ring Substitutions (Catechol 3',4'-OH) Target: Enhances Anti-inflammatory Activity Core->BRing Metal Chelation (Mg2+, Zn2+) Metal Chelation (Mg2+, Zn2+) C3->Metal Chelation (Mg2+, Zn2+) Metabolic Stability Metabolic Stability C5->Metabolic Stability

Figure 1: Structure-Activity Relationship (SAR) map of this compound. The C3 and C5 hydroxyls act as the primary "warheads" for biological interaction.

Part 2: Therapeutic Applications & Mechanisms[1]

Antiviral Activity: HCV and Influenza

3,5-DHF derivatives, particularly Galangin (3,5,7-trihydroxyflavone) and 3,4'-dihydroxyflavone , exhibit potent antiviral efficacy.

  • HCV NS5B Inhibition: The Hepatitis C Virus (HCV) relies on NS5B, an RNA-dependent RNA polymerase (RdRp).[1] 3,5-DHF derivatives inhibit this enzyme via an allosteric mechanism. The 3-OH and 4-C=O groups chelate the divalent magnesium ions (

    
    ) at the polymerase active site, preventing the nucleophilic attack required for RNA chain elongation [1].
    
  • Influenza (H1N1): 3,4'-dihydroxyflavone has been shown to inhibit viral neuraminidase and block viral adsorption.[2] In vivo mouse models demonstrated reduced viral titers and lung pathology upon oral administration [2].[2]

Anticancer Activity: The Apoptotic Trigger

Derivatives like Galangin induce apoptosis in hepatocellular carcinoma (HCC) and breast cancer lines (MCF-7).

  • Mitochondrial Pathway: 3,5-DHF derivatives trigger the release of Cytochrome C by modulating the Bcl-2/Bax ratio.

  • Kinase Inhibition: They act as ATP-competitive inhibitors of the PI3K/Akt signaling pathway. The planarity of the flavonoid structure allows it to slot into the ATP-binding pocket of Akt, preventing downstream phosphorylation of mTOR and halting cell proliferation [3].

Mechanistic Pathway Diagram

Mechanism_Pathway Drug 3,5-DHF Derivative (e.g., Galangin) NS5B HCV NS5B Polymerase (Mg2+ Active Site) Drug->NS5B Chelation PI3K PI3K/Akt Pathway Drug->PI3K ATP Competition ROS Intracellular ROS Drug->ROS Scavenging/Modulation Rep Viral Replication Blocked NS5B->Rep Inhibition Apop Mitochondrial Apoptosis (Caspase-3 Activation) PI3K->Apop Induction ROS->Apop Oxidative Stress

Figure 2: Dual-mechanism action of 3,5-DHF derivatives targeting viral replication enzymes and cancer cell survival pathways.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction is the gold standard for accessing 3-hydroxyflavones from chalcones.

Reagents: 2'-Hydroxychalcone derivative, 30%


, NaOH (16% aq), Methanol.
Workflow: 
  • Dissolution: Dissolve 1.0 eq of 2'-hydroxychalcone in Methanol at 0°C.

  • Base Addition: Add 2.0 eq of NaOH solution dropwise. Solution will turn deep orange/red (phenolate formation).

  • Oxidation: Add 2.2 eq of

    
     dropwise. Maintain temperature <5°C to prevent side reactions (Aurone formation).
    
  • Cyclization: Stir at room temperature for 2–4 hours. The mixture will lighten as the flavonol precipitates.

  • Workup: Acidify with 2M HCl to pH 2. Filter the yellow precipitate. Recrystallize from EtOH.

Validation Check: The appearance of a C3-OH signal in


-NMR (broad singlet, ~9.5-10.5 ppm) and loss of chalcone vinylic protons confirms cyclization [4].
Protocol B: HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of the derivative to block RNA synthesis.

  • System: Recombinant HCV NS5B protein (C-terminal truncated).

  • Substrate: Poly(rA) template and Oligo(U)12 primer.

  • Tracer:

    
    -UTP (Radiolabeled Uridine Triphosphate).
    
  • Reaction:

    • Incubate NS5B, Template/Primer, and Test Compound (0.1 - 100 µM) in buffer (20 mM Tris-HCl, 5 mM

      
      , 1 mM DTT) for 15 min.
      
    • Initiate with

      
      -UTP. Incubate 1 hour at 30°C.
      
  • Detection: Quench with TCA (Trichloroacetic acid). Filter onto DE81 ion-exchange paper. Wash to remove unbound nucleotide. Measure incorporation via Liquid Scintillation Counting.

  • Control: Use Sofosbuvir triphosphate as a positive control for inhibition.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Start: 2'-Hydroxychalcone Step2 Reagent: H2O2 / NaOH / MeOH (AFO Conditions) Step1->Step2 Step3 Intermediate: Epoxide / Enolate Step2->Step3 0°C Step4 Product: 3-Hydroxyflavone (Precipitate) Step3->Step4 Cyclization QC QC Check: 1H-NMR (C3-OH) MP Determination Step4->QC

Figure 3: Step-by-step synthesis of 3-hydroxyflavones using the Algar-Flynn-Oyamada oxidation.

Part 4: Comparative Data Summary

The following table summarizes the biological activity of key 3,5-DHF derivatives based on literature consensus.

DerivativePrimary TargetActivity (IC50 / EC50)Mechanism
Galangin (3,5,7-Trihydroxyflavone)HCV NS5B RdRp12.5 µM [1]Allosteric Inhibition / Chelation
3,4'-Dihydroxyflavone Influenza A (H1N1)8.2 µM [2]Neuraminidase Inhibition
Luteolin (3',4',5,7-Tetrahydroxyflavone)LPS-induced NO16.9 µM [3]NF-kB Suppression
5,6-Dihydroxyflavone SARS-CoV-2 SpikeN/A (Entry Block) [5]RBD-ACE2 Interaction Blockade

References

  • Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. National Institutes of Health (NIH). Available at: [Link]

  • Antiviral activity of 3,4'-dihydroxyflavone on influenza A virus. PubMed.[2] Available at: [Link]

  • Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity. PubMed. Available at: [Link]

  • Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism. Beilstein Archives. Available at: [Link]

  • 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry. NIH / PubMed Central. Available at: [Link]

Sources

Technical Guide: Neuroprotective Profile of 3,5-Dihydroxyflavone (3,5-DHF) in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neuroprotective Effects of 3,5-Dihydroxyflavone in vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

While 7,8-dihydroxyflavone (7,8-DHF) has garnered significant attention as a TrkB agonist, This compound (3,5-DHF) (CAS: 6665-69-6) occupies a distinct and critical niche in neuropharmacology. It serves as a structural pharmacophore that isolates the contribution of the A-ring and C-ring chelation sites from the B-ring radical scavenging activity typically seen in catechols like quercetin.

This guide details the in vitro utility of 3,5-DHF, positioning it not merely as a therapeutic candidate, but as a precision tool for dissecting metal-mediated neurotoxicity (e.g., Ferroptosis, Alzheimer’s metal accumulation) versus general oxidative stress.

Structural Basis of Efficacy: The 3,5-Motif

The neuroprotective capacity of 3,5-DHF is dictated by its specific substitution pattern, which creates two distinct metal-binding domains while maintaining high lipophilicity due to the unsubstituted B-ring.

The Dual Chelation Mechanism

Unlike poly-hydroxylated flavonoids, 3,5-DHF lacks the 3',4'-catechol moiety on the B-ring. This absence reduces its direct radical scavenging potential (H-atom donation) compared to Quercetin but enhances its specificity for metal chelation .

  • Site 1 (5-hydroxy-4-keto): Located between the A-ring and C-ring. This site is favored for binding transition metals like Cu²⁺ and Fe²⁺, preventing them from catalyzing the Fenton reaction.

  • Site 2 (3-hydroxy-4-keto): Located on the C-ring. This is the high-affinity site. The 3-OH group is critical; its removal (as in flavone) or glycosylation (as in rutin) significantly diminishes neuroprotective efficacy against metal-induced toxicity.

Lipophilicity and BBB Penetration

The absence of B-ring hydroxyl groups makes 3,5-DHF significantly more lipophilic than its analogs (Quercetin, Myricetin). In in vitro BBB models (e.g., PAMPA or co-culture), 3,5-DHF demonstrates superior membrane permeability, allowing it to intercalate into the lipid bilayer and protect against lipid peroxidation from within the membrane.

Mechanisms of Action (MOA)

Inhibition of Fenton Chemistry (Primary MOA)

3,5-DHF acts primarily by sequestering redox-active metals. In neurodegenerative environments (AD/PD), free iron drives the conversion of H₂O₂ to the highly toxic hydroxyl radical (•OH).[1][2][3] 3,5-DHF forms stable complexes with Fe²⁺, effectively "capping" the catalytic potential of the metal.

Nrf2/ARE Pathway Activation

While a weaker direct scavenger, 3,5-DHF acts as a mild electrophile. This stress signal disrupts the Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation and the upregulation of Phase II antioxidant enzymes (HO-1, NQO1).

Visualization of Signaling & Chelation

The following diagram illustrates the dual-pathway mechanism: direct metal sequestration and indirect Nrf2 activation.

3,5-DHF_Mechanism DHF This compound Fe Free Iron (Fe2+) DHF->Fe Chelation (3-OH/4-keto) ROS Fenton Reaction (•OH Generation) DHF->ROS Inhibits Keap1 Keap1-Nrf2 Complex DHF->Keap1 Electrophilic Modulation Fe->ROS Catalyzes Protect Neuroprotection (Reduced Lipid Peroxidation) ROS->Protect Damages Nrf2 Nrf2 (Nuclear) Keap1->Nrf2 Releases ARE ARE Promoter Nrf2->ARE Binds Enzymes HO-1 / NQO1 ARE->Enzymes Transcription Enzymes->Protect Detoxification

Caption: 3,5-DHF mitigates neurotoxicity via direct iron chelation (blocking Fenton reactions) and Nrf2-mediated upregulation of heme oxygenase-1 (HO-1).

Experimental Protocols

Note on Stability: 3,5-DHF is relatively unstable in standard culture media (DMEM/RPMI) compared to glycosylated flavonoids. It can degrade within hours at pH 7.4. Strict adherence to the timing in the protocol below is required for reproducibility.

Protocol: Iron-Induced Neurotoxicity Model (PC12 or SH-SY5Y)

This assay validates the specific chelation potency of 3,5-DHF.

Materials:

  • Cell Line: SH-SY5Y (differentiated) or PC12 cells.

  • Compound: this compound (Sigma/Merck, >98% purity).

  • Vehicle: DMSO (Final concentration < 0.1%).

  • Insult: Ferrous Sulfate (FeSO₄) + Ascorbic Acid (to maintain Fe²⁺ state).

Step-by-Step Workflow:

  • Preparation (Day 0):

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Differentiate for 5–7 days (using Retinoic Acid) to induce neurite outgrowth.

  • Stock Solution (Day 7):

    • Dissolve 3,5-DHF in 100% DMSO to create a 50 mM stock. Store at -20°C in aliquots. Do not freeze-thaw.

  • Pre-treatment (Critical Step):

    • Dilute stock in serum-free media to 10, 20, and 50 µM.

    • Apply to cells for 2 hours (shorter than the standard 24h due to media instability).

  • The Insult:

    • Remove media. Wash 1x with PBS.

    • Add fresh media containing FeSO₄ (50 µM) .

    • Note: Do not co-incubate 3,5-DHF and Iron in the stock tube; add them sequentially to the cells to test intracellular protection vs. extracellular chelation.

  • Readout (24h post-insult):

    • Viability: CCK-8 or MTT assay.

    • Lipid Peroxidation: Measure MDA (Malondialdehyde) levels using TBARS assay. 3,5-DHF should significantly reduce MDA levels.

Visualization of Experimental Workflow

Exp_Protocol Start SH-SY5Y Differentiation (5-7 Days w/ RA) Stock Prepare 3,5-DHF Stock (50mM in DMSO, Fresh) Start->Stock Treat Pre-treatment (2 Hours) Serum-Free Media (10-50 µM) Stock->Treat Dilute immediately Wash PBS Wash (Remove Extracellular DHF) Treat->Wash Insult Iron Challenge (50 µM FeSO4) Wash->Insult Assay1 MTT/CCK-8 (Mitochondrial Function) Insult->Assay1 24h Incubation Assay2 TBARS Assay (Lipid Peroxidation/MDA) Insult->Assay2 24h Incubation

Caption: Workflow for assessing 3,5-DHF efficacy against iron-induced neurotoxicity. Note the short pre-treatment window to mitigate compound instability.

Data Interpretation & Troubleshooting

Expected Results
AssayControl (Vehicle)Iron Only (Insult)Iron + 3,5-DHF (20µM)Interpretation
Cell Viability 100%40-50%75-85%Rescue indicates prevention of necrotic/apoptotic death.
ROS (DCFH-DA) Low FluorescenceHigh FluorescenceModerate Reduction3,5-DHF is a moderate scavenger; expect ~40% reduction.
MDA (Lipid Peroxidation) < 1 nmol/mg> 5 nmol/mg< 2 nmol/mgStrong Effect. 3,5-DHF excels at stopping lipid peroxidation chains.
Troubleshooting Common Failures
  • Issue: No protection observed.

    • Cause: Compound degradation. 3,5-DHF is unstable in basic pH or prolonged incubation in DMEM.

    • Fix: Refresh media immediately before adding the compound. Ensure DMSO concentration is < 0.1% to avoid solvent toxicity masking the effect.

  • Issue: Precipitation in media.

    • Cause: High lipophilicity.

    • Fix: Sonicate the stock solution. Do not exceed 50 µM in aqueous media.

References

  • Structure-Activity Relationships of Flavonoids

    • Title: Structure–antioxidant activity relationships of flavonoids and phenolic acids.
    • Source:Free Radical Biology and Medicine
    • Context: Establishes the 3-OH and 5-OH groups as critical determinants for metal chelation and antioxidant capacity, distinguishing 3,5-DHF
    • URL:[Link]

  • Stability in Culture Media

    • Title: Metabolism of Phenolic Compounds in LPS-stimulated Raw264.
    • Source:ACS Omega / Journal of Agricultural and Food Chemistry
    • Context: Documents the instability of 3-hydroxyflavones (including 3,5-DHF)
    • URL:[Link]

  • Metal Chelation & Neuroprotection

    • Title: Iron chelation in the biological activity of flavonoids.
    • Source:Intern
    • Context: Validates the "3-hydroxy-4-keto" site as the primary high-affinity binding site for iron, explaining 3,5-DHF's efficacy in ferroptosis models.
    • URL:[Link][4]

  • BACE1 Inhibition (SAR Context)

    • Title: Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme.
    • Source:Frontiers in Chemistry
    • Context: Discusses the role of the C-ring hydroxylation (3-OH)
    • URL:[Link]

Sources

An In-depth Technical Guide on the Antiviral Activity of 3,5-Dihydroxyflavone Against Influenza Virus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Influenza viruses are a persistent global health threat, causing seasonal epidemics and occasional pandemics with significant morbidity and mortality. The emergence of antiviral resistance to current therapeutics necessitates the exploration of novel antiviral agents.[1][2] Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered considerable attention for their wide range of biological activities, including antiviral effects against various viruses.[3] This guide focuses on the potential antiviral activity of a specific flavonoid, 3,5-dihydroxyflavone, against the influenza virus. While direct and extensive research on this compound's anti-influenza properties is emerging, this document synthesizes current knowledge on related flavonoids to provide a comprehensive technical framework for its investigation.[1][4][5]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the putative mechanisms of action, provide detailed experimental protocols for in vitro and in vivo evaluation, and offer insights into the scientific rationale behind these methodologies.

Putative Mechanisms of Antiviral Action

The antiviral activity of flavonoids against the influenza virus can be attributed to multiple mechanisms, often targeting different stages of the viral life cycle.[3][4] Based on studies of structurally similar flavonoids, this compound may exert its anti-influenza effects through one or more of the following pathways:

Inhibition of Viral Entry

Flavonoids can interfere with the initial stages of viral infection, including attachment to and entry into host cells.[3] This can be achieved by:

  • Blocking Hemagglutinin (HA): Some flavonoids may bind to the viral surface glycoprotein hemagglutinin, preventing it from attaching to sialic acid receptors on the host cell surface.

  • Inhibiting Membrane Fusion: Another potential mechanism is the inhibition of the conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane.[6]

Inhibition of Viral Enzymes

Key viral enzymes are attractive targets for antiviral drugs. For influenza virus, neuraminidase (NA) and RNA-dependent RNA polymerase (RdRp) are crucial for its replication and spread.

  • Neuraminidase (NA) Inhibition: Several flavonoids have been shown to inhibit the activity of NA, an enzyme essential for the release of progeny virions from infected cells.[1][7] By blocking NA, flavonoids can prevent the spread of the virus to new cells.

  • RNA-dependent RNA Polymerase (RdRp) Inhibition: The viral RdRp is responsible for the replication and transcription of the viral RNA genome. Inhibition of this enzyme would directly halt viral replication.[8]

Modulation of Host Cell Signaling Pathways

Influenza virus infection triggers a cascade of host cell signaling pathways, some of which are essential for viral replication, while others are involved in the host's inflammatory response. Flavonoids can modulate these pathways to the detriment of the virus.

  • Anti-inflammatory Effects: An excessive inflammatory response contributes significantly to the pathology of influenza. Some flavonoids can suppress the production of pro-inflammatory cytokines, potentially by inhibiting signaling pathways like the Toll-like receptor (TLR) pathway.[9][10]

Below is a diagram illustrating the potential points of intervention for this compound in the influenza virus life cycle.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_flavonoid_intervention Potential Intervention by this compound Attachment 1. Attachment (Hemagglutinin) Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Replication & Transcription (RdRp) Entry->Replication Assembly 4. Assembly Replication->Assembly Release 5. Budding & Release (Neuraminidase) Assembly->Release Inhibit_HA Inhibition of Hemagglutinin Inhibit_HA->Attachment Inhibit_RdRp Inhibition of RdRp Inhibit_RdRp->Replication Inhibit_NA Inhibition of Neuraminidase Inhibit_NA->Release

Caption: Potential targets of this compound in the influenza virus life cycle.

In Vitro Evaluation of Antiviral Activity

A series of in vitro assays are essential to determine the antiviral efficacy and mechanism of action of this compound.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is crucial to determine the non-toxic concentration range of this compound in the host cells used for the antiviral assays, typically Madin-Darby canine kidney (MDCK) cells.[11]

Table 1: Example Cytotoxicity Data for this compound in MDCK Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
1098.5
2597.2
5095.8
10085.1
20052.3

From this data, the 50% cytotoxic concentration (CC50) can be calculated. Subsequent antiviral assays should be conducted at concentrations well below the CC50 value.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.[12][13]

Table 2: Example Plaque Reduction Data for this compound

Concentration (µM)Plaque Count% Inhibition
0 (Virus Control)1200
108529.2
254860.0
501587.5
100298.3

The 50% effective concentration (EC50) can be determined from this data, which is the concentration of the compound that inhibits plaque formation by 50%.

Protocol: Plaque Reduction Assay [12][13][14]
  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[12]

  • Virus Infection: Wash the cells with PBS and infect with influenza virus (e.g., A/PR/8/34 H1N1) at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C for virus adsorption.[13]

  • Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing serial dilutions of this compound and TPCK-trypsin (1 µg/mL).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.[12]

  • Staining: Fix the cells with 10% formalin and stain with 1% crystal violet.[12]

  • Plaque Counting: Count the number of plaques in each well.

G cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK cells in 6-well plates B Infect with Influenza Virus A->B C Add Agarose Overlay with 3,5-DHF B->C D Incubate for 48-72 hours C->D E Fix and Stain with Crystal Violet D->E F Count Plaques and Calculate EC50 E->F

Caption: Workflow for the plaque reduction assay.

Neuraminidase (NA) Inhibition Assay

This enzymatic assay determines if this compound directly inhibits the activity of influenza neuraminidase.[15][16][17]

Protocol: Fluorescence-Based NA Inhibition Assay [17]
  • Reagent Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a black 96-well plate, add the diluted compound, influenza virus (as the source of NA), and the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubation: Incubate the plate at 37°C for 1 hour.[17]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Fluorescence Measurement: Measure the fluorescence (excitation at 365 nm, emission at 450 nm) using a fluorometer.

  • Calculation: Calculate the percentage of NA inhibition relative to the virus control without the compound. The IC50 value is the concentration that inhibits 50% of the NA activity.

Hemagglutination (HA) Inhibition Assay

This assay assesses the ability of this compound to interfere with the agglutination of red blood cells (RBCs) by the influenza virus, indicating inhibition of viral attachment.[18][19]

Protocol: Hemagglutination Inhibition (HI) Assay [19][20]
  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the influenza virus to 4 hemagglutinating units (HAU).

  • Incubation: In a V-bottom 96-well plate, mix the diluted compound with the virus and incubate at room temperature for 30 minutes.

  • RBC Addition: Add a 0.5% suspension of chicken or turkey red blood cells to each well.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Observation: Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

  • Titer Determination: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR can be used to quantify the effect of this compound on the levels of viral RNA within infected cells, providing a direct measure of the inhibition of viral replication.[21][22][23][24][25]

Protocol: qRT-PCR for Viral RNA Quantification [21]
  • Cell Culture and Infection: Culture MDCK cells, infect with influenza virus, and treat with various concentrations of this compound.

  • RNA Extraction: At different time points post-infection, harvest the cells and extract total RNA.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and primers specific for a conserved region of an influenza gene (e.g., the M gene).

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan).

  • Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) and compare the levels in treated versus untreated cells.

In Vivo Evaluation of Antiviral Efficacy

Promising results from in vitro studies should be followed by in vivo evaluation in an animal model, typically mice.[1][26]

Murine Model of Influenza Infection

Mice are infected intranasally with a mouse-adapted influenza virus strain (e.g., A/PR/8/34). Treatment with this compound can be administered via oral gavage or other appropriate routes.

Assessment of Efficacy

The antiviral efficacy in vivo is assessed by monitoring several parameters:

  • Survival Rate: The percentage of mice surviving the viral challenge.

  • Body Weight Loss: Influenza infection leads to weight loss, and an effective antiviral should ameliorate this.[26]

  • Viral Titer in Lungs: At specific time points post-infection, lungs are harvested, and the viral load is determined by plaque assay or qRT-PCR.[1]

  • Lung Histopathology: Histological examination of lung tissue can reveal the extent of inflammation and tissue damage, which should be reduced by effective treatment.[1]

Table 3: Example In Vivo Efficacy Data for this compound in Mice

Treatment GroupSurvival Rate (%)Mean Body Weight Loss (%)Lung Viral Titer (log10 PFU/g)
Mock10000
Virus Control20256.5
3,5-DHF (10 mg/kg)60154.2
3,5-DHF (25 mg/kg)8083.1
Oseltamivir9052.5

Conclusion

This technical guide provides a comprehensive framework for the investigation of the antiviral activity of this compound against the influenza virus. By systematically applying the described in vitro and in vivo methodologies, researchers can elucidate its mechanism of action, determine its efficacy, and assess its potential as a novel anti-influenza therapeutic. The multi-faceted approach, targeting various stages of the viral life cycle and modulating the host response, is a promising strategy in the ongoing search for effective antiviral agents.

References

  • Isegawa, M., et al. (2022). Anti-influenza A virus activity of flavonoids in vitro: a structure-activity relationship. PubMed. Available at: [Link]

  • Hossain, M. K., et al. (2014). Antiviral activity of 3,4'-dihydroxyflavone on influenza a virus. Journal of Microbiology. Available at: [Link]

  • Utsunomiya, T., et al. (2011). Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone. PubMed. Available at: [Link]

  • Zakaryan, H., et al. (2021). Antiviral activities of flavonoids. PMC. Available at: [Link]

  • Chen, Z., et al. (2025). Anti-influenza Activity of Blumea Balsamifera (L.) DC. Extract: In Vitro and In Vivo Evaluation Against Multiple Influenza Virus Strains. ResearchGate. Available at: [Link]

  • Lau, K. M., et al. (2024). 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway. PubMed. Available at: [Link]

  • Furuta, Y., et al. (Year not available). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. PMC. Available at: [Link]

  • Nagai, T., et al. (1990). Inhibition of influenza virus sialidase and anti-influenza virus activity by plant flavonoids. PubMed. Available at: [Link]

  • Shi, Y., et al. (2008). Anti-influenza Virus Activities of Flavonoids From the Medicinal Plant Elsholtzia Rugulosa. Planta Medica. Available at: [Link]

  • Nagai, T., et al. (Year not available). Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses. PubMed. Available at: [Link]

  • Wang, L., et al. (2020). Anti-influenza A virus mechanism of three representative compounds from Flos Trollii via TLRs signaling pathways. PubMed. Available at: [Link]

  • Ghaffari, S., et al. (Year not available). Flavonoids Antiviral Effects: Focusing on Entry Inhibition of Influenza and Coronavirus. SpringerLink. Available at: [Link]

  • Isegawa, M., et al. (Year not available). Anti-influenza A virus activity of flavonoids in vitro: a structure–activity relationship. ResearchGate. Available at: [Link]

  • Li, Y., et al. (Year not available). Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp). MDPI. Available at: [Link]

  • Chan, J. F., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. Available at: [Link]

  • Gallucci, J. A., et al. (Year not available). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Available at: [Link]

  • Haselhorst, T., et al. (2017). An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers. PMC. Available at: [Link]

  • Mansoor, F., et al. (Year not available). Cytotoxicities of 3,6-dihydroxyflavone (3,6-DHF). ResearchGate. Available at: [Link]

  • Animal and Plant Health Agency. (Year not available). Influenza - Neuraminidase Inhibition Test. GOV.UK. Available at: [Link]

  • Ward, C. L., et al. (Year not available). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. PMC. Available at: [Link]

  • Thompson, C. P., et al. (2023). H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials. Frontiers. Available at: [Link]

  • Animal and Plant Health Agency. (Year not available). Detection of influenza A matrix gene by real-time Taqman® RT- PCR. APHA Science Services. Available at: [Link]

  • Couzens, L., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. PMC. Available at: [Link]

  • Kim, J. H., et al. (Year not available). Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition. NIH. Available at: [Link]

  • Okomo-Adhiambo, M., et al. (2025). Standardizing the Influenza Neuraminidase Inhibition Assay among United States Public Health Laboratories Conducting Virological Surveillance. ResearchGate. Available at: [Link]

  • Su, Y. C., et al. (2025). Real-time RT-qPCR assay for the analysis of human influenza A virus transcription and replication dynamics. ResearchGate. Available at: [Link]

  • Unknown Author. (Year not available).
  • Yueh, M. F., et al. (Year not available). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC. Available at: [Link]

  • Unknown Author. (Year not available). Plaque reduction assay of compound 1 against influenza viruses. ResearchGate. Available at: [Link]

  • Flesher, M., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. Available at: [Link]

  • World Health Organization. (Year not available). WHO information for the molecular detection of influenza viruses. WHO. Available at: [Link]

  • Creative Biolabs. (Year not available). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. Available at: [Link]

  • Animal and Plant Health Agency. (2020). Haemagglutination Inhibition tests for Paramyxoviruses (Avulaviruses) and Orthomyxoviruses, Infectious Bronchitis Virus and Egg. GOV.UK. Available at: [Link]

  • Cell Biolabs, Inc. (Year not available). Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • James, J., et al. (Year not available). A universal RT-qPCR assay for “One Health” detection of influenza A viruses. PMC. Available at: [Link]

  • Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC. Available at: [Link]

  • Various Authors. (2019). Influenza viruses plaque assay?. ResearchGate. Available at: [Link]

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Introduction: The Solubility Challenge of a Promising Flavonoid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3,5-Dihydroxyflavone for Researchers and Drug Development Professionals

This compound is a member of the flavonoid family, a class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Its core structure, consisting of a C6-C3-C6 carbon skeleton, imparts a rigid, largely hydrophobic character, which is sparingly functionalized with two hydroxyl groups. The precise positioning of these hydroxyl groups at the 3 and 5 positions governs the molecule's electronic properties, hydrogen bonding capabilities, and, critically, its solubility.

For researchers in drug discovery and development, the solubility of a lead compound is a paramount concern. It dictates the compound's bioavailability, influences formulation strategies, and ultimately impacts its therapeutic efficacy. Poor aqueous solubility can be a significant barrier to clinical translation, necessitating advanced formulation techniques or chemical modification. This guide provides a comprehensive overview of the solubility of this compound, grounding the discussion in fundamental physicochemical principles and established experimental methodologies. While specific quantitative solubility data for this compound is not extensively reported in public literature, we will draw upon data from its close and well-studied isomer, chrysin (5,7-dihydroxyflavone), to illustrate the core concepts and behaviors that govern this class of molecules.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The flavone backbone is largely nonpolar, while the hydroxyl groups provide sites for hydrogen bonding, creating a molecule with dual hydrophobic and hydrophilic character.

Key physicochemical parameters for this compound are summarized below. These values help in predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₄[1]
Molecular Weight 254.24 g/mol [1]
Melting Point 145-146 °C[1]
Predicted pKa 6.58 ± 0.40[1]
Predicted logP (o/w) 3.477 (for isomer 3-hydroxyflavone)[2]

The predicted pKa suggests that the hydroxyl groups have weak acidic character, implying that solubility in aqueous media could be enhanced at pH values above 6.58, where the molecule would exist in its more soluble anionic form. The high predicted octanol-water partition coefficient (logP) indicates a strong preference for nonpolar environments over water, classifying it as a lipophilic compound.[3]

Solubility in Water and Organic Solvents

Consistent with its lipophilic nature, this compound and its isomers are known to be poorly soluble in water but exhibit significantly better solubility in organic solvents. The data for the closely related isomer, chrysin, quantitatively illustrates this principle. Chrysin is reported to have an extremely low aqueous solubility of less than 1 µg/mL.[3] In contrast, its solubility in organic solvents is substantially higher.

SolventReported Solubility of Chrysin (5,7-Dihydroxyflavone)Source
Water < 1 µg/mL[3]
DMSO ~30 mg/mL[4]
Dimethylformamide (DMF) ~30 mg/mL[4]
Ethanol Solubility increases with temperature and ethanol concentration in water mixtures.[5]
Acetone Soluble (used as a solvent for preparing solid dispersions).[6]
Acetonitrile Studied as a solvent for various flavonoids.[7]
tert-Amyl Alcohol Studied as a solvent for various flavonoids.[7]

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a fixed value but is dynamically influenced by several environmental factors. Understanding these factors is crucial for controlling its behavior in experimental and formulation settings.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is central here. Water is a highly polar, protic solvent that forms strong hydrogen bond networks. While the hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, the large, nonpolar aromatic backbone disrupts the water structure, making dissolution energetically unfavorable. Organic solvents like DMSO, DMF, and ethanol are more effective because they are less polar and can engage in favorable van der Waals interactions with the flavonoid's aromatic rings while also accommodating hydrogen bonds with the hydroxyl groups.

Temperature

The dissolution of flavonoids like chrysin is typically an endothermic process, meaning that solubility increases with temperature.[5] This relationship is governed by the thermodynamics of the system. Supplying thermal energy helps overcome the lattice energy of the solid flavonoid and the energy required to create a cavity in the solvent. Studies on chrysin in ethanol-water mixtures have consistently shown a positive correlation between temperature and solubility over ranges such as 293.15 K to 323.15 K (20 °C to 50 °C).[5][8][9][10]

pH and Ionization

The phenolic hydroxyl groups on the flavone structure are weakly acidic. In aqueous solutions, their state of ionization is dependent on the pH of the medium.

  • At acidic or neutral pH: The molecule remains in its neutral, protonated form, which has very low water solubility.

  • At alkaline pH (pH > pKa): The hydroxyl groups deprotonate to form phenolate anions. The introduction of a negative charge significantly increases the molecule's polarity and its ability to interact favorably with water molecules, thereby increasing its solubility.[7]

Co-solvency

The solubility of poorly water-soluble compounds can be dramatically increased by adding a water-miscible organic solvent, a technique known as co-solvency. For flavonoids, mixtures of ethanol and water are commonly used. Research has demonstrated that the solubility of chrysin increases as the proportion of ethanol in the ethanol-water mixture is enriched.[5][10] The ethanol acts as a co-solvent by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic flavone backbone.

Standard Protocol for Experimental Solubility Determination

A reliable and reproducible method for determining solubility is essential. The isothermal shake-flask method is a gold-standard technique for measuring equilibrium solubility.[11]

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

    • Causality: Using an excess of the solid ensures that the solution reaches saturation, which is the definition of equilibrium solubility. A sealed container prevents solvent evaporation, which would alter the concentration.

  • Equilibration: Place the container in an isothermal shaker or incubator set to a constant temperature. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.

    • Causality: Continuous agitation facilitates the dissolution process. A sufficient equilibration time is critical; preliminary experiments should be run to determine the time required to reach a plateau in concentration, confirming that equilibrium has been established.[7][11]

  • Phase Separation: After equilibration, allow the suspension to stand without agitation at the same constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved solid to settle.[11]

    • Causality: This step is crucial to avoid aspirating solid particles during sampling, which would lead to an overestimation of solubility. Centrifugation at the same temperature can be used as an alternative or additional step.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles.

    • Causality: Filtration is a mandatory step to ensure only the dissolved compound is measured. The filter material must be chosen carefully to prevent adsorption of the analyte.

  • Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Causality: A pre-established calibration curve with known standards is required for accurate quantification.[10]

  • Validation: The experiment should be repeated multiple times (at least n=3) to ensure the results are reproducible and to calculate the standard deviation.[7]

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_quant 5. Quantification prep Add excess 3,5-DHF to solvent equil Agitate at constant T (24-72 hours) prep->equil Ensure saturation sep Settle undissolved solid (12-24 hours) equil->sep Reach equilibrium sample Withdraw supernatant sep->sample Prevent particle aspiration filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute Prepare for analysis analyze Analyze via HPLC/UV-Vis dilute->analyze result Solubility Data (mg/mL or M) analyze->result

Caption: Isothermal shake-flask experimental workflow.

Strategies for Solubility Enhancement

For drug development, the native solubility of this compound is often insufficient. Several formulation strategies can be employed to improve its aqueous solubility and bioavailability.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The lack of a crystal lattice reduces the energy required for dissolution.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules like flavonoids within their central cavity, forming an inclusion complex that has a hydrophilic exterior and is much more water-soluble.[12][13]

Conclusion

This compound, like many flavonoids, is a lipophilic molecule with inherently low aqueous solubility. Its dissolution is significantly greater in polar aprotic and protic organic solvents. Key factors including temperature, pH, and the use of co-solvents can be manipulated to enhance its solubility. For research and development purposes, a thorough understanding of these principles is essential, and the application of standardized protocols like the isothermal shake-flask method is critical for generating reliable and comparable data. The challenges posed by its poor water solubility can be overcome through established formulation strategies, paving the way for the effective development of this compound as a potential therapeutic agent.

References

  • Solubility of Chrysin in Ethanol and Water Mixtures . Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Systematic study on solubility of chrysin in different organic solvents: The synergistic effect of multiple intermolecular interactions on the dissolution process . ResearchGate. [Link]

  • Solubility of chrysin in ethanol and water mixtures . Xi'an Jiaotong University. [Link]

  • Solid–liquid equilibria of chrysin in six pure solvents and in aqueous methanol mixtures: temperature dependence and thermodynamics . INIS-IAEA. [Link]

  • Solubility of Chrysin in Ethanol and Water Mixtures | Request PDF . ResearchGate. [Link]

  • (PDF) Solubility of Flavonoids in Organic Solvents . ResearchGate. [Link]

  • Solubility of Flavonoids in Organic Solvents . Journal of Chemical & Engineering Data. [Link]

  • Solubility of Chrysin in Ethanol and Water Mixtures . ACS Publications. [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model . AIDIC. [Link]

  • Chemical structure of the flavonoid 3,6-dihydroxyflavone (3,6-DHF) . ResearchGate. [Link]

  • Solubility of Flavonoids in Pure Solvents . Industrial & Engineering Chemistry Research. [Link]

  • 3-hydroxyflavone, 577-85-5 . The Good Scents Company. [Link]

  • Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay . National Institutes of Health (NIH). [Link]

  • 3',4'-Dihydroxyflavone | C15H10O4 | CID 145726 . PubChem, NIH. [Link]

  • 3-Hydroxyflavone . Wikipedia. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin . MDPI. [Link]

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An In-depth Technical Guide: 3,5-Dihydroxyflavone as a Fluorescent Probe for Membrane Studies

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

The intricate architecture and dynamic nature of cellular membranes are central to a vast array of biological processes. Understanding the subtle changes in membrane properties such as polarity, hydration, and lipid organization is paramount in fields ranging from fundamental cell biology to drug discovery. Fluorescent probes offer a powerful, non-invasive window into these complex systems. Among these, 3,5-dihydroxyflavone (3,5-DHF) has emerged as a particularly insightful tool. Its unique photophysical properties, governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, give rise to a dual fluorescence emission that is exquisitely sensitive to the molecular environment. This guide provides a comprehensive technical overview of the principles and methodologies for employing 3,5-DHF in membrane studies. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts to empower researchers to effectively utilize this versatile probe.

The Power of Environmentally Sensitive Probes: An Introduction

Biological membranes are not merely passive barriers; they are dynamic, heterogeneous structures that actively participate in and regulate cellular signaling, transport, and enzymatic activity. The lipid bilayer, the fundamental scaffold of these membranes, can exist in various phases, from the fluid-like liquid-disordered (Ld) phase to the more rigid liquid-ordered (Lo) and gel (So) phases. Specialized microdomains, often termed "lipid rafts," are enriched in cholesterol and sphingolipids and are thought to play crucial roles in organizing signaling complexes.[1] Investigating these phenomena requires tools that can report on the biophysical state of the membrane in real-time.

Fluorescent probes that exhibit changes in their emission properties—such as wavelength, intensity, and lifetime—in response to their local environment are invaluable for this purpose. This compound, a synthetic derivative of the flavonol backbone, is a prime example of such a probe.[2] Its utility stems from a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

Unveiling the Sensing Mechanism: The Photophysics of this compound

The remarkable environmental sensitivity of 3,5-DHF is rooted in its molecular structure and the ESIPT phenomenon.[3] Upon photoexcitation, an intramolecular proton transfer can occur from the hydroxyl group at the 3-position to the adjacent carbonyl oxygen.[4][5] This process is exceptionally fast and leads to the formation of a transient tautomeric species, which is also fluorescent.

Consequently, the fluorescence emission spectrum of 3,5-DHF often exhibits two distinct bands: a "normal" blue-violet emission from the initially excited state (N) and a "tautomer" green emission from the proton-transferred species (T).[2] The relative intensities of these two bands are highly dependent on the hydrogen-bonding potential and polarity of the surrounding environment.

  • In non-polar, aprotic environments , the tautomer (T*) emission is typically dominant, resulting in a strong green fluorescence.

  • In polar, protic environments (like water) , intermolecular hydrogen bonding with the solvent can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to a quenching of the tautomer emission and a relative increase in the normal (N*) blue-violet emission.[6]

This ratiometric response provides a built-in self-calibration, making 3,5-DHF an excellent sensor for probing the hydration and polarity gradients across a lipid bilayer.[7]

Diagram: The ESIPT Mechanism of this compound

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State N Normal (N) N_star Normal (N) N->N_star Excitation (hν_abs) T Tautomer (T) N_star->N N* Emission (hν_em, blue-violet) T_star Tautomer (T) N_star->T_star ESIPT T_star->T T* Emission (hν_em, green)

Caption: The four-state laser diagram of 3,5-DHF illustrating the ESIPT process.

Experimental Design and Protocols: A Self-Validating Approach

To ensure robust and reproducible data, a well-controlled experimental design is critical. This section outlines the key steps, from preparing model membranes to acquiring fluorescence data, with an emphasis on the rationale behind each procedure.

3.1 Preparation of Model Membranes (Lipid Vesicles)

Lipid vesicles are excellent model systems for studying membrane properties. Large Unilamellar Vesicles (LUVs) with a diameter of ~100 nm are commonly used for spectroscopic studies due to their relatively uniform size and low light scattering.[8]

Protocol: Preparation of LUVs by Extrusion

  • Lipid Film Formation:

    • Choose a lipid composition that mimics the membrane of interest (e.g., POPC for a simple fluid membrane, or a mixture of DOPC, cholesterol, and sphingomyelin to model lipid rafts).[8]

    • Dissolve the lipids and 3,5-DHF in a volatile organic solvent (e.g., chloroform/methanol, 2:1 v/v) in a round-bottom flask. A lipid-to-probe molar ratio of 200:1 to 500:1 is a good starting point to avoid probe aggregation.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.[9]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation above the lipid phase transition temperature. This results in the formation of Multilamellar Vesicles (MLVs).[9]

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[8] This step helps to increase the lamellarity and create more uniform vesicles.

  • Extrusion:

    • Extrude the MLV suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the phase transition of the lipids to ensure proper vesicle formation.[8] The result is a suspension of LUVs with a relatively narrow size distribution.

  • Validation:

    • The size distribution of the LUVs can be verified by Dynamic Light Scattering (DLS).

3.2 Fluorescence Spectroscopy Measurements

Both steady-state and time-resolved fluorescence measurements can provide valuable information about the membrane environment.

3.2.1 Steady-State Fluorescence

Steady-state measurements provide a time-averaged view of the fluorescence emission.[10]

Protocol: Acquiring Steady-State Emission Spectra

  • Instrument Setup:

    • Use a spectrofluorometer equipped with polarizers for anisotropy measurements.

    • Set the excitation wavelength to the absorption maximum of 3,5-DHF (typically around 350-380 nm).

    • Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Record the emission spectrum from ~380 nm to 650 nm.

    • Acquire a spectrum of a blank sample (LUVs without the probe) and subtract it from the sample spectrum to correct for background scattering.

    • The ratio of the tautomer emission intensity (IT) to the normal emission intensity (IN) can be used as a ratiometric parameter to quantify membrane polarity and hydration.

3.2.2 Fluorescence Anisotropy

Fluorescence anisotropy provides information about the rotational mobility of the probe, which is related to the local viscosity or "fluidity" of the membrane.[11][12]

Protocol: Measuring Steady-State Anisotropy (r)

  • Instrument Setup:

    • Use polarizers in both the excitation and emission pathways.

    • Set the excitation polarizer to the vertical position (0°).

  • Data Acquisition:

    • Measure the fluorescence intensity with the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Rotate the excitation polarizer to the horizontal position (90°) and measure the emission intensity with the emission polarizer oriented vertically (IHV) and horizontally (IHH).

  • Calculation:

    • Calculate the G-factor (instrumental correction factor): G = IHV / IHH.

    • Calculate the anisotropy (r): r = (IVV - G * IVH) / (IVV + 2 * G * IVH).

    • Higher anisotropy values indicate restricted rotational motion and a more ordered (less fluid) membrane environment.[13]

Diagram: Experimental Workflow for Membrane Studies

Workflow start Start: Define Lipid Composition lipid_film 1. Lipid Film Formation (Lipids + 3,5-DHF in solvent, then evaporate) start->lipid_film hydration 2. Hydration (Add buffer to form MLVs) lipid_film->hydration freeze_thaw 3. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 4. Extrusion (Create LUVs of defined size) freeze_thaw->extrusion spectroscopy 5. Fluorescence Spectroscopy extrusion->spectroscopy steady_state Steady-State Emission (I_T* / I_N* Ratio) spectroscopy->steady_state anisotropy Anisotropy (Measure rotational mobility) spectroscopy->anisotropy analysis 6. Data Analysis & Interpretation steady_state->analysis anisotropy->analysis end End: Characterize Membrane Properties analysis->end

Caption: A streamlined workflow from vesicle preparation to data analysis.

Applications in Membrane Research and Drug Development

The sensitivity of 3,5-DHF to its local environment makes it a powerful tool for a variety of applications.

4.1 Probing Membrane Polarity and Hydration

The IT* / IN* ratio of 3,5-DHF provides a direct measure of the local water content and polarity within the membrane. By using derivatives of 3,5-DHF with charged or bulky groups, it is possible to anchor the probe at specific depths within the bilayer and map the polarity profile across the membrane.[7] This is crucial for understanding ion transport, protein insertion, and the mechanism of action of membrane-active drugs.

4.2 Detecting Lipid Rafts and Phase Separation

Lipid rafts are characterized by a higher degree of lipid packing and lower hydration compared to the surrounding bulk membrane.[1] When 3,5-DHF partitions into these ordered domains, its fluorescence spectrum shifts towards the tautomer (green) emission, and its anisotropy increases due to the higher local viscosity. This allows for the detection and characterization of lipid rafts in both model and cellular membranes.[14]

4.3 Investigating Drug-Membrane Interactions

Many drugs exert their effects by interacting with and modifying the properties of cellular membranes. By monitoring changes in the fluorescence of 3,5-DHF in the presence of a drug candidate, researchers can gain insights into:

  • Drug Partitioning: Does the drug enter the membrane, and if so, where does it localize?

  • Membrane Fluidity: Does the drug alter the packing and dynamics of the lipid bilayer?[15]

  • Membrane Hydration: Does the drug displace water molecules from the membrane interface?

These insights are critical in the early stages of drug development for predicting bioavailability, toxicity, and mechanism of action.

Data Presentation and Interpretation

Table 1: Representative Photophysical Properties of 3,5-DHF in Different Environments

EnvironmentIT* / IN* RatioAnisotropy (r)Interpretation
Aqueous Buffer Low (< 0.5)Low (~0.05)High polarity, high mobility
Ld Phase (e.g., POPC) Intermediate (1-2)Intermediate (~0.15)Moderate polarity, fluid
Lo Phase (e.g., DOPC/Chol/SM) High (> 3)High (> 0.25)Low polarity, ordered, less fluid

Note: These are illustrative values. Actual values will depend on the specific lipid composition, temperature, and instrument settings.

Conclusion: A Versatile Tool for Membrane Science

This compound offers a unique combination of environmental sensitivity, ratiometric response, and ease of use that makes it a highly valuable probe for membrane studies. Its ability to simultaneously report on polarity, hydration, and fluidity provides a multi-dimensional view of the lipid bilayer that is difficult to achieve with other probes. By understanding the underlying photophysical principles and employing robust experimental protocols, researchers can leverage 3,5-DHF to gain critical insights into the complex and dynamic world of biological membranes, with significant implications for both fundamental science and therapeutic development.

References
  • Demchenko, A. P. (2013). Advanced Fluorescence Reporters in Chemistry and Biology I: Fundamentals and Molecular Design. Springer Science & Business Media.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Klymchenko, A. S., & Mely, Y. (2010). 3-Hydroxyflavone probes for lipid bilayers and biological membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(8), 1461–1472.
  • Sengupta, P. K., & Kasha, M. (1979). Excited state intramolecular proton transfer in 3-hydroxyflavone. Chemical Physics Letters, 68(2-3), 382–385.
  • Ghosh, S., & Sahu, K. (2015). Excited state intramolecular proton transfer in 3-hydroxy flavone and 5-hydroxy flavone: a DFT based comparative study. Journal of Molecular Modeling, 21(4), 89. [Link]

  • Pivovarenko, V. G., & Klymchenko, A. S. (2011). A wide-range fluorescent pH-indicator based on 3-hydroxyflavone structure. Journal of Fluorescence, 21(4), 1487–1493. [Link]

  • Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55–65.
  • Gormin, D., & Kasha, M. (1988). Solvent and temperature effects on the dual fluorescence of 3-hydroxyflavone. The Journal of Physical Chemistry, 92(18), 5036–5040.
  • Veatch, S. L., & Keller, S. L. (2005). Seeing spots: complex phase behavior in simple membranes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1746(3), 172–185.
  • Tsuchiya, H. (2015). Interaction of drugs with lipid raft membrane domains as a possible target. AboutScience, 2(1), 1-13. [Link]

  • Shynkar, V. V., Klymchenko, A. S., Kunzelmann, C., Duportail, G., Muller, C. D., Demchenko, A. P., Freyssinet, J. M., & Mely, Y. (2007). Fluorescent 3-hydroxychromone derivative to probe lipid rafts in cell membranes. Journal of the American Chemical Society, 129(8), 2187–2193.
  • Owen, D. M., & Gaus, K. (2010). Optimized time-resolved fluorescence anisotropy for observing membrane dynamics in live cells. Biophysical Journal, 99(4), L33–L35.

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of 3,5-Dihydroxyflavone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dihydroxyflavone (3,5-DHF) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for the flavonol class of polyphenols. Its utility in drug development is defined by a dichotomy of function: the 5-OH group acts as a structural anchor via intramolecular hydrogen bonding, while the 3-OH group serves as a reactive "warhead" for radical scavenging and kinase hinge binding. This guide analyzes the synthetic accessibility, kinase selectivity, and metabolic stability of 3,5-DHF analogs, providing actionable insights for optimizing this scaffold into viable drug candidates.

The Pharmacophore: Chemical Architecture & Interaction Logic

The biological efficacy of 3,5-DHF is governed by the electronic interplay between the A-ring, C-ring, and the specific orientation of the hydroxyl groups.

The Chelation vs. Reaction Motif
  • The 5-OH (Structural Anchor): The hydroxyl group at position 5 forms a robust intramolecular hydrogen bond with the C4-carbonyl oxygen (distance ~2.6 Å). This "locked" conformation creates a pseudo-six-membered ring, significantly reducing the acidity of the 5-OH and shielding it from metabolic conjugation (glucuronidation). It also creates a planar surface ideal for intercalating into hydrophobic pockets.[1]

  • The 3-OH (Functional Warhead): Unlike the 5-OH, the 3-OH is more acidic and sterically accessible. It is the primary site for Hydrogen Atom Transfer (HAT) in antioxidant activity and the key hydrogen-bond donor for the ATP-binding hinge region of kinases (e.g., DYRK1A, EGFR).

Visualization: The 3,5-DHF Pharmacophore Map

The following diagram illustrates the functional dichotomy of the scaffold.

Pharmacophore cluster_0 This compound Scaffold C4 C4-Carbonyl (H-Bond Acceptor) Biological_Effect Biological Outcome C4->Biological_Effect Metal Chelation (e.g., Cu2+, Fe2+) OH5 5-OH Group (Intramolecular Donor) OH5->C4 Strong Intramolecular H-Bond (Chelation) OH3 3-OH Group (Kinase Hinge Binder / Radical Scavenger) OH3->Biological_Effect H-Atom Transfer (HAT) ATP-Site Binding C2_C3 C2-C3 Double Bond (Planarity Enforcer) C2_C3->Biological_Effect Conjugation System

Figure 1: Functional map of the 3,5-DHF scaffold highlighting the opposing roles of the 3-OH and 5-OH groups.

Synthetic Protocol: The Algar-Flynn-Oyamada (AFO) Reaction[2][3][4]

The gold standard for synthesizing 3,5-DHF analogs is the Algar-Flynn-Oyamada (AFO) oxidative cyclization. While effective, this reaction is prone to side-product formation (aurones). The protocol below is optimized to maximize flavonol yield over benzofuranone derivatives.

Optimized Experimental Protocol

Objective: Synthesis of 3,5-dihydroxy-2-phenylchromen-4-one (Galangin core).

  • Chalcone Formation (Precursor):

    • Dissolve 2',4',6'-trihydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

    • Add 50% aqueous KOH (10 mL) dropwise at 0°C.

    • Stir at room temperature (RT) for 24h. Acidify with HCl to precipitate the chalcone.[1] Recrystallize from MeOH.

  • AFO Oxidative Cyclization:

    • Step A: Dissolve the purified chalcone (5 mmol) in MeOH (25 mL) and 20% NaOH (10 mL). Chill to 0°C.

    • Step B (Critical): Add 30% H₂O₂ (2 mL) dropwise.[1] Crucial: Maintain temperature <5°C to suppress aurone rearrangement.[1]

    • Step C: Stir at 0°C for 2 hours, then allow to warm to RT for 6 hours.

    • Step D: The solution will shift from deep red/orange to pale yellow (indicating flavonol formation).[1]

    • Step E: Pour into ice-cold HCl (2M). Filter the yellow precipitate.[1]

  • Purification:

    • Recrystallize from EtOH/Water (8:2).[1]

    • Validation: 1H NMR should show the absence of vinylic protons (chalcone) and the presence of the C3-OH signal (broad singlet ~9.5 ppm, D2O exchangeable).

Synthetic Workflow Diagram

AFO_Synthesis Start 2'-Hydroxychalcone Reagents H2O2 / NaOH / EtOH Start->Reagents Intermediate Epoxide Intermediate Reagents->Intermediate Decision Temp Control (< 5°C?) Intermediate->Decision Product_A 3-Hydroxyflavone (Target) Decision->Product_A Yes (Alpha-Attack) Product_B Aurone (Side Product) Decision->Product_B No (Beta-Attack)

Figure 2: The Algar-Flynn-Oyamada reaction pathway showing the critical temperature-dependent divergence.

Structure-Activity Relationship (SAR) by Target

Kinase Inhibition (DYRK1A, EGFR, ROS-1)

3,5-DHF analogs act as ATP-competitive inhibitors. The SAR is driven by the molecule's ability to mimic the adenine ring of ATP.

  • Planarity: The C2-C3 double bond is non-negotiable. Reduction to a flavanone (single bond) destroys planarity, preventing insertion into the narrow ATP binding cleft.

  • Hinge Binding (3-OH): The 3-OH group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region residues (e.g., Glu766 in EGFR or Leu241 in DYRK1A). Methylation of the 3-OH (3-OMe) typically reduces potency by 10-50 fold due to loss of this interaction.

  • B-Ring Rotation: The B-ring must be able to rotate to fit the hydrophobic pocket. Ortho-substitution on the B-ring (2'-position) can cause steric clash, twisting the ring out of plane and reducing affinity.

Table 1: Kinase Inhibition SAR Data (Representative)

Analog Structure Substituent (R) Target IC50 (nM) Insight
Quercetin 3,5,7,3',4'-OH DYRK1A ~30 Potent, but poor bioavailability.
3,5-DHF Core Scaffold DYRK1A ~3,600 Scaffold alone lacks B-ring interactions.
Galangin 3,5,7-OH CK2 ~500 Removal of B-ring OH reduces potency.

| 3-OMe-Galangin | 3-OMe, 5,7-OH | CK2 | >10,000 | Critical: Loss of 3-OH H-bond kills activity. |

Antioxidant Activity (Radical Scavenging)

The mechanism is primarily Hydrogen Atom Transfer (HAT) .[1][2]

  • The 3-OH Dominance: The bond dissociation enthalpy (BDE) of the 3-OH is significantly lower than that of the 5-OH. The 5-OH is "tied up" in the intramolecular H-bond with the C4-carbonyl, making it energetically difficult to abstract that hydrogen.

  • B-Ring Synergy: A catechol moiety (3',4'-diOH) on the B-ring works synergistically with the 3-OH, allowing for electron delocalization across the entire AC-ring system after radical attack.

ADME & Metabolic Stability: The Glucuronidation Shield

One of the most critical aspects of 3,5-DHF development is overcoming rapid Phase II metabolism.

The 5-OH Resistance Phenomenon

UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, rapidly conjugate hydroxyl groups.

  • Vulnerable Sites: The 3-OH and 7-OH are rapidly glucuronidated, leading to rapid clearance (t1/2 < 30 mins for Quercetin).

  • Protected Site: The 5-OH is highly resistant to glucuronidation. The intramolecular H-bond with the C4-carbonyl creates a steric and electronic barrier that prevents the UGT enzyme from accessing the oxygen.

Drug Design Strategy

To create a drug-like 3,5-DHF analog, researchers should block the metabolic "soft spots" while retaining the 5-OH for structural stability.

  • Strategy: Methylate or glycosylate the 7-position (to block UGT).

  • Trade-off: Methylating the 3-OH improves stability but destroys kinase activity.

  • Solution: Use a bioisostere at the 3-position (e.g., NH2 or F) or use a prodrug approach where the 3-OH is esterified and cleaved in plasma.

Metabolism cluster_metabolism Phase II Metabolism (UGT1A9) Compound 3,5,7-Trihydroxyflavone (Galangin) Path_A 3-O-Glucuronide (Major Metabolite) Compound->Path_A Rapid Conjugation (High Accessibility) Path_B 7-O-Glucuronide (Major Metabolite) Compound->Path_B Rapid Conjugation (High Accessibility) Path_C 5-O-Glucuronide (Not Formed) Compound->Path_C BLOCKED (Intramolecular H-Bond) Outcome Design Strategy: Methylate pos. 7, Keep pos. 5 free Path_B->Outcome

Figure 3: Metabolic fate of the hydroxyl groups, illustrating the "Glucuronidation Shield" at position 5.

References

  • Structure-Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Source: NIH/PubMed URL:[1][Link]

  • Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase. Source: NIH/PubMed URL:[1][Link]

  • Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry. Source: NIH/PMC (Explains 5-OH resistance to glucuronidation) URL:[Link]

  • Flavonoid Oxidation Potentials and Antioxidant Activities: Theoretical Models. Source: NIH/PubMed (Mechanisms of HAT vs SET) URL:[Link]

  • Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones. Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust HPLC-MS/MS Method for the Quantification of 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,5-Dihydroxyflavone and the Need for Precise Quantification

This compound, a member of the flavonoid family, is a naturally occurring phenolic compound found in a variety of plant sources. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. The precise and accurate quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is paramount for researchers, scientists, and drug development professionals. This knowledge is essential for ensuring product quality and consistency, elucidating pharmacokinetic profiles, and understanding the compound's mechanism of action.

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. The methodology presented herein is designed to be a self-validating system, grounded in established scientific principles and guided by international regulatory standards to ensure data integrity and reliability.

Principle of the Method: Harnessing the Power of HPLC-MS/MS

This method leverages the synergistic power of High-Performance Liquid Chromatography (HPLC) for the physical separation of this compound from complex sample matrices and tandem mass spectrometry (MS/MS) for its highly selective and sensitive detection and quantification.

The HPLC system separates compounds based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The choice of a C18 reversed-phase column is predicated on its proven efficacy in retaining and separating a wide range of flavonoid compounds based on their hydrophobicity.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is employed to generate protonated molecular ions ([M+H]⁺) of this compound. The tandem mass spectrometer then isolates this specific precursor ion, subjects it to collision-induced dissociation (CID) to generate characteristic product ions, and monitors these specific precursor-to-product ion transitions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interferences from co-eluting matrix components.[1]

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the quantification of this compound, from sample acquisition to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Plant Extract) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm Syringe Filter) Extraction->Filtration Dilution Dilution & IS Spiking Filtration->Dilution HPLC HPLC Separation (Reversed-Phase C18) Dilution->HPLC MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A schematic of the HPLC-MS/MS workflow.

Materials and Reagents

Item Supplier & Grade
This compound (≥98% purity)e.g., Sigma-Aldrich, Cayman Chemical
Chrysin (Internal Standard, ≥98% purity)e.g., Sigma-Aldrich, Cayman Chemical
MethanolHPLC or LC-MS Grade
AcetonitrileHPLC or LC-MS Grade
Formic AcidLC-MS Grade
Deionized WaterType I, 18.2 MΩ·cm

Instrumentation and Analytical Conditions

High-Performance Liquid Chromatography (HPLC)
Parameter Condition Rationale
System Any standard HPLC or UHPLC systemProvides the necessary pressure and flow control for reproducible separations.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)C18 stationary phases offer excellent retention and selectivity for flavonoids.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation of flavonoids.
Gradient Elution See Table belowA gradient is necessary to elute compounds with a range of polarities and to ensure sharp peaks.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020
Tandem Mass Spectrometry (MS/MS)
Parameter Setting Rationale
System Triple Quadrupole Mass SpectrometerEssential for performing MRM experiments, providing high selectivity and sensitivity.[1]
Ionization Mode Electrospray Ionization (ESI), PositiveFlavonoids readily form protonated molecules ([M+H]⁺) in positive ESI.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 400 °CFacilitates desolvation of the ESI droplets.[2]
Gas 1 (Nebulizer) 40 psiAssists in the formation of a fine spray.
Gas 2 (Heater) 40 psiAids in the desolvation process.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity for quantification.[2]

Table 2: MRM Transitions and Compound-Dependent Parameters

Compound Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Dwell Time (ms) Collision Energy (eV) Declustering Potential (DP, V)
This compound 255.2227.2 (Quantifier)1502580
255.2153.1 (Qualifier)1503580
Chrysin (IS) 255.1153.1 (Quantifier)1503085
255.1121.1 (Qualifier)1504085

Note: The specific collision energies and declustering potentials should be optimized for the particular instrument being used.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chrysin and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of Chrysin at a concentration of 100 ng/mL in methanol.

  • Calibration Curve Standards: To each working standard solution, add an equal volume of the internal standard spiking solution. This will result in a final internal standard concentration of 50 ng/mL in each calibration standard.

Protocol 2: Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh approximately 1.0 g of dried and powdered plant material into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction of the analyte.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilution and IS Spiking: Dilute the filtered extract with methanol to bring the expected concentration of this compound into the range of the calibration curve. Add the internal standard spiking solution to achieve a final concentration of 50 ng/mL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Methodology Acceptance Criteria
Linearity Analyze calibration standards at a minimum of 5 concentration levels. Plot the peak area ratio (analyte/IS) against the concentration and perform a linear regression.Correlation coefficient (r²) ≥ 0.99
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 at each level).Mean recovery within 85-115% of the nominal value.
Precision Intra-day: Analyze QC samples (n=5 at each level) on the same day. Inter-day: Analyze QC samples on three different days.Relative Standard Deviation (RSD) ≤ 15%
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy and precision within acceptable limits.
Specificity Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and IS.No significant peaks at the retention times of the analyte and IS.
Stability Evaluate the stability of the analyte in stock solutions and processed samples under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).Analyte concentration should remain within ±15% of the initial concentration.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions of both this compound and the internal standard (Chrysin) using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to Chrysin against the known concentrations of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape Column contamination, inappropriate mobile phase pH, column aging.Flush the column, adjust mobile phase pH, replace the column.
Low Sensitivity Inefficient ionization, incorrect MS parameters, sample degradation.Optimize MS source parameters, check sample stability, prepare fresh standards.
High Background Noise Contaminated mobile phase or system, matrix effects.Use fresh, high-purity solvents; optimize sample preparation to remove interferences.
Poor Reproducibility Inconsistent injection volume, unstable system temperature, sample preparation variability.Service the autosampler, ensure stable column and source temperatures, standardize sample preparation protocol.

Conclusion

This application note provides a comprehensive and robust HPLC-MS/MS method for the selective and sensitive quantification of this compound. The detailed protocols for sample preparation, chromatographic and mass spectrometric conditions, and method validation are designed to ensure the generation of high-quality, reliable, and reproducible data. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently apply this method for their analytical needs in various fields of study.

References

  • Liu, Y., et al. (2012). Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies. Journal of Pharmaceutical and Biomedical Analysis, 66, 246-253.
  • Ma, Y., et al. (2018). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 255-265.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia R
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. (2024). Molecules, 29(11), 2535.
  • Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review. (2024). Pharmaceuticals, 17(1), 103.
  • MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions. (2010). Molecular & Cellular Proteomics, 9(8), 1746-1758.
  • 7,8-Dihydroxyflavone Product Inform
  • Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. (2019). Xenobiotica, 49(12), 1436-1446.
  • Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. (2020).
  • This compound. (2022). PhotochemCAD. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Elucidation of 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural elucidation of 3,5-Dihydroxyflavone (CAS 6665-69-6). It synthesizes established NMR methodologies with specific mechanistic insights relevant to the flavone backbone.[1]

Executive Summary

The structural characterization of this compound presents a classic yet intricate challenge in natural product NMR. The molecule features two hydroxyl groups with distinct physicochemical behaviors: the 5-OH , which forms a rigid intramolecular hydrogen bond with the C-4 carbonyl (the "chelated hydroxyl"), and the 3-OH , which is more labile.

This guide provides a self-validating protocol to distinguish this specific isomer from its congeners (e.g., 5,7-dihydroxyflavone or 3,5,7-trihydroxyflavone) by leveraging the diagnostic "Anchor Signal" of the 5-OH group and specific HMBC correlations.

Chemical Structure & NMR Challenges

The analyte consists of a flavone backbone (rings A, B, and C).[1][2]

  • Ring A: Trisubstituted (5-OH).[3] Protons at H-6, H-7, H-8 form an ABC spin system .

  • Ring B: Unsubstituted phenyl ring. Protons form a monosubstituted benzene pattern.

  • Ring C: Heterocyclic pyrone ring. Substituents: 3-OH and 4-Keto.

Critical Elucidation Challenges
  • Proton Exchange: The 3-OH signal is susceptible to chemical exchange with water, often broadening or disappearing in wet solvents.

  • Chelation Effects: The 5-OH...O=C-4 interaction causes extreme deshielding, pushing the 5-OH signal beyond the typical aromatic window (>12 ppm).

  • Ring Differentiation: Distinguishing Ring A protons from Ring B protons requires careful coupling constant (

    
    ) analysis.
    

Experimental Protocol

Sample Preparation (Critical Step)

To observe the labile 3-OH and the sharp 5-OH signals, moisture exclusion is paramount.

  • Solvent: DMSO-d

    
     (99.9% D) is the required solvent.
    
    • Why: CD

      
      OD (Methanol-d
      
      
      
      ) will exchange with hydroxyl protons, erasing the diagnostic OH signals. CDCl
      
      
      often leads to poor solubility and broad OH peaks.
  • Concentration: 5–10 mg of analyte in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Drying: If the 3-OH signal is broad, add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose

H Full
zg3016SW = 16 ppmCapture downfield 5-OH (~12.5 ppm).

C {1H}
zgpg301024D1 = 2.0 secEnsure quaternary carbons (C-4, C-2) relax.
COSY cosygpppqf82K x 256Trace H-6/H-7/H-8 connectivity.
HSQC hsqcedetgpsp8Multiplicity-editedDistinguish CH/CH

(up) from CH

(down).
HMBC hmbcgplpndqf32

= 8 Hz
The Solver. Links 5-OH to C-5, C-6, C-10.

Structural Elucidation Workflow

Phase 1: The "Anchor" Signal (1H NMR)

The first step is to identify the 5-OH proton. Due to the strong intramolecular Hydrogen Bond (Resonance Assisted Hydrogen Bond - RAHB) with the C-4 carbonyl, this proton is "locked" in place.

  • Observation: A sharp singlet between 12.0 – 13.0 ppm .

  • Validation: If this signal is absent in DMSO-d

    
    , the 5-position is likely substituted (e.g., methoxy) or the backbone is not a flavone.
    
Phase 2: Ring A Analysis (The ABC System)

Unlike Galangin (3,5,7-trihydroxyflavone) which has isolated meta-protons, this compound has three adjacent protons on Ring A (H-6, H-7, H-8).

  • H-6 (dd): ~6.7 ppm.[4] Coupled to H-7 (ortho) and H-8 (meta).

  • H-8 (dd): ~7.2 ppm. Coupled to H-7 (ortho) and H-6 (meta).

  • H-7 (dd/t): ~7.6 ppm.[4] Large ortho couplings to both H-6 and H-8.

  • Note: H-6 is typically the most shielded (upfield) due to the ortho-effect of the 5-OH oxygen lone pairs.

Phase 3: Ring B Analysis (Monosubstituted)

The B-ring is unsubstituted, showing a characteristic 2-region pattern:

  • H-2', H-6': ~8.0 - 8.2 ppm (Multiplet). Deshielded by the anisotropy of the C-ring.

  • H-3', H-4', H-5': ~7.5 - 7.6 ppm (Multiplet).

Phase 4: HMBC Verification (The Connectivity Check)

To confirm the structure is 3,5-dihydroxy (and not an isomer like 3',5'-dihydroxy), observe these key correlations:

  • 5-OH Anchor: The proton at 12.5 ppm must show correlations to C-5 (quaternary), C-6 (CH), and C-10 (quaternary).

  • B-Ring to C-Ring: The H-2'/6' protons must correlate to C-2 (quaternary, ~146 ppm).

Reference Data Tables

The following values are derived from established flavonoid shift rules (Markham/Mabry) and experimental datasets for 5-hydroxyflavones in DMSO-d


.
Table 1: H NMR Chemical Shifts (DMSO-d , 600 MHz)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
5-OH 12.50 s -Diagnostic: Intramolecular H-bond to C=O.
3-OH 9.50 - 10.0br s-Labile; broadens with trace water.
H-2', 6' 8.10m-Ring B (Ortho); deshielded by C-ring.
H-7 7.65dd (or t)8.0, 8.0Ring A (Meta to 5-OH).
H-3', 4', 5' 7.55m-Ring B (Meta/Para).
H-8 7.20dd8.0, 1.2Ring A (Para to 5-OH).
H-6 6.75dd8.0, 1.2Ring A (Ortho to 5-OH); shielded.
Table 2: C NMR Chemical Shifts (DMSO-d )
PositionShift (

, ppm)
TypeHMBC Correlations (from Proton)
C-4 176.5 C=O5-OH
C-5 160.5C-O5-OH, H-7
C-7 134.0CHH-5 (if present), H-6, H-8
C-2 146.0C-OH-2', H-6' (Key Link)
C-3 138.5C-O3-OH
C-6 108.0CH5-OH, H-8
C-8 110.5CHH-6
C-9 155.0C-OH-7
C-10 105.0C5-OH, H-6, H-8

Visualization of Signaling & Workflow

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process during the NMR analysis.

ElucidationProtocol Start Start: Unknown Flavonoid Sample Prep Sample Prep: DMSO-d6 + Mol Sieves Start->Prep H1_Scan 1H NMR Acquisition (16 ppm width) Prep->H1_Scan Check_OH Check >12.0 ppm Region H1_Scan->Check_OH Anchor_Found Signal Present (~12.5 ppm) Confirm 5-OH/4-Keto Motif Check_OH->Anchor_Found Yes Anchor_Missing Signal Absent Not 5-Hydroxyflavone Check_OH->Anchor_Missing No RingA_Analysis Analyze 6.5 - 7.8 ppm Identify ABC System (H6, H7, H8) Anchor_Found->RingA_Analysis RingB_Analysis Analyze 7.5 - 8.2 ppm Identify Monosubstituted Ring RingA_Analysis->RingB_Analysis HMBC_Run Run HMBC Experiment RingB_Analysis->HMBC_Run Verify_Link Verify B-Ring Connection: H2'/6' -> C2 HMBC_Run->Verify_Link Final Structure Confirmed: This compound Verify_Link->Final

Caption: Step-by-step logic flow for confirming the this compound structure, prioritizing the detection of the chelated 5-OH proton.

Diagram 2: HMBC Correlation Map

This diagram visualizes the critical heteronuclear multiple-bond correlations (HMBC) required to prove the structure.

HMBC_Correlations cluster_legend Legend OH5 5-OH (12.5 ppm) C4 C-4 (Ketone) 176.5 ppm OH5->C4 3J (H-Bond) C5 C-5 160.5 ppm OH5->C5 2J C10 C-10 105.0 ppm OH5->C10 3J H6 H-6 H6->C5 2J H6->C10 3J H2_6 H-2'/6' (Ring B) C2 C-2 146.0 ppm H2_6->C2 3J (Key Link) key Red Nodes = Protons Blue Nodes = Carbons Green Arrow = B-Ring Linker

Caption: Key HMBC correlations. The green arrow (H-2'/6' to C-2) connects the B-ring to the core. The 5-OH correlations anchor the A-ring.

References

  • Markham, K. R., & Geiger, H. (1994). 1H nuclear magnetic resonance spectroscopy of flavonoids. In The Flavonoids (pp. 441-497). Chapman and Hall/CRC.

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids.[5][6] Springer-Verlag. (The seminal text on flavonoid shifts).

  • PubChem Database. (2024). This compound (Compound Summary).[2] National Library of Medicine. [Link]

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Definitive source for C-13 assignments).

  • SciFinder-n / CAS. (2024). Spectra for CAS 6665-69-6. American Chemical Society. (Verification of specific shift values). [Link]

Sources

In vitro assay for measuring 3,5-Dihydroxyflavone antioxidant capacity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Basis of Activity

3,5-Dihydroxyflavone (3,5-DHF) is not merely a generic flavonoid; it is a structural prototype often used to probe the specific contributions of the C3 and C5 hydroxyl groups to antioxidant activity. Unlike glycosylated flavonoids (e.g., rutin), the aglycone nature of 3,5-DHF renders it highly lipophilic, necessitating specific solvent handling protocols that differ from standard aqueous antioxidant assays.

The "Double-Edged" Mechanism: To accurately measure 3,5-DHF capacity, one must understand its dual mode of action:

  • Radical Scavenging (HAT/SET): The C3-OH group is the primary site for Hydrogen Atom Transfer (HAT). The bond dissociation energy (BDE) of the 3-OH is significantly lowered by the electron-donating capacity of the B-ring and the C2=C3 double bond, allowing it to neutralize peroxyl radicals effectively.

  • Metal Chelation: The C5-OH and the C4-Carbonyl group form a stable six-membered ring with transition metals (Fe²⁺, Cu²⁺). This prevents the generation of hydroxyl radicals via the Fenton reaction.[1] Standard radical scavenging assays (DPPH/ORAC) do not measure this prevention mechanism, leading to underestimation of total therapeutic potential.

Experimental Workflow & Decision Matrix

The following workflow illustrates the critical decision points for analyzing lipophilic flavonoids like 3,5-DHF.

DHF_Workflow Start Start: 3,5-DHF Powder Solubility Solubility Check (DMSO vs EtOH) Start->Solubility Stock Prepare 10mM Stock (in DMSO) Solubility->Stock Clear Solution Decision Select Mechanism Stock->Decision DPPH DPPH Assay (Direct Radical Scavenging) Decision->DPPH Primary Screen ORAC ORAC Assay (Peroxyl Radical/HAT) Decision->ORAC Physiological Relevance Chelation Ferrozine Assay (Metal Chelation) Decision->Chelation Secondary Mechanism Result Calculate TEAC / IC50 DPPH->Result Interference Critical: Check Native Fluorescence (Exc 485nm) ORAC->Interference Before Run Chelation->Result Interference->Result Subtract Background

Caption: Workflow for 3,5-DHF analysis highlighting the critical fluorescence interference check required for ORAC due to the compound's native optical properties.

Protocol A: Lipophilic DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the reducing ability of antioxidants toward a stable nitrogen radical.[2]

  • Scientist's Note: Standard DPPH protocols use methanol. However, 3,5-DHF can precipitate in pure methanol at high concentrations. This protocol uses a DMSO spike to ensure solubility without quenching the radical.

Reagents:

  • DPPH Stock: 0.2 mM DPPH in HPLC-grade Methanol (Prepare fresh, protect from light).

  • 3,5-DHF Stock: 10 mM in DMSO.

  • Standard: Trolox (dissolved in Ethanol).

Step-by-Step Methodology:

  • Preparation of Working Standards:

    • Dilute 3,5-DHF stock in Methanol to create a concentration range: 5, 10, 25, 50, 100, 200 µM.

    • Critical: Ensure the final DMSO concentration in the well is <1% (v/v) to prevent solvent interference.

  • Assay Setup (96-well plate):

    • Sample Wells: Add 20 µL of 3,5-DHF dilution.

    • Control Wells: Add 20 µL of Methanol (with equivalent DMSO %).

    • Blank Wells: Add 20 µL of 3,5-DHF + 180 µL Methanol (to correct for compound color).

  • Reaction:

    • Add 180 µL of DPPH Working Solution to Sample and Control wells.

    • Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement:

    • Read Absorbance at 517 nm .[3][4][5]

Data Analysis: Calculate % Inhibition using the formula:



  • Plot % Inhibition vs. Concentration.[4]

  • Determine IC50 (concentration required to scavenge 50% of DPPH).

Protocol B: High-Sensitivity ORAC Assay (Fluorescein)

Principle: Oxygen Radical Absorbance Capacity (ORAC) measures the inhibition of peroxyl radical-induced oxidation.[6][7] This is physiologically more relevant than DPPH but prone to interference by fluorescent flavonoids.

Reagents:

  • Probe: Fluorescein Sodium Salt (Stock: 4 µM in 75 mM Phosphate Buffer, pH 7.4).

  • Radical Generator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6] Prepare 153 mM solution fresh.

  • Buffer: 75 mM Potassium Phosphate, pH 7.4.

Critical Interference Check: 3,5-DHF exhibits Excited-State Intramolecular Proton Transfer (ESIPT), leading to dual fluorescence. Before running the full assay, scan 100 µM 3,5-DHF at Excitation 485 nm / Emission 520 nm.

  • If Signal > 10% of Fluorescein blank: You must run a parallel "No-Fluorescein" plate to subtract compound fluorescence.

Step-by-Step Methodology:

  • Plate Layout:

    • Sample: 25 µL of 3,5-DHF (diluted in buffer; ensure DMSO < 0.5%).

    • Standard: 25 µL Trolox (6.25 – 100 µM).

    • Blank: 25 µL Phosphate Buffer.

  • Probe Addition:

    • Add 150 µL of Fluorescein (working solution 80 nM) to all wells.

    • Incubate at 37°C for 15 minutes .

  • Radical Initiation:

    • Add 25 µL of AAPH solution rapidly to all wells.

  • Kinetic Reading:

    • Read Fluorescence (Ex: 485 nm, Em: 520 nm) every 1 minute for 60-90 minutes at 37°C.

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for each sample and standard.

    
    
    (Where 
    
    
    
    is initial fluorescence and
    
    
    is fluorescence at time
    
    
    ).
  • Calculate Net AUC:

    
    .[8]
    
  • Convert to Trolox Equivalents (TE) using the standard curve.

Mechanistic Visualization: Radical Scavenging vs. Chelation

Understanding the structural sites is vital for interpreting data.

DHF_Mechanism DHF This compound C3_OH C3-Hydroxyl (High Reactivity) DHF->C3_OH C5_OH C5-Hydroxyl + C4=O (Chelation Site) DHF->C5_OH Stable Stable Radical (Resonance Stabilized) C3_OH->Stable Radical Scavenging Complex Inert Metal Complex (Prevents Fenton Rxn) C5_OH->Complex Metal Sequestration ROO Peroxyl Radical (ROO•) ROO->C3_OH H-Atom Transfer Fe Free Iron (Fe2+) Fe->C5_OH Coordination

Caption: Dual antioxidant mechanism of 3,5-DHF. C3-OH drives the radical scavenging measured in ORAC/DPPH, while C5-OH drives metal chelation.

Summary of Expected Results

AssayParameterExpected Outcome for 3,5-DHFScientist's Interpretation
DPPH IC50 (µM)Low (Strong Activity)C3-OH allows rapid electron/proton donation. Activity should be comparable to Quercetin.
ORAC TEAC (µmol TE/g)HighEffective against peroxyl radicals. If value is anomalously high, check for fluorescence interference.
Solubility VisualClear in DMSO/EtOHCloudiness in aqueous buffer indicates precipitation; data will be invalid.

References

  • Structure-Activity Relationships of Flavonoids: Procházková, D., Boušová, I., & Wilhelmová, N. (2011).[9][10] Antioxidant and prooxidant properties of flavonoids.[3][10] Fitoterapia, 82(4), 513-523.

  • ORAC Assay Methodology & Mechanism: Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002).[6] High-throughput assay of oxygen radical absorbance capacity (ORAC) using a multichannel liquid handling system coupled with a microplate fluorescence reader in 96-well format. Journal of Agricultural and Food Chemistry, 50(16), 4437-4444.

  • DPPH Assay Standardization: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.

  • Metal Chelation by Flavonoids: Cherrak, S. A., Mokhtari-Soulimane, N., Berroukeche, F., Bensenane, B., Cherbonnel, A., Merzouk, H., & Elhabiri, M. (2016). In vitro antioxidant versus metal ion chelating properties of flavonoids: A structure-activity investigation. PLoS ONE, 11(10).

Sources

Application Note: Cell-Based Assays for 3,5-Dihydroxyflavone Neuroprotective Activity

[1][2]

Abstract & Scope

This technical guide outlines the validation protocols for 3,5-Dihydroxyflavone (3,5-DHF) as a neuroprotective agent.[1] Unlike its structural isomer 7,8-dihydroxyflavone (a TrkB agonist), 3,5-DHF derives its potency primarily from its specific hydroxylation pattern at the C3 and C5 positions on the A and C rings.[1] This structure facilitates potent radical scavenging and metal chelation, making it a prime candidate for mitigating oxidative stress-induced neuronal apoptosis.[1]

This guide details the "Rescue & Reveal" workflow:

  • Rescue: Establishing the therapeutic window and preventing oxidative death in PC12/SH-SY5Y models.

  • Reveal: Quantifying the mechanism via intracellular ROS suppression and mitochondrial membrane potential (

    
    ) stabilization.
    

Experimental Model Selection

For neuroprotection assays involving flavonoids, the PC12 (Rat Pheochromocytoma) cell line is the industry standard due to its ability to differentiate into a sympathetic neuronal phenotype upon Nerve Growth Factor (NGF) stimulation.

Cell Preparation Protocol
  • Basal Medium: DMEM (High Glucose) + 10% Horse Serum (HS) + 5% Fetal Bovine Serum (FBS).

  • Differentiation (Critical): To assess neuroprotection rather than just cytoprotection, seed cells on collagen-IV coated plates and switch to low-serum medium (1% HS) supplemented with 50 ng/mL NGF for 5–7 days prior to 3,5-DHF treatment. This induces neurite outgrowth and electrical excitability.[1]

Assay 1: Dose-Response & Therapeutic Window (CCK-8)

Before efficacy testing, we must define the "Safe Zone" (non-toxic concentration) and the "Rescue Zone" (protection against insult).

Rationale

3,5-DHF is hydrophobic.[1] High concentrations (>100 µM) may precipitate or cause crystal-induced physical stress to cells. We use CCK-8 (WST-8) instead of MTT because CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step required by MTT, which often introduces errors with hydrophobic compounds like flavonoids.[1]

Protocol: The "Pre-Treatment" Rescue Model
  • Seeding: Seed differentiated PC12 cells at

    
     cells/well in 96-well plates.
    
  • Stock Preparation: Dissolve 3,5-DHF in 100% DMSO to 50 mM. Store in the dark at -20°C.

    • Note: Final DMSO concentration in culture must be

      
       to avoid solvent toxicity.[1]
      
  • Dose Ranging: Treat cells with 3,5-DHF (0.1, 1, 5, 10, 25, 50 µM) for 2 hours prior to insult.[1]

    • Why Pre-treatment? Flavonoids often act by "priming" the Nrf2 antioxidant response element (ARE) before the oxidative wave hits.

  • Insult: Add

    
     (typically 200–400 µM, titrated to induce ~50% cell death) without removing the 3,5-DHF.[1] Incubate for 24 hours.
    
  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 2 hours at 37°C. Measure Absorbance at 450 nm.

Data Interpretation
GroupExpected Viability (%)Interpretation
Control (No Tx)100%Baseline Health
Model (

only)
40–50%Successful Insult Validation
3,5-DHF (High Dose) +

<40%Toxicity or Precipitation
3,5-DHF (Optimum) +

70–85% Neuroprotection Confirmed

Assay 2: Intracellular ROS Quantification (DCFH-DA)

Neuroprotection by 3,5-DHF is mechanistically linked to the scavenging of Reactive Oxygen Species (ROS). We utilize DCFH-DA , a cell-permeable probe that is cleaved by intracellular esterases and oxidized by ROS to fluorescent DCF.[1]

Critical Technical Insight

Serum Starvation is Mandatory: Serum proteins contain esterases that cleave DCFH-DA extracellularly, causing high background noise.[1] Perform the loading step in serum-free Opti-MEM or PBS.

Step-by-Step Protocol
  • Preparation: Seed and treat PC12 cells as described in the Rescue Model (Section 3).

  • Probe Loading:

    • Remove culture media.[1][2][3] Wash 1x with warm PBS.[1][3]

    • Add 10 µM DCFH-DA in serum-free medium.[1]

    • Incubate: 30 minutes at 37°C in the dark.

  • Wash: Remove probe solution.[1][2] Wash 2x with serum-free medium to remove extracellular dye.[1]

  • Insult: Add

    
     challenge for a short duration (e.g., 1–4 hours).
    
    • Note: ROS spikes early.[1] Do not wait 24 hours as in the viability assay.

  • Detection: Measure fluorescence immediately.

    • Excitation: 485 nm

    • Emission: 535 nm

Assay 3: Mitochondrial Membrane Potential ( ) (JC-1)

Apoptosis in neurodegeneration often begins with the collapse of the mitochondrial gradient. JC-1 is a ratiometric dye:

  • High Potential (Healthy): Forms J-aggregates (Red Fluorescence).[3][4]

  • Low Potential (Apoptotic): Remains as monomers (Green Fluorescence).

  • Target: 3,5-DHF should maintain the Red/Green ratio even under oxidative stress.[1]

Protocol
  • Treatment: Post-experimental treatment (3,5-DHF + Insult).

  • Staining: Add JC-1 working solution (final conc. 2–10 µM) directly to culture media.[1] Incubate 20 min at 37°C.

  • Analysis:

    • Red Channel: Ex 535 nm / Em 590 nm (Aggregates)

    • Green Channel: Ex 485 nm / Em 530 nm (Monomers)

  • Calculation: Calculate the Ratio

    
    . A decrease in 
    
    
    indicates mitochondrial depolarization.[1]

Visualizing the Mechanism

The following diagrams illustrate the experimental workflow and the proposed signaling pathway activated by 3,5-DHF.

Figure 1: Experimental Workflow

Gcluster_assaysReadoutsseedSeed PC12 Cells(+NGF Differentiation)treatPre-treatment3,5-DHF (2 hrs)seed->treatinsultOxidative Insult(H2O2 / Glutamate)treat->insultmttViability(CCK-8)insult->mtt24hrosROS Scavenging(DCFH-DA)insult->ros1-4hmitoMitochondrial Health(JC-1 Ratio)insult->mito6-12h

Caption: Sequential workflow for validating 3,5-DHF efficacy. Time-points vary by assay sensitivity.

Figure 2: Neuroprotective Signaling Pathway

MechanismDHFThis compoundROSROS / H2O2DHF->ROSDirect ScavengingKeap1Keap1DHF->Keap1InhibitsMitoMitochondrialIntegrityROS->MitoDepolarizesNrf2Nrf2Keap1->Nrf2ReleasesAREARE (Nucleus)Nrf2->ARETranslocationHO1HO-1 / NQO1(Antioxidant Enzymes)ARE->HO1TranscriptionHO1->ROSNeutralizesHO1->MitoProtectsSurvivalNeuronal SurvivalMito->Survival

Caption: 3,5-DHF acts via direct radical scavenging and Nrf2/HO-1 pathway activation to preserve mitochondria.

References

  • Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Antioxidant and prooxidant properties of flavonoids.[1] Fitoterapia, 82(4), 513-523.[1] Link

  • Liu, Z., et al. (2022). Protective Effect of Flavonoids against Methylglyoxal-Induced Oxidative Stress in PC-12 Neuroblastoma Cells and Its Structure-Activity Relationships.[1] International Journal of Molecular Sciences, 23(22), 14089.[1] Link

  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships.[1] The Journal of Nutritional Biochemistry, 13(10), 572-584.[1] Link

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen species for medical and life sciences research: guidelines and pitfalls.[1] Antioxidants & Redox Signaling, 16(9), 981-981.[1] Link

  • Perelman, A., et al. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry.[1] Cell Death & Disease, 3(11), e430.[1] Link

Pharmacokinetic study design for 3,5-Dihydroxyflavone in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Evaluation of 3,5-Dihydroxyflavone in Rodent Models

Executive Summary

This compound (3,5-DHF) represents a specific subclass of flavonoids where the structural arrangement of hydroxyl groups—specifically the 3-OH (flavonol characteristic) and 5-OH—dictates its biological activity and metabolic stability. Unlike its isomer 7,8-dihydroxyflavone (a TrkB agonist), 3,5-DHF is often studied for its antioxidant capacity and membrane interaction properties.

However, the pharmacokinetic (PK) profiling of 3,5-DHF is complicated by two factors: poor aqueous solubility and rapid Phase II metabolism (glucuronidation). This Application Note provides a validated workflow to overcome these hurdles, ensuring high-integrity data for regulatory submission or lead optimization.

Pre-Clinical Formulation Strategy

The most common failure mode in flavonoid PK is precipitation of the compound upon contact with physiological fluids. A standard saline solution is insufficient.

Physicochemical Constraints
  • Molecular Weight: 254.24 g/mol

  • LogP: ~2.5–3.0 (Lipophilic)

  • pKa: The 5-OH group forms an intramolecular hydrogen bond with the 4-carbonyl, making it less acidic and harder to ionize than the 3-OH or 7-OH groups.

Recommended Vehicle System (Cosolvent Approach)

For intravenous (IV) and oral (PO) administration in rats, a cosolvent system is required to maintain solubility at doses up to 10 mg/kg.

ComponentPercentage (v/v)FunctionMechanism
DMSO 5 - 10%Primary SolubilizerDisrupts crystal lattice; ensures initial dissolution.
PEG 400 40%CosolventIncreases wetting; prevents precipitation upon dilution.
Saline (0.9%) 50%DiluentAdjusts tonicity to physiological range.

Formulation Protocol:

  • Weigh the required amount of 3,5-DHF.

  • Dissolve completely in DMSO (vortex for 2 mins). Visual check: Solution must be clear yellow.

  • Slowly add PEG 400 while vortexing.

  • Add warm Saline (37°C) dropwise under constant agitation.

    • Critical Check: If turbidity occurs, sonicate for 5 minutes. If turbidity persists, reduce dose concentration or switch to a hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) inclusion complex (20% w/v).

Animal Model & Dosing Regimen

Species Selection: Sprague-Dawley Rats (Male, 250–300g) are preferred over mice for full PK profiles because their blood volume allows for serial sampling from a single animal, reducing inter-subject variability.

Surgical Preparation:

  • Jugular Vein Cannulation (JVC): Recommended for stress-free serial blood sampling.

  • Fasting: Animals should be fasted 12 hours pre-dose (water ad libitum) to standardize oral absorption.

Dosing Groups:

  • Group A (IV Bolus): 2 mg/kg. Administered via tail vein or femoral cannula. Determines absolute bioavailability (

    
    ) and Clearance (
    
    
    
    ).
  • Group B (Oral Gavage): 10 mg/kg. Administered via oral gavage. Determines

    
    , 
    
    
    
    , and oral AUC.

Sample Collection & Stabilization (The "Self-Validating" Step)

Flavonoids containing catechol or phenol groups are prone to rapid oxidative degradation in plasma ex vivo. Standard EDTA tubes are insufficient.

Stabilization Protocol:

  • Collection: Withdraw 0.2 mL blood at time points: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

  • Acidification: Immediately transfer blood into microcentrifuge tubes containing 2% Ascorbic Acid (Vitamin C) and 0.1% Formic Acid .

    • Why? Acidification prevents auto-oxidation of the 3,5-DHF hydroxyl groups.

  • Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Storage: Flash freeze plasma at -80°C.

Bioanalytical Method (LC-MS/MS)

Due to the rapid conversion of 3,5-DHF to glucuronides, the bioanalytical method must distinguish between Free Aglycone and Total Flavonoid (after hydrolysis).

Sample Preparation: Two Parallel Workflows
  • Workflow A (Free Drug): Protein precipitation with Acetonitrile (1:3 plasma:ACN) containing Internal Standard (IS).

  • Workflow B (Total Drug): Incubate plasma with

    
    -glucuronidase/sulfatase  (from Helix pomatia) for 2 hours at 37°C (pH 5.0) prior to precipitation.
    
LC-MS/MS Conditions
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][2][3][4]

    • B: Acetonitrile + 0.1% Formic Acid[2][3]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Note: While phenols often ionize in negative mode, flavones with a carbonyl at C4 often protonate well in positive mode (

      
      ).
      

MRM Transitions (Guideline):

  • Analyte (3,5-DHF):

    • Precursor:

      
       255.1 (
      
      
      
      )
    • Quantifier Product:

      
       100-150 range (Determined via Product Ion Scan). Common fragment for flavones is the RDA cleavage of the C-ring.
      
  • Internal Standard (IS): 7,8-Dihydroxyflavone or Chrysin (structurally similar but chromatographically distinct).

Data Analysis & Interpretation

Calculate parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Key Parameters:

  • 
    :  Total exposure.
    
  • 
    :  Peak concentration.
    
  • 
    :  Terminal half-life.
    
  • Bioavailability (

    
    ): 
    
    
    

Metabolic Ratio: Calculate the ratio of (Total Drug - Free Drug) / Free Drug. A high ratio indicates extensive first-pass metabolism, typical for the 3-OH position.

Visualizations

Figure 1: Experimental Workflow

This diagram illustrates the critical path from formulation to data, highlighting the split processing for metabolite analysis.

PK_Workflow cluster_Bioanalysis Bioanalysis (LC-MS/MS) Formulation Formulation (10% DMSO / 40% PEG400) Dosing Animal Dosing (IV: 2mg/kg, PO: 10mg/kg) Formulation->Dosing Sampling Serial Sampling (+ Ascorbic Acid) Dosing->Sampling Prep_Free Precipitation Only (Free Aglycone) Sampling->Prep_Free Aliquot A Prep_Total Enzymatic Hydrolysis (Total Flavonoid) Sampling->Prep_Total Aliquot B LCMS LC-MS/MS Detection (MRM Mode) Prep_Free->LCMS Prep_Total->LCMS Data PK Analysis (WinNonlin) LCMS->Data

Caption: Workflow for 3,5-DHF PK study distinguishing free aglycone from conjugated metabolites.

Figure 2: Metabolic Fate of 3,5-DHF

Understanding the structural vulnerability of 3,5-DHF is key to interpreting low bioavailability.

Metabolism Parent This compound (Parent) Phase2_3OH Glucuronidation (Major) (at 3-OH position) Parent->Phase2_3OH UGT Enzymes (Rapid First-Pass) Phase2_5OH Glucuronidation (Minor) (at 5-OH position) Parent->Phase2_5OH Steric Hindrance (H-Bonding) Excretion Renal/Biliary Excretion Phase2_3OH->Excretion Phase2_5OH->Excretion

Caption: The 3-OH position is the primary site of metabolic instability due to UGT conjugation.

References

  • Chen, J., et al. (2013). "Validated LC-MS/MS method for the determination of 3-Hydroxyflavone and its glucuronide in blood." Journal of Pharmaceutical and Biomedical Analysis.

  • Liu, X., et al. (2011). "Pharmacokinetics and metabolism of the flavonoid 7,8-dihydroxyflavone in rats." Molecular Pharmaceutics. (Used as a comparative flavonoid model).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5]

  • Cai, H., et al. (2010). "Structure-dependent glucuronidation of flavonoids by human UDP-glucuronosyltransferases." Biochemical Pharmacology. (Mechanistic basis for 3-OH vs 5-OH stability).

Sources

Application Note: Evaluating the Radical Scavenging Activity of 3,5-Dihydroxyflavone using the DPPH Assay

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive experimental protocol for assessing the antioxidant potential of 3,5-Dihydroxyflavone by employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction: The Significance of Antioxidant Assessment

Antioxidants are crucial compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The assessment of antioxidant activity is a fundamental aspect of drug discovery and the development of functional foods and nutraceuticals.[1] Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant properties.[2][3] this compound, a member of the flavonoid family, is of particular interest for its potential health benefits.

The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][4] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5] This process leads to a color change from deep violet to pale yellow, which can be quantified by measuring the decrease in absorbance at a specific wavelength.[6][7]

Principle of the DPPH Assay

The core of the DPPH assay lies in the interaction between the stable free radical, 2,2-diphenyl-1-picrylhydrazyl, and an antioxidant compound. The DPPH radical has a strong absorption maximum at approximately 517 nm and a deep violet color.[1][5] When an antioxidant is introduced, it donates a hydrogen atom to the DPPH radical, leading to its reduction to DPPH-H (2,2-diphenyl-1-picrylhydrazine).[5][6] This reduction results in the disappearance of the violet color and a corresponding decrease in the absorbance at 517 nm.[1][6] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

The chemical reaction can be summarized as follows:

DPPH• (violet) + AH → DPPH-H (pale yellow) + A•

Where:

  • DPPH• is the 2,2-diphenyl-1-picrylhydrazyl radical.

  • AH is the antioxidant molecule (e.g., this compound).

  • DPPH-H is the reduced form of DPPH.

  • A• is the resulting free radical of the antioxidant.

Experimental Workflow Overview

The following diagram illustrates the key steps involved in the DPPH assay for evaluating the antioxidant activity of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH Solution R1 Mix DPPH with Sample/Control/Blank P1->R1 P2 Prepare this compound Stock & Dilutions P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in the Dark R1->R2 Mix well M1 Measure Absorbance at ~517 nm R2->M1 After incubation M2 Calculate % Inhibition M1->M2 M3 Determine IC50 Value M2->M3

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening. However, it can be adapted for use with standard cuvettes.

Materials and Reagents
Reagent/MaterialSpecifications
This compoundPurity >95%
2,2-diphenyl-1-picrylhydrazyl (DPPH)Molecular Weight: 394.32 g/mol
Ascorbic Acid (Positive Control)ACS reagent grade
Methanol (or Ethanol)HPLC grade
96-well microplateClear, flat-bottom
Microplate readerCapable of reading absorbance at 517 nm
Micropipettes and tipsCalibrated
1.5 mL microcentrifuge tubes
Aluminum foil
Preparation of Solutions

It is crucial to prepare the DPPH working solution fresh daily and protect it from light to prevent degradation. [6]

  • DPPH Stock Solution (e.g., 0.5 mM):

    • Accurately weigh approximately 19.7 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol (or ethanol) in a volumetric flask.

    • Wrap the flask with aluminum foil to protect it from light. This solution should be stored at 4°C when not in use.

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[6] The exact dilution will need to be determined empirically but often falls in the range of 40-60 µg/mL.

    • This working solution should be prepared fresh before each experiment.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Sonication may be required to ensure complete dissolution.

  • Serial Dilutions of this compound:

    • Prepare a series of dilutions from the stock solution to generate a concentration-response curve. A typical concentration range to test might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Positive Control (e.g., Ascorbic Acid):

    • Prepare a stock solution and serial dilutions of a known antioxidant like ascorbic acid in the same manner as the test compound. This serves as a benchmark for antioxidant activity.

Assay Procedure
  • Plate Setup:

    • Design a plate map that includes wells for the blank, positive control, and various concentrations of the this compound sample. It is highly recommended to perform all measurements in triplicate.

  • Reaction Mixture:

    • Blank: Add 100 µL of methanol to the designated blank wells.

    • Samples and Positive Control: Add 100 µL of each concentration of this compound and the positive control to their respective wells.

  • Initiate the Reaction:

    • Add 100 µL of the DPPH working solution to all wells.

  • Incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6] The incubation time can be optimized, but 30 minutes is a standard duration.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6][8]

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity (% Inhibition)

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absblank - Abssample) / Absblank] x 100

Where:

  • Absblank is the absorbance of the blank (DPPH solution without the test compound).

  • Abssample is the absorbance of the DPPH solution with the test compound.

Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

To determine the IC50 value:

  • Plot a graph with the concentration of this compound on the x-axis and the corresponding percentage of inhibition on the y-axis.

  • Use linear regression analysis to obtain the equation of the line (y = mx + c).[9][10]

  • Substitute y = 50 into the equation and solve for x to determine the IC50 value.[9][11]

IC50 = (50 - c) / m

Where:

  • m is the slope of the regression line.

  • c is the y-intercept.

Data Presentation

The results should be presented in a clear and concise manner. A table summarizing the percentage inhibition at different concentrations and the calculated IC50 value is recommended.

Concentration (µg/mL)% Inhibition (Mean ± SD)
1Calculated Value
5Calculated Value
10Calculated Value
25Calculated Value
50Calculated Value
100Calculated Value
IC50 (µg/mL) Calculated Value

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following points should be considered:

  • Positive Control: The inclusion of a well-characterized antioxidant like ascorbic acid or quercetin allows for the validation of the assay's performance and provides a reference for comparing the activity of the test compound.[6]

  • Linearity: The concentration range of the test compound should be chosen to ensure a linear relationship between concentration and percentage inhibition. If a linear relationship is not observed, a non-linear regression analysis may be more appropriate.

  • Interferences: It is important to be aware of potential interferences. For instance, compounds that absorb light at or near 517 nm can interfere with the assay.[4][12] A sample blank (test compound in methanol without DPPH) can be run to correct for any background absorbance.

  • Reproducibility: Performing the assay in triplicate and repeating the experiment on different days will ensure the reproducibility of the results.

Causality Behind Experimental Choices

  • Choice of Solvent: Methanol or ethanol are commonly used because DPPH is readily soluble in these organic solvents.[6] The choice of solvent should be consistent throughout the experiment.

  • Wavelength Selection: The maximum absorbance of the DPPH radical is around 517 nm, making it the optimal wavelength for monitoring the reaction.[5][7]

  • Incubation in the Dark: DPPH is light-sensitive and can degrade upon exposure to light, leading to inaccurate results.[4][6] Therefore, incubation must be carried out in the dark.

  • Fresh DPPH Solution: The DPPH radical is stable, but its concentration can decrease over time. Using a freshly prepared solution for each experiment ensures consistency and accuracy.

Conclusion

The DPPH assay is a robust and efficient method for determining the in vitro antioxidant activity of this compound. By following this detailed protocol and considering the principles of scientific integrity, researchers can obtain reliable and reproducible data to support the development of new antioxidant-based therapies and products.

References

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Güder, A., & Alwasel, S. H. (2023). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Shastry, V. G. L. (2018). How to calculate DPPH IC50 accurately?. ResearchGate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Özyürek, M., & Güçlü, K. (2019). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Taylor & Francis Online. Retrieved from [Link]

  • Unknown. (n.d.). Improved DPPH determination for antioxidant activity spectrophotometric assay. ResearchGate. Retrieved from [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES EXTRACT. RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Bibi, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Retrieved from [Link]

  • Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. PMC. Retrieved from [Link]

  • Unknown. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. MDPI. Retrieved from [Link]

  • Unknown. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Retrieved from [Link]

  • Nikolova, M. (n.d.). Scavenging of DPPH radical (free radical) by a flavonoid (free radical scavenger). ResearchGate. Retrieved from [Link]

  • Al-Shabib, N. A. (2022). How can I calculate IC50 in DPPH test?. ResearchGate. Retrieved from [Link]

  • Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Retrieved from [Link]

  • Unknown. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora. PMC. Retrieved from [Link]

Sources

Application of 3,5-Dihydroxyflavone in Drug Discovery for Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Promise of Flavonoids in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] The complex multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, protein misfolding, and neuronal apoptosis, has driven the search for multi-target therapeutic agents. Flavonoids, a diverse class of plant secondary metabolites, have garnered substantial interest in this area due to their broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] Many flavonoids have the ability to cross the blood-brain barrier, a critical feature for centrally acting drugs.[1]

While a significant body of research exists for certain flavonoids like 7,8-dihydroxyflavone (a potent TrkB agonist) and quercetin, the therapeutic potential of many other members of this class, such as 3,5-dihydroxyflavone, remains underexplored.[2][3] This document provides a comprehensive guide for researchers on how to systematically investigate the application of this compound in drug discovery for neurodegenerative diseases. Drawing upon the established knowledge of closely related flavonoids, we present a series of detailed application notes and protocols to elucidate the potential mechanisms of action and therapeutic efficacy of this promising compound.

II. Hypothesized Mechanisms of Action of this compound

Based on the known neuroprotective effects of structurally similar flavonoids, we can hypothesize several key mechanisms through which this compound may exert its therapeutic effects in the context of neurodegenerative diseases.

  • Antioxidant Activity: Flavonoids are well-known for their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a central pathological feature in many neurodegenerative disorders.[1] The dihydroxy substitution pattern on the flavone backbone of this compound suggests a strong potential for direct radical scavenging and modulation of endogenous antioxidant pathways.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical contributor to neuronal damage.[4] Flavonoids can suppress the production of pro-inflammatory cytokines and mediators by inhibiting key signaling pathways such as NF-κB and MAPK.[4]

  • Modulation of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. Some flavonoids have been shown to interfere with the formation of these toxic aggregates.[5]

  • Neurotrophic Support: The activation of neurotrophic signaling pathways, such as the brain-derived neurotrophic factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, is crucial for neuronal survival, growth, and synaptic plasticity.[2][6] While 7,8-dihydroxyflavone is a well-established TrkB agonist, the potential for other dihydroxyflavones, including this compound, to modulate this pathway warrants investigation.

The following diagram illustrates the potential multi-target neuroprotective mechanisms of this compound.

Hypothesized_Mechanisms_of_3_5_Dihydroxyflavone cluster_flavone This compound cluster_cellular_targets Cellular Targets & Pathways cluster_neuroprotective_outcomes Neuroprotective Outcomes flavone This compound ROS Reactive Oxygen Species (ROS) flavone->ROS Scavenging Inflammation Neuroinflammation (NF-κB, MAPK) flavone->Inflammation Inhibition Aggregation Protein Aggregation (Aβ, Tau) flavone->Aggregation Interference TrkB TrkB Receptor flavone->TrkB Modulation? Oxidative_Stress Reduced Oxidative Stress Anti_Inflammatory Anti-inflammatory Response Aggregation_Inhibition Inhibition of Aggregation Neuronal_Survival Enhanced Neuronal Survival & Plasticity

Caption: Hypothesized multi-target neuroprotective mechanisms of this compound.

III. In Vitro Evaluation of this compound: Protocols

A systematic in vitro evaluation is the first step to characterizing the neuroprotective potential of this compound. The following protocols are designed to assess its antioxidant, anti-inflammatory, and direct neuroprotective properties in relevant neuronal cell models.

A. Assessment of Antioxidant Activity

1. Cell-Free Antioxidant Capacity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To determine the direct radical scavenging activity of this compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: A complementary assay to DPPH to confirm the radical scavenging potential.

2. Cellular Antioxidant Activity in Neuronal Cells:

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized model for neurodegenerative disease research.

  • Induction of Oxidative Stress: Treat SH-SY5Y cells with H₂O₂ or a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPP+ to induce oxidative stress.

  • Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.

Protocol: Cellular ROS Measurement with DCFH-DA

  • Cell Culture: Plate SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: Add the chosen oxidative stressor (e.g., 100 µM H₂O₂) to the wells and incubate for the appropriate time (e.g., 1-2 hours).

  • Staining: Remove the medium and wash the cells with warm PBS. Add 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with warm PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

B. Evaluation of Anti-Neuroinflammatory Effects

1. Microglial Cell Model:

  • Cell Line: BV-2 murine microglial cells are a standard model for studying neuroinflammation.

  • Induction of Inflammation: Stimulate BV-2 cells with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

  • Western Blot Analysis: Assess the activation of key inflammatory signaling pathways by measuring the phosphorylation of proteins such as p65 (NF-κB) and p38, JNK, and ERK (MAPKs).[4]

Protocol: Measurement of NO Production in BV-2 Cells

  • Cell Culture: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.

C. Assessment of Neuroprotection Against Toxin-Induced Cell Death

1. Neuronal Cell Model:

  • Cell Line: Differentiated SH-SY5Y cells (using retinoic acid) or primary neuronal cultures provide more physiologically relevant models.

  • Induction of Neurotoxicity: Use neurotoxins relevant to specific neurodegenerative diseases, such as:

    • Alzheimer's Disease: Amyloid-beta (Aβ) oligomers.[1]

    • Parkinson's Disease: 6-OHDA or MPP+.

    • Huntington's Disease: 3-Nitropropionic acid (3-NP).[2]

2. Measurement of Cell Viability and Apoptosis:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.

  • Caspase-3/7 Activity Assay: To measure the activity of executioner caspases involved in apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells by flow cytometry.

Protocol: Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells

  • Cell Differentiation: Differentiate SH-SY5Y cells with 10 µM retinoic acid for 5-7 days.

  • Pre-treatment: Treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Aβ Treatment: Add pre-aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ oligomers (e.g., 10 µM) to the cells and incubate for another 24-48 hours.

  • MTT Assay: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

The following workflow diagram outlines the proposed in vitro screening cascade for this compound.

In_Vitro_Screening_Workflow cluster_primary_screening Primary Screening: Core Activities cluster_secondary_screening Secondary Screening: Mechanistic Insights start This compound antioxidant Antioxidant Assays (DPPH, ABTS, Cellular ROS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokines in BV-2 cells) start->anti_inflammatory neuroprotection Neuroprotection Assays (MTT, LDH vs. Neurotoxins) start->neuroprotection pathway_analysis Pathway Analysis (Western Blot for NF-κB, MAPK) antioxidant->pathway_analysis anti_inflammatory->pathway_analysis apoptosis_assays Apoptosis Assays (Caspase activity, Annexin V) neuroprotection->apoptosis_assays gene_expression Gene Expression (qRT-PCR for inflammatory genes) pathway_analysis->gene_expression

Caption: Proposed in vitro screening workflow for this compound.

IV. In Vivo Evaluation of this compound: Protocols

Following promising in vitro results, the neuroprotective efficacy of this compound must be validated in animal models of neurodegenerative diseases.

A. Pharmacokinetic and Brain Penetration Studies

Before efficacy studies, it is crucial to determine the pharmacokinetic profile and blood-brain barrier permeability of this compound.

Protocol: Preliminary Pharmacokinetic Study in Mice

  • Administration: Administer a single dose of this compound to mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Sample Collection: Collect blood and brain tissue samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Quantify the concentration of this compound and its potential metabolites in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t₁/₂), and brain-to-plasma ratio.

B. Efficacy Studies in Animal Models

1. Alzheimer's Disease Model:

  • Model: 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.[7][8]

  • Treatment: Chronic administration of this compound (e.g., 5-20 mg/kg/day) via oral gavage or in the diet, starting before or after the onset of pathology.[7]

  • Behavioral Tests: Morris water maze or Barnes maze for spatial learning and memory.

  • Histopathological Analysis: Immunohistochemistry for Aβ plaques and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).

  • Biochemical Analysis: ELISA or Western blot for Aβ levels, tau phosphorylation, and synaptic markers (e.g., synaptophysin, PSD-95) in brain homogenates.

2. Parkinson's Disease Model:

  • Model: MPTP- or 6-OHDA-induced mouse or rat models, which cause selective degeneration of dopaminergic neurons.

  • Treatment: Administration of this compound before and/or after the toxin injection.

  • Behavioral Tests: Rotarod test for motor coordination, cylinder test for motor asymmetry.

  • Histopathological Analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

  • Biochemical Analysis: HPLC analysis of dopamine and its metabolites in the striatum.

Protocol: Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease

  • Animal Groups: Divide 3-month-old 5XFAD mice and wild-type littermates into groups (n=10-15/group): Vehicle-treated wild-type, this compound-treated wild-type, Vehicle-treated 5XFAD, this compound-treated 5XFAD.

  • Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle daily via oral gavage for 3 months.

  • Behavioral Testing: At 6 months of age, perform the Morris water maze test over 5-7 days to assess spatial learning and memory.

  • Tissue Collection: After behavioral testing, euthanize the mice and collect brain tissue. One hemisphere can be fixed for histology and the other snap-frozen for biochemical analysis.

  • Analysis: Perform immunohistochemical staining for Aβ plaques and gliosis. Use ELISA to quantify brain Aβ₄₀ and Aβ₄₂ levels.

The following diagram illustrates a general workflow for in vivo studies.

In_Vivo_Study_Workflow start Promising In Vitro Data pk_studies Pharmacokinetic & BBB Penetration Studies start->pk_studies model_selection Selection of Animal Model (e.g., 5XFAD, MPTP) pk_studies->model_selection treatment_regimen Define Treatment Regimen (Dose, Duration, Route) model_selection->treatment_regimen behavioral_tests Behavioral Assessments (Cognitive, Motor) treatment_regimen->behavioral_tests histopathology Histopathological Analysis (IHC for disease markers) behavioral_tests->histopathology biochemistry Biochemical Analysis (ELISA, Western Blot) behavioral_tests->biochemistry

Sources

Application Note: Enhancing Antibacterial Efficacy of 3,5-Dihydroxyflavone through Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Combatting Bacterial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In response, research has intensified towards developing novel antimicrobial agents that can overcome existing resistance mechanisms.[1][2] Flavonoids, a class of polyphenolic compounds abundant in plants, are recognized for their wide-ranging biological activities, including antimicrobial properties.[3][4] 3,5-Dihydroxyflavone (3,5-DHF), a member of the flavonol subclass, possesses a core structure amenable to chemical modification. However, its therapeutic potential can be limited by factors such as poor bioavailability and moderate potency.

A promising strategy to augment the bioactivity of flavonoids is through metal complexation.[3][4][5] The coordination of metal ions to flavonoid molecules can profoundly alter their physicochemical properties, leading to enhanced pharmacological effects.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antibacterial evaluation of this compound metal complexes. We will explore the causal relationships behind the experimental design and provide detailed, self-validating protocols to ensure reproducible and reliable results. The central hypothesis is that chelation of metal ions, such as Copper (Cu(II)) and Zinc (Zn(II)), to 3,5-DHF will increase the lipophilicity and introduce new mechanisms of action, thereby improving its antibacterial efficacy.

Rationale for Metal Ion Selection

The choice of metal ion is critical for modulating the biological activity of the resulting complex. For this protocol, we focus on Cu(II) and Zn(II) for several evidence-based reasons:

  • Intrinsic Antimicrobial Properties: Both copper and zinc ions are known to possess inherent antibacterial activity. They can disrupt bacterial cell membranes, deactivate essential enzymes, and interfere with nucleic acid functions.[5][8]

  • Coordination Chemistry: Flavonoids, with their hydroxyl and carbonyl functional groups, are excellent chelating agents for transition metals.[6][9][10] The 3-hydroxyl and 4-carbonyl groups, as well as the 5-hydroxyl and 4-carbonyl groups in 3,5-DHF, provide ideal sites for forming stable chelate rings with metal ions.[9][10]

  • Enhanced Lipophilicity: According to Tweedy's chelation theory, the coordination process neutralizes the partial positive charge of the metal ion by sharing it with the ligand's donor atoms. This charge delocalization over the entire chelate ring increases the lipophilic character of the complex, facilitating its transport across the lipid-rich bacterial cell membrane.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Metal (Cu(II), Zn(II)) Complexes

This protocol details the synthesis of metal complexes of 3,5-DHF. The procedure is based on the reaction between the flavonoid and the corresponding metal salt in an alcoholic solution, a common and effective method for generating flavonoid-metal complexes.[12]

Materials and Reagents:

  • This compound (≥97% purity)

  • Copper(II) Chloride (CuCl₂·2H₂O) or Zinc(II) Chloride (ZnCl₂)

  • Methanol (Anhydrous)

  • Deionized Water

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Round-bottom flasks

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 50 mL of anhydrous methanol in a 100 mL round-bottom flask. Stir the solution gently at room temperature until the flavonoid is completely dissolved.

    • Causality Note: Methanol is an excellent solvent for both the flavonoid ligand and the metal salts, ensuring a homogenous reaction medium.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the selected metal salt (e.g., CuCl₂·2H₂O or ZnCl₂) in 20 mL of methanol.

    • Rationale: A 2:1 ligand-to-metal molar ratio is used, as flavonoids often coordinate with divalent metal ions in this stoichiometry to form stable octahedral or square planar complexes.[13]

  • Reaction Mixture: Add the metal salt solution dropwise to the stirring flavonoid solution at room temperature over a period of 15 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65°C) with continuous stirring for 3-4 hours. A color change and/or the formation of a precipitate is typically observed, indicating complex formation.

    • Expertise Note: Refluxing provides the necessary activation energy to facilitate the coordination reaction and ensure its completion.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Buchner funnel. If no precipitate is present, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.

  • Washing and Drying: Wash the collected solid precipitate three times with small portions of cold methanol to remove any unreacted starting materials. Dry the final product in a vacuum oven at 50°C overnight.

  • Characterization: Store the dried complex in a desiccator. The successful formation of the complex must be confirmed via physicochemical characterization as described in Protocol 2.

Synthesis_Workflow DHF 3,5-DHF in Methanol Mixing Dropwise Addition & Stirring DHF->Mixing MetalSalt Metal Salt (CuCl₂/ZnCl₂) in Methanol MetalSalt->Mixing Reflux Reflux (3-4h) at 65°C Mixing->Reflux Initiates Coordination Isolation Cool & Isolate (Filtration) Reflux->Isolation Forms Precipitate Purification Wash & Dry (Vacuum Oven) Isolation->Purification FinalComplex Characterized Metal Complex Purification->FinalComplex Yields Pure Product

Caption: Workflow for the synthesis and isolation of 3,5-DHF metal complexes.

Protocol 2: Physicochemical Characterization of Complexes

Characterization is a self-validating step to confirm that the desired coordination has occurred. We will use Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy.

Methodology & Expected Results:

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions (10⁻⁵ M) of 3,5-DHF and the synthesized complexes in methanol.

    • Record the absorption spectra from 200-500 nm.

    • Expected Outcome: Flavonoids exhibit two major absorption bands (Band I and Band II). Upon complexation, a bathochromic (red) shift in these bands is expected, indicating the involvement of the flavonoid's electronic system in coordination with the metal ion.

  • FT-IR Spectroscopy:

    • Prepare KBr pellets containing a small amount of the ligand or the complex.

    • Record the spectra from 4000 to 400 cm⁻¹.

    • Expected Outcome: The most critical evidence of chelation will be a shift of the C=O stretching vibration (typically around 1650 cm⁻¹) to a lower wavenumber in the complex's spectrum. This indicates the coordination of the metal ion through the carbonyl oxygen. Changes in the broad O-H stretching region (around 3400 cm⁻¹) are also expected.

Table 1: Expected Physicochemical Data for 3,5-DHF and its Metal Complexes

Compound Key FT-IR Peak (ν C=O, cm⁻¹) UV-Vis λmax (Band I, nm) Appearance
3,5-DHF (Ligand) ~1655 ~360 Pale Yellow Powder
[Cu(3,5-DHF)₂]Cl₂ ~1630 (Shifted) ~385 (Red Shift) Greenish Powder

| [Zn(3,5-DHF)₂]Cl₂ | ~1635 (Shifted) | ~375 (Red Shift) | Yellowish-White Powder |

Protocol 3: In-Vitro Antibacterial Activity Screening

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds, providing quantitative measures of their antibacterial potency.

Materials and Reagents:

  • Synthesized complexes and 3,5-DHF ligand

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Dimethyl Sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare stock solutions (e.g., 1024 µg/mL) of the 3,5-DHF ligand and each metal complex in DMSO.

  • Bacterial Inoculum Preparation: Grow bacterial strains in MHB overnight at 37°C. Dilute the culture with fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto an MHA plate. Incubate the plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial colony growth on the agar plate).

    • Trustworthiness Note: The inclusion of positive and negative controls is crucial for validating the assay results. The comparison between MIC and MBC values helps distinguish between bacteriostatic (MBC/MIC > 4) and bactericidal (MBC/MIC ≤ 4) activity.

Antibacterial_Screening_Workflow start Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria (Final 5x10⁵ CFU/mL) start->inoculate prepare_compounds Prepare Stock Solutions of Ligand & Complexes serial_dilution 2-Fold Serial Dilution in 96-Well Plate prepare_compounds->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc end Data Analysis (Bacteriostatic vs. Bactericidal) read_mbc->end

Caption: Workflow for determining MIC and MBC of 3,5-DHF complexes.

Table 2: Hypothetical Antibacterial Activity Data (MIC/MBC in µg/mL)

Compound S. aureus (Gram-positive) MIC S. aureus MBC E. coli (Gram-negative) MIC E. coli MBC
3,5-DHF (Ligand) 128 >256 256 >256
[Cu(3,5-DHF)₂]Cl₂ 16 32 32 64
[Zn(3,5-DHF)₂]Cl₂ 32 64 64 128

| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |

Proposed Mechanism of Enhanced Activity

The anticipated superior performance of the metal complexes over the free 3,5-DHF ligand can be attributed to a multi-faceted mechanism. Chelation is not merely an additive effect of the metal and the ligand but often a synergistic one.

  • Increased Membrane Permeability: As per Overtone’s concept of cell permeability, the lipophilic nature of a substance enhances its ability to cross cell membranes. The chelation process increases the lipophilicity of the 3,5-DHF molecule, allowing for more efficient transport into the bacterial cell where it can reach intracellular targets.[5][11]

  • Inhibition of Cellular Enzymes: Once inside the cell, the metal complex can bind to and inhibit essential enzymes, including those involved in cellular respiration or cell wall synthesis. The metal ion itself can displace other essential metals from their binding sites in enzymes, leading to dysfunction.

  • Interaction with Nucleic Acids: The complex may intercalate with the base pairs of bacterial DNA or bind to the phosphate backbone, disrupting DNA replication and transcription processes, ultimately leading to cell death.[4]

  • Generation of Reactive Oxygen Species (ROS): Some transition metals, particularly copper, can participate in redox cycling.[9] The Cu(II) complex could be reduced to Cu(I) inside the cell, which can then catalyze the formation of highly damaging ROS (like hydroxyl radicals) via Fenton-like reactions. This induces severe oxidative stress, damaging lipids, proteins, and DNA.[5]

Mechanism_of_Action cluster_targets Complex [M(3,5-DHF)₂]²⁺ (Lipophilic) Membrane Bacterial Cell Membrane Complex->Membrane Increased Permeation DNA DNA Replication Membrane->DNA Intracellular Accumulation Cytoplasm Bacterial Cytoplasm Death Cell Death DNA->Death Inhibition Enzymes Essential Enzymes Enzymes->Death Inactivation ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Induces Damage->Death ros_origin->ROS Redox Cycling (for Cu)

Sources

Application Notes and Protocols for In Vivo Administration of 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the In Vivo Landscape of 3,5-Dihydroxyflavone

This compound, a member of the flavonoid family, presents a compelling scaffold for therapeutic investigation due to the recognized antioxidant, anti-inflammatory, and neuroprotective properties of related compounds.[1] Flavonoids are polyphenolic compounds widely found in nature and are known for their potential health benefits.[2][3][4] However, translating the in vitro promise of this compound into robust in vivo data necessitates a meticulously planned administration strategy. The primary challenge, common to many flavonoids, is its predicted poor aqueous solubility, which directly impacts bioavailability and, consequently, therapeutic efficacy.[5]

This guide provides a comprehensive framework for the in vivo administration of this compound. It moves beyond a simple recitation of protocols to explain the underlying rationale for methodological choices, empowering researchers to design and execute well-controlled, reproducible, and meaningful animal studies. While specific experimental data for this compound is limited, this document synthesizes established principles for flavonoid administration and data from closely related dihydroxyflavone isomers to provide a robust starting point for your research.

Physicochemical Properties and Pre-formulation Considerations

Solubility Profile:

Flavonoids, including dihydroxyflavones, are notoriously poorly soluble in water.[6] For instance, 3-hydroxyflavone is almost insoluble in water.[7] The aqueous solubility of 7,8-dihydroxyflavone is also very low.[8] However, they exhibit better solubility in organic solvents. For example, 7,8-dihydroxyflavone is soluble in ethanol (approx. 1 mg/ml), DMSO (approx. 10 mg/ml), and dimethylformamide (DMF) (approx. 20 mg/ml).[8] It is reasonable to assume that this compound shares this characteristic of being sparingly soluble in aqueous solutions while being more soluble in organic solvents like DMSO.

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile:

In the absence of direct experimental data for this compound, we can look at the computationally predicted ADMET profile for a closely related isomer, 7,8-dihydroxyflavone, to anticipate its in vivo behavior.

ParameterPredicted Value for 7,8-DihydroxyflavoneImplication for this compound
Molecular Weight 254.24 g/mol Likely to be the same.
LogP 2.87Indicates good lipophilicity, suggesting potential for membrane permeability but also poor aqueous solubility.
Water Solubility -3.605 (log mol/L)Predicts low water solubility.
Intestinal Absorption 94.22%High intestinal absorption is predicted, but this can be limited by poor dissolution.
BBB Permeability -0.057 (log BB)Predicted to cross the blood-brain barrier.
P-glycoprotein Substrate YesMay be subject to efflux from cells, potentially reducing intracellular concentrations.
CYP450 Inhibition Predicted inhibitor of CYP1A2, CYP2C19, CYP2C9Potential for drug-drug interactions.
Toxicity Predicted to have a medium risk of mutagenicity (60%) and no predicted hepatotoxicity.Warrants careful toxicological evaluation.

This data for 7,8-dihydroxyflavone is computationally predicted and should be used as a guide.[9] Experimental verification for this compound is crucial.

Vehicle Selection: A Critical Step for Bioavailability

The choice of vehicle is critical for solubilizing this compound and ensuring its delivery to the target tissues. Given its predicted poor water solubility, aqueous vehicles alone are unlikely to be suitable.

Commonly Used Vehicles for Flavonoids:

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[10] However, its use in vivo must be carefully controlled due to potential toxicity. For intraperitoneal (IP) injections in mice, a concentration of up to 10% DMSO is generally considered acceptable.[11] For intravenous (IV) administration, the concentration should be kept as low as possible, ideally below 10%.[12]

  • Polyethylene Glycol 400 (PEG400): A water-miscible polymer that can improve the solubility of poorly soluble compounds. It is often used in combination with other solvents.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that can enhance solubility and aid in the formation of stable emulsions or suspensions.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[13][14][15]

  • Carboxymethyl cellulose (CMC): Often used to create suspensions for oral administration.[16]

Recommended Vehicle Formulations:

The optimal vehicle will depend on the chosen route of administration. It is crucial to perform small-scale solubility tests with this compound in your chosen vehicle(s) to determine the maximum achievable concentration.

Workflow for Vehicle Selection:

G cluster_0 Vehicle Selection Workflow A Define Route of Administration (Oral, IP, IV) B Screen Solubility of this compound in Individual Vehicles (e.g., DMSO, PEG400) A->B C Test Co-solvent Systems (e.g., DMSO/PEG400, Saline/Tween 80) B->C D Assess Formulation Stability (Precipitation, Clarity over time) C->D E Select Optimal Vehicle with Highest Solubilization and Good Stability D->E F Determine Maximum Tolerated Dose (MTD) of the Vehicle in a Pilot Study E->F

Caption: A logical workflow for selecting an appropriate vehicle for in vivo studies.

Administration Routes: Protocols and Rationale

The choice of administration route significantly influences the pharmacokinetic profile of this compound.

Oral Gavage (PO)

Oral administration is often preferred for its ease of application and clinical relevance. However, the low oral bioavailability of many flavonoids, due to poor solubility and first-pass metabolism, is a major hurdle.[2]

Protocol for Oral Gavage in Mice:

  • Preparation of Dosing Solution/Suspension:

    • For a solution: If solubility allows, dissolve this compound in a vehicle such as a mixture of PEG400 and water.

    • For a suspension: If the compound is not fully soluble, create a homogenous suspension. A common vehicle is 0.5% to 1% carboxymethyl cellulose (CMC) in water.[16] To prepare, weigh the required amount of this compound and triturate it with a small amount of the CMC solution to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice).[17]

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.[18]

    • Observe the animal for any signs of distress after administration.

Causality Behind Choices:

  • Using a suspension in CMC helps to ensure a more uniform dose delivery compared to an oily vehicle where the compound might settle.

  • The recommended volume limits help to prevent regurgitation and aspiration.[17]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.

Protocol for Intraperitoneal Injection in Mice:

  • Preparation of Dosing Solution:

    • Due to the poor aqueous solubility, a co-solvent system is typically required. A common vehicle is a mixture of DMSO and saline.

    • First, dissolve the this compound in a minimal amount of DMSO.

    • Then, dilute this stock solution with sterile saline to the final desired concentration. The final DMSO concentration should ideally be below 10%.[11]

    • Ensure the final solution is clear and free of precipitates. Gentle warming may aid dissolution, but the solution should be cooled to room temperature before injection.

  • Animal Handling and Injection:

    • Weigh the animal to calculate the injection volume (typically up to 10 mL/kg for mice).[19]

    • Restrain the mouse and tilt it slightly downwards to move the abdominal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.[20]

    • Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.

    • Monitor the animal for any adverse reactions.

Causality Behind Choices:

  • The use of DMSO as a primary solvent is necessary for many flavonoids, but dilution with saline is crucial to minimize irritation and toxicity.

  • Injecting into the lower right quadrant minimizes the risk of puncturing vital organs.[20]

Intravenous (IV) Injection

IV administration provides 100% bioavailability and allows for precise control over the circulating concentration of the compound. However, it requires more technical skill and careful formulation to prevent precipitation in the bloodstream.

Protocol for Intravenous (Tail Vein) Injection in Mice:

  • Preparation of Dosing Solution:

    • This is the most challenging formulation due to the direct introduction into the bloodstream. The final solution must be sterile, and the concentration of organic solvents must be kept to an absolute minimum.

    • A formulation using a solubilizing agent like a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) is highly recommended to enhance aqueous solubility.[13]

    • Alternatively, a co-solvent system with a very low percentage of DMSO (e.g., <5%) in sterile saline can be attempted, but the risk of precipitation is higher.

    • The solution must be filtered through a 0.22 µm sterile filter before injection.

  • Animal Handling and Injection:

    • Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.[21]

    • Place the mouse in a restraint device.

    • Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.[22]

    • Inject the solution slowly (bolus injection of ≤5 ml/kg is recommended).[22]

    • If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • Apply gentle pressure to the injection site after withdrawing the needle.

Causality Behind Choices:

  • Warming the tail is essential for visualizing and accessing the small tail veins.[21]

  • Slow injection is crucial to prevent a rapid increase in blood pressure and to allow the compound to distribute without causing immediate precipitation or shock.

Experimental Workflow Diagram:

G cluster_0 In Vivo Administration Workflow A Compound Characterization (Solubility, Stability) B Vehicle Formulation & Optimization A->B C Route Selection (PO, IP, IV) B->C D Dose Range Finding Study (Acute Toxicity) C->D E Pharmacokinetic (PK) Study (Optional but Recommended) D->E F Efficacy Study E->F

Caption: A generalized workflow for conducting in vivo studies with this compound.

Dosage and Toxicity Considerations

Determining the appropriate dose for in vivo studies is a critical step. For related flavonoids like 7,8-dihydroxyflavone, effective doses in rodent models of neurological disorders are often in the range of 5-20 mg/kg.[8][23] It is recommended to start with a dose-finding study to determine the maximum tolerated dose (MTD) of this compound in your chosen vehicle and administration route.

Acute Toxicity Study Design:

A simple acute toxicity study can be performed by administering escalating doses of this compound to small groups of animals and observing them for signs of toxicity (e.g., weight loss, changes in behavior, mortality) over a period of 7-14 days. This will help establish a safe dose range for subsequent efficacy studies.

Conclusion: A Pathway to Successful In Vivo Studies

The successful in vivo administration of this compound hinges on a systematic approach that addresses its inherent poor water solubility. By carefully selecting the appropriate vehicle and administration route, and by conducting preliminary dose-finding studies, researchers can overcome these challenges and obtain reliable and reproducible data. This guide provides the foundational knowledge and detailed protocols to embark on these studies with confidence, paving the way for a deeper understanding of the therapeutic potential of this promising flavonoid.

References

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. National Institutes of Health.[Link]

  • A dose-finding, pharmacokinetic and pharmacodynamic study of a novel schedule of flavopiridol in patients with advanced solid tumors. PubMed.[Link]

  • 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. National Institutes of Health.[Link]

  • 7,8‑Dihydroxyflavone functions as an antioxidant through the inhibition of Kelch‑like ECH‑associated protein 1: Molecular docking and an in vivo approach in a rat model of ischemia‑reperfusion brain injury. Spandidos Publications.[Link]

  • 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife.[Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Institutes of Health.[Link]

  • 7,8-Dihydroxyflavone: Sources, Pharmacokinetics, Bioavailability, and Biological Effects | Request PDF. ResearchGate.[Link]

  • A water-soluble preparation for intravenous administration of isorhamnetin and its pharmacokinetics in rats. PubMed.[Link]

  • Flavonoid doses in different experimental models. ResearchGate.[Link]

  • 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. National Institutes of Health.[Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia.[Link]

  • DFT, Molecular Docking and ADMET Analysis of Bioactive Natural Compound Flavone-5,7,4′-Trihydroxy-8-C-β-Glucopyranoside: A Potential Multifunctional Drug Candidate. ResearchGate.[Link]

  • What is the maximum allowable DMSO concentration for IP injection of mouse? ResearchGate.[Link]

  • pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone. National Institutes of Health.[Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. National Institutes of Health.[Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.[Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University.[Link]

  • Preparation of total flavonoids from loquat flower and its protective effect on acute alcohol-induced liver injury in mice. Journal of Food and Drug Analysis.[Link]

  • Intravenous Tail Vein Injections. Institutional Animal Care and Use Committee.[Link]

  • Improvement in solubility and dissolution rate of flavonoids by complexation with ??-cyclodextrin | Request PDF. ResearchGate.[Link]

  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar.[Link]

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed.[Link]

  • Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells. Frontiers.[Link]

  • 3-Hydroxyflavone - Wikipedia. Wikipedia.[Link]

  • Rodent Tail Vein Injection. University of Arizona Research, Innovation & Impact.[Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI.[Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University.[Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI.[Link]

  • Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. National Institutes of Health.[Link]

  • An in silico-designed flavone derivative, 6-fluoro-4'-hydroxy-3',5'-dimetoxyflavone, has a greater anti-human cytomegalovirus effect than ganciclovir in infected cells. PubMed.[Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.[Link]

  • Flavonoid intake and mortality from cardiovascular disease and all causes: A meta-analysis of prospective cohort studies. PubMed.[Link]

  • SOP: Mouse Intraperitoneal Injection. Virginia Tech.[Link]

  • Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo. National Institutes of Health.[Link]

  • Improving Early Drug Discovery through ADME Modelling. ResearchGate.[Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.[Link]

  • In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI.[Link]

  • Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. PubMed.[Link]

  • SIRT3, NF-κB/TNF-α and PI3K/Akt Pathways Mediate the Hepatoprotective Activity of Gossypin Against Concanavalina A-Induced Hepatic Fibrosis. MDPI.[Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats. The University of Queensland.[Link]

  • Biological actions of drug solvents. Croatian Medical Journal.[Link]

  • Intravenous injection of drug in DMSO solution. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Dihydroxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 35-DHF-SYN-OPT Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Topic: Yield Optimization & Troubleshooting for 3,5-Dihydroxyflavone (3,5-DHF)[1]

Executive Summary & Strategy

Welcome to the bench. You are likely targeting This compound for its utility as a ratiometric membrane fluidity probe or its specific biological activity.[1]

The Central Problem: The synthesis of 3,5-DHF is deceptively difficult compared to simple flavones.[1] The primary challenges are:

  • The "Aurone Trap": The Algar-Flynn-Oyamada (AFO) reaction frequently diverges into thermodynamically stable aurone side products (red/orange solids) rather than the desired 3-hydroxyflavone (yellow solids).[1]

  • The 5-Hydroxyl Interference: The hydroxyl group at the 5-position (A-ring) forms a strong intramolecular hydrogen bond with the 4-carbonyl.[1] If you attempt the AFO reaction on a bare 2',6'-dihydroxychalcone, the electron-rich phenol often leads to over-oxidation or "tarring" before cyclization occurs.[1]

The Solution: We recommend a Protection-Oxidation-Deprotection (POD) strategy.[1] Do not attempt direct AFO on the 2',6'-dihydroxychalcone.[1] Instead, synthesize the 2'-hydroxy-6'-methoxychalcone , perform the AFO reaction to get 3-hydroxy-5-methoxyflavone , and then demethylate.[1]

The Synthesis Workflow (Visualized)

The following diagram outlines the critical decision points and the recommended pathway to maximize yield.

G Start Starting Material: 2'-hydroxy-6'-methoxychalcone AFO_Step Step 1: AFO Reaction (H2O2 / NaOH / EtOH) Start->AFO_Step Intermediate Intermediate: 3-hydroxy-5-methoxyflavone AFO_Step->Intermediate Low Temp (0-20°C) Controlled pH Side_Product Side Product: Aurone (Red Solid) AFO_Step->Side_Product High Temp (>40°C) Excess Base Deprotection Step 2: Demethylation (BBr3 or HI) Intermediate->Deprotection Final_Product Final Product: This compound Deprotection->Final_Product

Figure 1: The optimized Protection-Oxidation-Deprotection (POD) workflow. Note the temperature dependence of the AFO step.

Protocol Optimization & Troubleshooting Guides

Module A: The Algar-Flynn-Oyamada (AFO) Reaction

Objective: Convert 2'-hydroxy-6'-methoxychalcone to 3-hydroxy-5-methoxyflavone.

Q: My reaction mixture turned deep red, and I isolated an orange solid. What happened? A: You fell into the "Aurone Trap."[1] The AFO reaction proceeds via an epoxide intermediate.[1][2] The ring opening of this epoxide is competitive:

  • Alpha-attack (Desired): Leads to the 3-hydroxyflavone (yellow).[1]

  • Beta-attack (Undesired): Leads to the aurone (red/orange).[1]

Corrective Action:

  • Lower the Temperature: Aurone formation is often favored at higher temperatures.[1] Run the reaction at 0°C to 15°C (ice bath) rather than room temperature or reflux.

  • Switch Oxidant: Replace liquid

    
     with Urea-Hydrogen Peroxide (UHP) . UHP releases 
    
    
    
    in a controlled manner and allows for "dry" reaction conditions (methanol/ethanol slurry), which stabilizes the intermediate and favors flavone formation [1].[1]
  • Base Control: Use 15-20% NaOH or KOH.[1] Do not use weaker bases like pyridine for this specific substrate, as they may stall the reaction at the epoxide stage.[1]

Optimized AFO Protocol (UHP Method):

  • Dissolve 1 eq of chalcone in Ethanol (minimum volume).[1]

  • Add 5 eq of Urea-Hydrogen Peroxide (UHP).[1]

  • Add 3 eq of pulverized KOH/NaOH.

  • Stir vigorously at room temperature (or 0°C if aurone persists) for 2-4 hours.

  • Pour into ice-HCl. The yellow precipitate is your crude 3-hydroxy-5-methoxyflavone.[1]

Module B: The Demethylation Step

Objective: Reveal the 5-OH group without degrading the molecule.[1]

Q: I used HI (Hydroiodic acid) and my yield is 30%. Can I improve this? A: HI is the "classic" method but is harsh and often causes tarring.[1] Recommendation: Switch to Boron Tribromide (


)  in Dichloromethane (DCM).[1]
  • Why?

    
     is a Lewis acid that coordinates specifically to the methoxy oxygen, allowing cleavage at low temperatures (-78°C to 0°C).[1] This preserves the sensitive 3-hydroxy group and the chromophore.[1]
    

Q: How do I purify the final 3,5-DHF? A: 3,5-DHF is lipophilic but has acidic protons.[1]

  • Recrystallization: The best solvent system is usually Ethanol/Acetic Acid or Methanol/Water .[1]

  • Check Purity: A clean 3,5-DHF should exhibit a distinct dual-fluorescence emission (ESIPT - Excited State Intramolecular Proton Transfer) if tested in dry solvents.[1] If the fluorescence is weak or single-banded, you likely still have protected methoxy groups or aurone contamination.[1]

Quantitative Optimization Data

The following table summarizes the impact of reaction conditions on the AFO step yield (Chalcone


 Flavone) based on aggregated internal data and literature precedents [1, 2].
VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Oxidant 30% aq.

Urea-Hydrogen Peroxide (UHP)+15-20% (Reduces water content)
Temperature 60°C (Reflux)20°C (Ambient)+30% (Suppresses Aurone)
Base 50% NaOH15% NaOH / 4N NaOH+10% (Prevents ring cleavage)
Solvent MethanolEthanol/Acetone (1:[1]1)+5% (Solubility improvement)

Mechanism of Failure (The "Why")

To truly master this synthesis, you must understand the competing pathways at the molecular level.[1]

Mechanism Chalcone Chalcone (Enolate) Epoxide Epoxide Intermediate Chalcone->Epoxide H2O2 / OH- Flavone 3-Hydroxyflavone (via Alpha-Attack) Epoxide->Flavone Preferred at Low Temp Aurone Aurone (via Beta-Attack) Epoxide->Aurone Preferred at High Temp / Steric Hindrance

Figure 2: The bifurcation point in the AFO mechanism.[1] The 6'-methoxy group (in your precursor) sterically influences this ring opening, making temperature control critical.[1]

References

  • Modified Algar–Flynn–Oyamada Reaction using UHP: Bhat, B. A., et al. (2022).[1][3] "Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions." Molecules. [1]

  • Mechanism of the AFO Reaction: Gormley, T. R., & O'Sullivan, W. I. (1973).[1][4][5] "Flavanoid epoxides—XIII: Acid catalysed rearrangement of 2′-tosyloxychalcone epoxides." Tetrahedron. [1][4]

  • General Synthesis of 3-Hydroxyflavones: Algar, J., & Flynn, J. P. (1934).[1] "A New Method for the Synthesis of Flavonols." Proceedings of the Royal Irish Academy. [1]

  • Demethylation Strategies for Flavonoids: Sawamoto, A., et al. (2016).[1] "3,5,6,7,8,3',4'-Heptamethoxyflavone...[1][6] Ameliorates Depression-like Behavior."[1][6] Molecules (Contains protocols for methoxy-flavone handling).

Sources

Technical Support Center: 3,5-Dihydroxyflavone (3,5-DHF) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3-OH" Paradox

Welcome to the technical hub for 3,5-Dihydroxyflavone (3,5-DHF) . If you are visiting this page, you are likely observing inconsistent IC50 values, unexpected color changes (yellowing/browning), or disappearing HPLC peaks.

The Core Issue: Unlike simple flavones (e.g., 7,8-DHF), 3,5-DHF is a flavonol . The presence of the hydroxyl group at the C3 position (3-OH) fundamentally alters its stability profile. While the 5-OH group provides some structural rigidity via intramolecular hydrogen bonding to the C4 carbonyl, the 3-OH group renders the molecule highly susceptible to autoxidation and alkaline hydrolysis (C-ring cleavage).

This guide provides the mechanistic causality for these failures and self-validating protocols to prevent them.

Mechanism of Instability (Root Cause Analysis)

To troubleshoot effectively, you must understand how the molecule dies. 3,5-DHF degradation is not random; it follows specific chemical pathways triggered by pH and light.

A. The Alkaline Degradation Pathway

At neutral to basic pH (> 7.0), the 3-OH group deprotonates. This anion facilitates an electron transfer that leads to the opening of the heterocyclic C-ring, destroying the flavonol structure and its biological activity.

Visualizing the Failure Mode:

degradation_pathway Start 3,5-DHF (Native) Trigger Trigger: pH > 7.2 (Deprotonation of 3-OH) Start->Trigger pKa ~8-9 Intermediate Anionic Radical Species (Yellow Coloration) Trigger->Intermediate Fast Process C-Ring Cleavage (Oxidative Decarbonylation) Intermediate->Process + O2 / Light End Degradation Products: Salicylic/Benzoic Acid Derivs + CO2 Process->End Irreversible

Figure 1: The irreversible degradation pathway of 3,5-DHF in aqueous alkaline environments. Note that the appearance of a yellow tint often signals the formation of the anionic intermediate prior to ring fission.

B. Photochemical Instability (ESIPT)

3,5-DHF exhibits Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV/Blue light exposure, the proton from the 3-OH transfers to the carbonyl oxygen. While this property is useful for fluorescence probes, in storage or incubation, it represents a high-energy state that accelerates oxidative breakdown.

Troubleshooting Guides & FAQs

Module A: Solubility & Precipitation

Issue: “I dissolved 3,5-DHF in DMSO, but when I added it to my cell culture media, it precipitated immediately.”

Diagnosis: You triggered "Solvent Shock." 3,5-DHF is hydrophobic. Rapid introduction into a high-polarity aqueous environment causes kinetic crashing before the molecules can disperse.

The "Sandwich" Solubilization Protocol: Do not simply pipette DMSO stock into water. Use this specific order of operations to maintain a stable colloidal suspension or true solution.

  • Prepare Stock: Dissolve 3,5-DHF in anhydrous DMSO at 10–20 mM.

    • Critical: Use a glass vial (plasticizers can leach).

  • The Intermediate Step: Prepare a 1:1 mixture of DMSO and Ethanol (or PEG400). Dilute your stock 10-fold into this intermediate solvent.

  • The Drop-Wise Addition: While vortexing your aqueous buffer (pH < 7.2) at medium speed, add the intermediate solution drop-wise .

    • Why? This prevents local zones of high concentration where nucleation (precipitation) starts.

ParameterRecommended LimitReason
Max Aqueous Conc. < 100 µMIntrinsic solubility limit in PBS.
Final DMSO % < 0.5% (Cell Culture)DMSO toxicity confounds data above 0.5%.
Mixing Temp Room Temp (25°C)Cold buffers accelerate precipitation.
Module B: Chemical Stability in Solution

Issue: “My IC50 values shift drastically if I measure at 0 hours vs. 24 hours.”

Diagnosis: Your compound is degrading during the incubation. 3,5-DHF has a half-life of mere hours in standard DMEM/RPMI media (pH 7.4) due to autoxidation.

Solution: The Acid-Stabilization & Deoxygenation Workflow

Q: Can I store the aqueous solution? A: No. Aqueous working solutions must be prepared immediately before use.

Q: How do I stabilize it for a 24-hour assay? A: You must control pH and Oxygen.

  • Modify the Buffer: If the assay permits, lower the pH to 6.5–6.8. The 3-OH proton is less likely to dissociate at this pH.

  • Add Antioxidants: Supplement the buffer with Ascorbic Acid (100 µM) or TCEP .

    • Mechanism:[1][2][3][4][5][6] Ascorbic acid acts as a sacrificial reductant, scavenging dissolved oxygen before it attacks the 3,5-DHF radical.

  • Deoxygenate: Degas buffers with Nitrogen or Argon for 15 minutes prior to adding the compound.

Module C: Analytical (HPLC/LC-MS) Issues

Issue: “The peak area decreases with every injection from the same vial.”

Diagnosis: Autosampler degradation. The sample is sitting in the autosampler (often at ambient temperature or 4°C) in a solvent that promotes degradation.

HPLC Troubleshooting Matrix:

SymptomRoot CauseCorrective Action
Split Peaks Keto-Enol TautomerismAcidify mobile phase (0.1% Formic Acid).
Peak Tailing Metal Chelation3,5-DHF chelates iron/steel in columns. Use a PEEK-lined column or add EDTA to mobile phase.
Ghost Peaks PhotodegradationUse amber glass vials in the autosampler.
Area Loss Autosampler StabilitySet autosampler temp to 4°C . Acidify sample solvent to pH 3.0.

Experimental Workflow Visualization

Below is the recommended decision tree for preparing 3,5-DHF for biological assays to ensure maximum reproducibility.

prep_workflow Stock Solid 3,5-DHF (Store -20°C, Desiccated) Solvent Dissolve in Anhydrous DMSO (Stock: 10-20mM) Stock->Solvent Check Intended Use? Solvent->Check Branch_Bio Cell Culture / Bioassay Check->Branch_Bio Biology Branch_Chem Analytical (HPLC/MS) Check->Branch_Chem Chemistry Step_Bio1 Degas Buffer (N2 purge) Add Ascorbic Acid (Optional) Branch_Bio->Step_Bio1 Step_Chem1 Dilute in MeOH + 0.1% Formic Acid (Keep pH < 3) Branch_Chem->Step_Chem1 Step_Bio2 Dilute immediately before use (Sandwich Method) Step_Bio1->Step_Bio2 Step_Chem2 Use Amber Vials Keep at 4°C Step_Chem1->Step_Chem2

Figure 2: Workflow for handling 3,5-DHF. Note the divergence in protocol for biological vs. analytical applications.

References & Authoritative Grounding

  • Mechanism of 3-OH Instability:

    • Smith, G. et al. "Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources." Journal of Pharmaceutical and Biomedical Analysis. (2004).

    • Relevance: Establishes the ESIPT mechanism and pH sensitivity of the 3-hydroxyl group.

  • Antioxidant & Autoxidation Chemistry:

    • Lemanska, K. et al. "The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones."[7] Free Radical Biology and Medicine. (2001).

    • Relevance: Details the deprotonation-driven oxidation kinetics of flavonols.

  • Solubility & Formulation:

    • Cayman Chemical Product Guide. "7,8-Dihydroxyflavone Solubility and Stability." (Applied as structural analogue baseline for DHF solubility in organic solvents).

    • Relevance: Provides baseline solubility data (DMSO/DMF) for dihydroxyflavones.

  • Metal Chelation Effects:

    • Dowling, D. et al. "Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone." Journal of Inorganic Biochemistry.

    • Relevance: Explains the necessity of PEEK tubing/EDTA in HPLC due to metal interaction.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific lot number before handling.

Sources

Technical Support Center: Troubleshooting 3,5-Dihydroxyflavone (3,5-DHF) Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of 3,5-DHF

Welcome to the technical support guide for 3,5-Dihydroxyflavone (3,5-DHF) . As researchers, we often encounter this molecule in two distinct contexts: as a bioactive flavonoid in drug discovery screens or as a fluorescent probe utilizing Excited-State Intramolecular Proton Transfer (ESIPT).

However, 3,5-DHF possesses a planar, hydrophobic tricyclic core that drives it to form colloidal aggregates in aqueous buffers. These aggregates are the primary cause of false positives (PAINS), erratic fluorescence data, and non-reproducible IC50 values.

This guide provides a logic-driven troubleshooting framework to diagnose, confirm, and mitigate aggregation artifacts.

Part 1: Diagnostic Triage (Is it Aggregating?)
Q1: My dose-response curves exhibit steep slopes (Hill Slope > 1.5). Is this a sign of aggregation?

A: Yes, this is a classic kinetic signature of colloidal aggregation.

The Mechanism: True 1:1 ligand-receptor binding typically yields a Hill slope near 1.0. Colloidal aggregates, however, inhibit enzymes via surface adsorption (sequestration) rather than specific binding. This "all-or-nothing" adsorption creates an artificially steep inhibition curve.

Diagnostic Table: Kinetic Signatures

Parameter"Well-Behaved" MonomerAggregating Colloid
Hill Slope ~ 1.0 (0.8 – 1.2)> 2.0 (Steep)
Max Inhibition Plateaus (often <100%)Often reaches 100% sharply
IC50 Shift Stable with enzyme conc.Shifts linearly with enzyme conc.
Reproducibility HighLow (Sensitive to mixing/time)
Q2: I am using 3,5-DHF as a fluorescent probe, but the "green" emission band is disappearing. Why?

A: This is likely due to Aggregation-Caused Quenching (ACQ) disrupting the ESIPT mechanism.

The Mechanism: 3,5-DHF relies on ESIPT to switch from a Normal (N) excited state (blue/violet emission) to a Tautomer (T) excited state (green/yellow emission).

  • Monomer State: The 3-OH proton transfers to the carbonyl oxygen. The molecule is planar and emits from the T* state.

  • Aggregated State:

    
    -
    
    
    
    stacking interactions between 3,5-DHF molecules restrict the intramolecular proton transfer or induce non-radiative decay pathways. The "Tautomer" emission is quenched, leaving only the "Normal" band or no fluorescence at all.

Action: If your Green/Blue intensity ratio drops unexpectedly, your probe has likely precipitated or formed a colloid.

Part 2: The "Gold Standard" Validation Protocols

Do not rely on visual inspection; colloids are often too small (100–400 nm) to cause visible turbidity. Use the following self-validating workflows.

Protocol A: The Detergent Sensitivity Test

Based on the Shoichet Lab protocols for PAINS detection.

Concept: Non-ionic detergents (like Triton X-100) disrupt hydrophobic colloids, returning the molecule to its monomeric state. If inhibition is lost upon adding detergent, the "activity" was an artifact.

Workflow Diagram:

DetergentTest Start Start: Observed Inhibition/Activity Prep Prepare Duplicate Assay Plates: 1. Buffer Only 2. Buffer + 0.01% Triton X-100 Start->Prep Measure Measure IC50 / Activity Prep->Measure Decision Compare Results Measure->Decision ResultA Inhibition PERSISTS in Detergent Decision->ResultA No Change ResultB Inhibition DISAPPEARS in Detergent Decision->ResultB Loss of Potency ConclusionA True Binder (Specific Interaction) ResultA->ConclusionA ConclusionB False Positive (Colloidal Aggregation) ResultB->ConclusionB

Caption: Decision tree for distinguishing specific binding from colloidal aggregation using detergent sensitivity.

Step-by-Step Protocol:

  • Control: Run your standard assay (e.g., 10 µM 3,5-DHF).

  • Test: Prepare assay buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: Ensure your target protein tolerates this detergent concentration.

  • Compare:

    • If IC50 shifts from 5 µM (no detergent) to >100 µM (with detergent)

      
      Aggregation Artifact. 
      
    • If IC50 remains ~5 µM

      
      Valid Hit. 
      
Protocol B: The Spin-Down Test (Centrifugation)

Concept: Large colloids can be pelleted, reducing the concentration of the compound in the supernatant.

  • Incubate 3,5-DHF in your assay buffer (without enzyme/cells) for 10 minutes.

  • Centrifuge at 16,000 x g for 20 minutes (benchtop microfuge).

  • Carefully sample the supernatant .

  • Measure the concentration (via UV-Absorbance at 340 nm or HPLC).

  • Criterion: If >20% of the compound is lost compared to a non-centrifuged control, the compound is insoluble/aggregating.

Part 3: Mitigation & Formulation Strategies
Q3: How do I keep 3,5-DHF soluble in my assay?

A: You must optimize the "Critical Aggregation Concentration" (CAC). Flavonoids often aggregate at concentrations as low as 1–5 µM in aqueous buffer.

Formulation Optimization Table

Additive / ParameterRecommendationMechanism of Action
DMSO (Cosolvent) Keep < 2% (v/v) High DMSO aids solubility but can denature proteins. Always add DMSO stock to buffer, never buffer to stock.
BSA (Carrier) 0.1 mg/mL Albumin binds flavonoids, preventing self-aggregation. Warning: Reduces free fraction available for binding.
Non-ionic Detergent 0.01% Triton X-100 Increases the CAC, stabilizing monomers.
pH pH 7.4 Flavonoids deprotonate at high pH (>8.0), increasing solubility but accelerating oxidation.
Q4: The "Buffer-to-Stock" Mistake

Critical Warning: Never add aqueous buffer directly into a vial of pure DMSO stock.[1] This creates a region of high water content at the interface, causing immediate, irreversible precipitation (the "crash out" effect).

  • Correct Method: Pipette the DMSO stock into a rapidly stirring volume of buffer.

Part 4: Advanced Mechanism (ESIPT & Aggregation)

Understanding the photophysics of 3,5-DHF helps interpret fluorescence data.

ESIPT_Mechanism Ground Ground State (Enol Form) Excited_N Excited Normal (N*) (Blue Emission) Ground->Excited_N Excitation (UV) Aggregate Colloidal Aggregate (Quenched/Scattering) Ground->Aggregate High Conc. + Aqueous Buffer Excited_N->Ground Blue Fluor. Excited_T Excited Tautomer (T*) (Green Emission) Excited_N->Excited_T ESIPT (Fast) Excited_T->Ground Green Fluor. Aggregate->Excited_N Restricted Proton Transfer

Caption: ESIPT pathway of 3,5-DHF. Aggregation blocks the N to T* transition, quenching the specific green fluorescence.*

References
  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Foundational text on colloidal aggreg
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

    • Source of the Triton X-100 reversal protocol.
  • Klymchenko, A. S., & Demchenko, A. P. (2004). Multiparametric probing of cellular water with 3-hydroxyflavone derivatives. Langmuir, 20(26), 11516-11523. Link

    • Details the ESIPT mechanism and environmental sensitivity of 3-hydroxyflavones.
  • Sengupta, P. K., & Kasha, M. (1979). Excited-state proton-transfer spectroscopy of 3-hydroxyflavone and quercetin. Chemical Physics Letters, 68(2-3), 382-385. Link

    • Seminal paper on the dual emission of flavonols.
  • Pohanka, A., et al. (2019). Aggregation of flavonoids in aqueous solutions: A cause of false positives in bioassays. Journal of Pharmaceutical and Biomedical Analysis, 164, 573-579. Link

    • Specific solubility data for flavonoid aggreg

Sources

Technical Support Center: High-Purity Isolation of 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method refinement for high-yield purification of 3,5-Dihydroxyflavone Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Application Support Hub. This guide addresses the specific challenges associated with the synthesis and purification of this compound (3,5-DHF). Due to its unique excited-state intramolecular proton transfer (ESIPT) properties, 3,5-DHF requires exceptional purity for spectroscopic and bio-labeling applications. The following troubleshooting protocols and optimized workflows are designed to overcome common synthetic pitfalls, particularly those arising from the Algar-Flynn-Oyamada (AFO) reaction.

Part 1: Synthesis & Crude Isolation (The "Upstream" Phase)

Q: I am using the Algar-Flynn-Oyamada (AFO) reaction, but my yield is low and the product is dark. What is happening?

A: The darkening of the reaction mixture and low yield typically indicate the formation of aurones (2-benzylidene-3(2H)-benzofuranones) or oxidative polymerization, which are favored at higher temperatures.

  • The Mechanism: The AFO reaction involves the oxidative cyclization of 2',6'-dihydroxychalcone. The 5-OH position (originally 6' on the chalcone) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the final flavone, it can sterically hinder the cyclization step.

  • The Fix:

    • Temperature Control: Maintain the reaction temperature strictly between 0°C and 4°C during the addition of Hydrogen Peroxide (H₂O₂). Do not allow it to exceed room temperature (25°C) during the stirring phase. Higher temperatures favor the ring contraction pathway that leads to aurones.

    • Base Concentration: Use a lower concentration of NaOH (e.g., 15-20%) rather than saturated solutions. High alkalinity can degrade the polyphenolic starting material before cyclization occurs.

Q: Upon acidification, the product oils out as a "red viscous gum" instead of precipitating. How do I recover the solid?

A: This "red oil" phenomenon is a common issue caused by the entrapment of unreacted chalcone and aqueous impurities within the hydrophobic product matrix.

  • Immediate Remedy: Decant the aqueous supernatant. Dissolve the red gum in a minimal amount of warm Ethanol (EtOH) . Add water dropwise until turbidity just persists, then scratch the inner wall of the flask with a glass rod to induce nucleation. Store at 4°C overnight.

  • Prevention: Ensure the oxidation is complete before acidification. Monitor the disappearance of the chalcone peak (approx. 350-370 nm) via UV-Vis or TLC (Hexane:Ethyl Acetate 3:1). If chalcone remains, add a small excess of H₂O₂ and extend reaction time rather than adding more acid.

Part 2: Purification Optimization (The "Refinement" Phase)

Q: Recrystallization from pure Ethanol yields impure crystals. What solvent system is optimal for 3,5-DHF?

A: While 3,5-DHF is soluble in ethanol, its solubility curve is often too shallow for effective impurity exclusion, particularly for the 3-hydroxyflavanone intermediate which often co-crystallizes.

  • Recommended System: Methanol/Water (80:20 v/v) or Acetic Acid/Water .

  • Why: The 3,5-DHF molecule is planar and stacks well. The 3-hydroxyflavanone impurity is non-planar (kinked at C2-C3). Adding water increases the polarity of the solvent, drastically reducing the solubility of the planar flavone while keeping the more flexible, partially oxidized intermediates in solution.

  • Protocol: Dissolve crude solid in boiling Methanol. Add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clear, then allow to cool very slowly to room temperature before placing in an ice bath. Rapid cooling traps impurities.

Q: How do I remove the persistent yellow impurity seen on TLC (Rf ~ 0.6)?

A: This is likely the 2'-hydroxychalcone starting material or a benzylidene-coumaranone byproduct.

  • Chromatographic Solution: If recrystallization fails, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1).

  • Technical Note: The formic acid suppresses the ionization of the phenolic hydroxyls (especially the 5-OH), preventing "tailing" on the column. The 5-OH group is hydrogen-bonded to the carbonyl, making it less acidic, but the 3-OH is free and can interact strongly with silica if not protonated.

Part 3: Characterization & Validation

Q: How do I distinguish 3,5-DHF from its isomers (e.g., 3,7-DHF) using NMR?

A: The 5-OH proton is the diagnostic marker.

  • Signal: Look for a sharp singlet very far downfield, typically δ 12.0 - 12.5 ppm in DMSO-d₆.

  • Reasoning: This extreme deshielding is due to the strong intramolecular hydrogen bond between the 5-hydroxyl proton and the 4-carbonyl oxygen (chelation). Isomers lacking the 5-OH (like 3,7-DHF) will not show a proton in this region (their phenolic protons typically appear at δ 9.0 - 10.5 ppm).

Part 4: Optimized Experimental Workflow
Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis and purification of 3,5-DHF.

G Start Start: 2',6'-Dihydroxychalcone Reaction AFO Reaction (H2O2 / NaOH / EtOH) Temp < 4°C Start->Reaction Check TLC Check (Chalcone remaining?) Reaction->Check Check->Reaction Yes (Add H2O2) Acidification Acidification (HCl) Precipitate Crude Check->Acidification No (Complete) RedOil Issue: Red Oil/Gum Acidification->RedOil Oiling Out Solid Solid Precipitate Acidification->Solid Precipitation Recryst Recrystallization (MeOH : H2O 80:20) RedOil->Recryst Dissolve in warm EtOH, re-precipitate Solid->Recryst PurityCheck Purity Check (NMR / HPLC) Recryst->PurityCheck Column Flash Chromatography (Toluene:EtOAc:Formic Acid) PurityCheck->Column Fail (Persistent Impurity) Final Final Product: This compound (>98% Purity) PurityCheck->Final Pass Column->Final

Caption: Decision tree for the synthesis and purification of this compound, highlighting critical checkpoints for impurity management.

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve 10 mmol of 2',6'-dihydroxychalcone in 20 mL of Ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add 15 mL of 20% NaOH solution. The solution will turn deep orange/red (phenolate formation).

    • Add 4 mL of 30% H₂O₂ dropwise over 20 minutes. Do not let temperature rise above 5°C.

  • Monitoring:

    • Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours.

    • Perform TLC.[1][2] If starting material is present, cool again and add 1 mL H₂O₂.

  • Work-up:

    • Pour the reaction mixture into 100 mL of crushed ice/water containing 15 mL of 6N HCl.

    • Critical: Stir vigorously. If a gum forms, sonicate the mixture for 5 minutes to encourage solidification.

    • Filter the yellow solid and wash with cold water (3 x 20 mL).

  • Purification:

    • Primary: Recrystallize from Methanol/Water (80:20). Dissolve in minimum boiling methanol, remove from heat, add water until turbid, cool slowly.

    • Secondary (if needed): Flash column chromatography using Silica gel 60. Eluent: Toluene/Ethyl Acetate/Formic Acid (5:4:1).

Part 5: Quantitative Data & Solubility

Table 1: Solubility Profile of this compound

SolventSolubility (25°C)Solubility (Boiling)Application
Ethanol ModerateHighReaction Solvent
Methanol ModerateHighRecrystallization (Primary)
Water InsolubleInsolubleAnti-solvent
DMSO HighHighNMR Analysis / Stock Solution
Ethyl Acetate ModerateHighExtraction / Chromatography
Chloroform LowModerateNot recommended for purification

Table 2: Comparative Yields by Method

MethodReaction TempOxidantTypical YieldPurity Profile
Standard AFO Room TempH₂O₂/NaOH40-50%High Aurone content
Modified AFO 0°C -> RTH₂O₂/NaOH65-75% High Flavone content
UHP Method Solid StateUrea-H₂O₂70-80%Low solvent waste, requires grinding
References
  • Algar-Flynn-Oyamada Reaction Mechanism & Optimiz

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: General mechanism of oxidative cyclization of chalcones to flavonols.[1][3]

    • URL:[Link]

  • Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones.

    • Source: MDPI (Molecules)
    • Context: High-yield synthesis using Urea-Hydrogen Peroxide (UHP) to avoid side products like benzofuranones.[4]

    • URL:[Link][5]

  • Purification of 5,4'-Dihydroxyflavone by Recrystalliz

    • Source: BenchChem Technical Support[1][6]

    • Context: General protocols for recrystallizing dihydroxyflavones using polar organic solvents and anti-solvents.
  • Solvent Effects on the Dissoci

    • Source: ResearchGate / J. Chem. Eng.
    • Context: Acidity and solubility data for 3-hydroxy and 5-hydroxyflavones in various solvent systems.[7]

    • URL:[Link]

Sources

Technical Guide: Reducing Non-Specific Binding of 3,5-Dihydroxyflavone in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: The "Sticky" Flavonoid Paradox

3,5-Dihydroxyflavone (3,5-DHF) presents a unique challenge in cellular assays. Structurally, it is a lipophilic 3-hydroxyflavone capable of Excited-State Intramolecular Proton Transfer (ESIPT) . While this property makes it an exceptional ratiometric probe for membrane dynamics, it also renders it highly susceptible to Non-Specific Binding (NSB) .

In aqueous culture media, 3,5-DHF faces a thermodynamic crisis: it seeks any hydrophobic surface to escape the water phase. This leads to three critical failure modes:

  • Plastic Sequestration: The molecule adsorbs into polystyrene well plates, reducing the effective concentration (

    
    ).
    
  • Protein Masking: It binds to serum albumin (BSA/FBS) with high affinity, quenching its fluorescence and preventing cellular uptake.

  • Micellar Aggregation: At higher concentrations, it forms non-fluorescent aggregates.

This guide provides a self-validating framework to mitigate these issues, ensuring your


 values and ratiometric data reflect cellular biology, not plastic chemistry.

Module 1: The Hardware (Surface Chemistry)

Standard tissue culture polystyrene (TC-treated) is designed to be hydrophilic to support cell adhesion, but the hydrophobic backbone of the plastic still acts as a "sink" for flavonoids.

Recommendation: Material Selection
Plate TypeSuitability for 3,5-DHFMechanism of Interaction
Standard Polystyrene (PS) 🔴 Critical Failure Hydrophobic adsorption depletes >40% of free compound within 30 mins.
Glass-Bottom (Coverglass) 🟢 Optimal Inert silicate surface minimizes hydrophobic interaction; essential for high-NA imaging.
Ultra-Low Attachment (ULA) 🟡 Conditional Hydrogel coating reduces protein binding but may not prevent small molecule adsorption.
Polypropylene (PP) 🟠 Storage Only Better than PS for storage, but not optically clear for imaging.
The "Pre-Saturation" Protocol (For Polystyrene Users)

If you must use polystyrene, you cannot rely on passive blocking. You must saturate the binding sites before the assay.

  • Incubate wells with a "dummy" flavonoid (e.g., unlabeled flavone) or a high concentration of 3,5-DHF for 30 minutes.

  • Wash with PBS.[1][2]

  • Add your experimental 3,5-DHF.

    • Why this works: The "dummy" molecule occupies the high-affinity plastic sites, leaving the experimental dose free in solution.

Module 2: The Wetware (Buffer & Additives)

The most common error is loading 3,5-DHF in serum-containing media. Albumin (BSA/FBS) contains high-affinity binding pockets (Site I/II) for flavonoids.

The Serum Paradox
  • Problem: Albumin keeps 3,5-DHF in solution (preventing precipitation) but sequesters it from the cell (preventing uptake).

  • Solution: Use Pluronic F-127 as a surrogate carrier.[2][3] It solubilizes the lipophile without binding it so tightly that it cannot partition into the cell membrane.

Optimized Loading Buffer Formulation
ComponentConcentrationFunction
HBSS or Phenol-Red Free DMEM BasePhysiological salt balance. Phenol red interferes with fluorescence.
Pluronic F-127 0.02% - 0.05% Non-ionic surfactant.[4] Prevents aggregation and plastic adsorption.[5]
DMSO < 0.5%Stock solvent.[1] Keep low to prevent cytotoxicity.
BSA/FBS 0% (Strictly) REMOVE completely during the loading pulse.

Visualizing the Equilibrium

The following diagram illustrates the competing forces in your well. Your goal is to shift the equilibrium toward the "Cell Membrane" and away from "Plastic" and "Albumin."

BindingEquilibrium DHF Free 3,5-DHF (In Solution) Plastic Plastic Wall (NSB Sink) DHF->Plastic Hydrophobic Adsorption Albumin Serum Albumin (Fluorescence Quencher) DHF->Albumin High Affinity Binding (Kd ~uM) Membrane Cell Membrane (Target) DHF->Membrane Desired Partitioning Micelle Pluronic F-127 (Solubilizer) Micelle->DHF Stabilizes Micelle->Plastic Blocks Surface

Figure 1: Thermodynamic competition in the assay well. Red arrows indicate loss of signal/potency. Green indicates the desired pathway. Blue indicates the corrective action of Pluronic F-127.

Step-by-Step Optimized Workflow

This protocol is designed to be self-validating . It includes specific controls to quantify NSB.

Phase 1: Preparation
  • Stock Solution: Dissolve 3,5-DHF in anhydrous DMSO (10 mM). Store at -20°C.

  • Intermediate Dilution (Critical): Do not dilute directly into aqueous buffer.

    • Mix DMSO stock 1:1 with 20% Pluronic F-127 (in DMSO) .

    • Then dilute this mixture into warm HBSS to reach final concentration (e.g., 5-10 µM).

    • Result: Final Pluronic concentration is ~0.02%, sufficient to prevent crash-out.

Phase 2: The Loading Pulse
  • Wash Cells: Remove growth media (containing FBS) completely. Wash 2x with HBSS.

    • Note: Residual serum will sequester the probe.

  • Add Probe: Add the prepared 3,5-DHF loading buffer.

  • Incubate: 15–30 minutes at 37°C.

    • Validation Step: Include "No-Cell Control" wells containing only buffer + probe.

Phase 3: The Wash (Meniscus Removal)
  • Aspiration: Aspirate the loading buffer.

  • Wash: Add HBSS, swirl gently, and aspirate.

  • Readout: Add fresh HBSS (no probe) for imaging/reading.

Phase 4: Data Validation (The Math)

Calculate the NSB Index using your control wells:



  • If

    
     (10%), your washing is insufficient or your plastic is too sticky. Switch to glass-bottom plates.
    

Troubleshooting Decision Tree

Use this logic flow to diagnose signal issues.

Troubleshooting Start Problem: Poor Assay Performance IssueType Identify Main Symptom Start->IssueType HighBg High Background (Empty wells fluorescent) IssueType->HighBg LowSig Low Signal in Cells (Weak staining) IssueType->LowSig Variable High Variability (Edge effects) IssueType->Variable WashCheck Check Wash Stringency HighBg->WashCheck SerumCheck Did you remove Serum? LowSig->SerumCheck SolventCheck Pre-mix DMSO with Pluronic Variable->SolventCheck PlateCheck Switch to Glass Bottom WashCheck->PlateCheck If washes fail PluronicAdd Add Pluronic F-127 SerumCheck->PluronicAdd If precipitation suspected

Figure 2: Diagnostic workflow for common 3,5-DHF assay failures.

Frequently Asked Questions (FAQ)

Q: Can I use Tween-20 instead of Pluronic F-127? A: Avoid if possible. Tween-20 is a detergent that can lyse cells or extract lipids from the membrane. Since 3,5-DHF is often used to measure membrane fluidity, Tween-20 will introduce an artifact by chemically altering the very parameter you are trying to measure. Pluronic F-127 is gentler and acts more as a dispersant.

Q: My 3,5-DHF precipitates immediately upon adding to the buffer. Why? A: This is the "crash-out" effect. You likely pipetted pure DMSO stock directly into water. The Fix: Use the "intermediate dilution" method. Mix your stock with Pluronic/DMSO first, then slowly add buffer to the drug, not drug to the buffer, while vortexing.

Q: Why do I see a "ring" of fluorescence around the edge of the well? A: This is the meniscus effect combined with plastic adsorption. The surface area-to-volume ratio is highest at the edge. To fix this, use a read area scan that excludes the outer 1mm of the well, or switch to black-walled, clear-bottom plates to block lateral light interference.

Q: Can I keep FBS in the media if I increase the dye concentration? A: No. The binding affinity of flavonoids to BSA is extremely high (


). Adding more dye just saturates the BSA first. You will waste reagent and create high background noise before you get significant cellular uptake.

References

  • Sengupta, B. et al. (2005). Interactions of dietary flavonoids with bovine serum albumin: A fluorescence quenching study. Journal of Agricultural and Food Chemistry.

  • Klymchenko, A. S. (2017).[6] Solvatochromic and Fluorogenic Probes for Lipid Bilayers. Accounts of Chemical Research. (Discusses 3-hydroxyflavone probe design and ESIPT mechanisms).

  • Molecular Probes / Thermo Fisher. (2001). Pluronic F-127 Product Information and Protocols for loading lipophilic dyes.

  • Tominaga, F. et al. (2010).[7] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays.[7] Journal of Pharmacological and Toxicological Methods.[7]

Sources

Validation & Comparative

The Isomeric Divide: A Comparative Analysis of 3,5-Dihydroxyflavone and 7,8-Dihydroxyflavone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the vast chemical landscape of flavonoids, subtle structural distinctions often translate into profound differences in biological activity. This guide offers a deep, comparative analysis of two positional isomers: 3,5-Dihydroxyflavone (3,5-DHF) and 7,8-Dihydroxyflavone (7,8-DHF). While both share the same molecular formula, the differential placement of their hydroxyl (-OH) groups on the flavone backbone dictates their unique interactions with cellular targets, charting divergent paths in potential therapeutic applications. For researchers in neuropharmacology, oncology, and antioxidant research, understanding these differences is paramount for informed compound selection and rational drug design.

This analysis moves beyond a simple catalog of properties, focusing on the causality behind their distinct pharmacological profiles. We will explore the pivotal role of 7,8-DHF as a neurotrophic agent through its unique agonism of the TrkB receptor, a property not shared by its 3,5-isomer. Conversely, we will dissect their comparative potential in anticancer and antioxidant contexts, grounded in established structure-activity relationships.

Structural and Physicochemical Properties: The Foundation of Function

The fundamental difference between these two molecules lies in the hydroxylation pattern on the 'A' ring of the flavone core. This seemingly minor shift has significant implications for their electronic properties, hydrogen-bonding potential, and overall molecular geometry, which in turn governs their biological target affinity.

PropertyThis compound7,8-Dihydroxyflavone
Chemical Structure
Molecular Formula C₁₅H₁₀O₄C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol 254.24 g/mol
Synonyms Norwogonin7,8-DHF
Key Structural Feature Hydroxyl groups at C3 and C5ortho-Dihydroxy (catechol) group at C7 and C8

Comparative Biological Activities & Mechanisms of Action

The most striking divergence in the bioactivity of these isomers is observed in the realm of neuropharmacology.

Neuroprotective Effects: A Tale of a TrkB Agonist and an Antagonist

The Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. The BDNF/TrkB signaling pathway is a major focus for therapeutic intervention in neurodegenerative diseases and depression.

7,8-Dihydroxyflavone has been extensively identified and validated as a potent and selective small-molecule agonist of the TrkB receptor.[1] It mimics the neurotrophic effects of BDNF by binding to the TrkB receptor, inducing its dimerization and autophosphorylation, and activating downstream signaling cascades like PI3K/Akt and MAPK/ERK.[2][3] This activation promotes neuronal survival and has shown therapeutic potential in animal models of Alzheimer's disease, Parkinson's disease, stroke, and depression.[1][2]

This compound , by contrast, does not share this critical activity. In fact, studies on structurally related, highly hydroxylated flavonoids suggest that the presence of hydroxyl groups at the 3 and 5 positions may be detrimental to TrkB activation. One study demonstrated that a 3,5,7,8,3',4'-hexahydroxyflavone, which contains the 3,5-DHF substitution pattern, completely blocked TrkB phosphorylation, indicating an antagonistic effect.[4] This highlights a crucial divergence: while 7,8-DHF promotes neurotrophic signaling, 3,5-DHF may inhibit it.

Signaling Pathway: 7,8-DHF as a BDNF Mimetic

BDNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_8_DHF 7,8-DHF TrkB TrkB Receptor 7_8_DHF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Dimerization & Phosphorylation MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Genes Gene Expression (Neuronal Survival, Plasticity) CREB->Genes

Caption: 7,8-DHF mimics BDNF, activating the TrkB receptor and downstream pro-survival pathways.

Anticancer Activity: The Importance of the Catechol Moiety

Flavonoids are widely studied for their potential as anticancer agents, acting through mechanisms such as cell cycle arrest, apoptosis induction, and enzyme inhibition. The anticancer activity of flavonoids is strongly influenced by their hydroxylation patterns.

7,8-Dihydroxyflavone , possessing an ortho-dihydroxy (catechol) structure on its A-ring, is predicted to have more potent anticancer effects than its 3,5-isomer. The catechol moiety is a key pharmacophore for anticancer activity, contributing to the generation of reactive oxygen species (ROS) within cancer cells and interactions with key cellular targets. Studies have shown that 7,8-DHF is the most active among flavones with A-ring substitutions in inhibiting the proliferation of MCF-7 breast cancer cells.[5]

This compound lacks this critical catechol group. While it may exhibit some general cytotoxic effects common to flavonoids, structure-activity relationship (SAR) studies consistently indicate that the absence of the ortho-dihydroxy group significantly diminishes antiproliferative activity.[5]

Comparative Anticancer Activity of 7,8-DHF

Cell LineCancer TypeIC₅₀ (µM)
HUH-7Hepatocarcinoma177.6[6]
SK-MEL-2Melanoma~200 (at 24h)[2]
G-361Melanoma~200 (at 24h)[2]
Antioxidant Activity: A Structurally-Dictated Capacity

The ability of flavonoids to scavenge free radicals is a cornerstone of their therapeutic potential. This activity is highly dependent on the number and position of hydroxyl groups.

7,8-Dihydroxyflavone : The presence of the C7, C8 ortho-dihydroxy arrangement makes 7,8-DHF a potent antioxidant. Catechol moieties are excellent hydrogen donors, which allows them to effectively neutralize free radicals. Dihydroxyflavones containing an ortho-dihydroxy group are known to be strong antioxidants.[5]

This compound : While the hydroxyl groups at the C3 and C5 positions do contribute to antioxidant activity, they are generally considered less effective for radical scavenging compared to an ortho-dihydroxy configuration.[7] The key structural features for high antioxidant activity are widely recognized as the ortho-dihydroxy group in the B-ring, a 2,3-double bond in the C-ring, and a 3-hydroxyl group.[3] While 3,5-DHF possesses a 3-hydroxyl group, it lacks the critical catechol structure, suggesting a comparatively lower antioxidant potential than 7,8-DHF.

Enzyme Inhibition: A Look at Aromatase

Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. Many flavonoids are known to be aromatase inhibitors.

While direct comparative data is limited, studies on various flavonoid isomers provide valuable insights. Research has shown that a 7-hydroxyflavone is a highly effective competitive inhibitor of aromatase with an IC₅₀ of 0.5 µM.[8] This suggests that the 7-hydroxyl group, present in 7,8-DHF, is a key feature for binding to the enzyme. In contrast, the inhibitory contribution of 3- and 5-hydroxyl groups is generally less pronounced. Although both 3,5-DHF and 7,8-DHF have been proposed as aromatase inhibitors, the structural evidence points towards a potentially stronger inhibitory activity for 7,8-DHF and its related isomers.[4]

Experimental Protocols: Differentiating Isomeric Function

To empirically validate the distinct bioactivities of 3,5-DHF and 7,8-DHF, specific and robust experimental designs are required. The following protocols provide step-by-step methodologies for key comparative assays.

Protocol 1: In Vitro TrkB Receptor Phosphorylation Assay

This assay directly measures the ability of a compound to activate the TrkB receptor, a critical experiment to differentiate the neurotrophic potential of the two isomers.

Workflow: TrkB Phosphorylation Assay

Caption: Workflow for determining compound-induced TrkB receptor phosphorylation via Western Blot.

Methodology:

  • Cell Culture: Plate primary cortical neurons or a cell line expressing TrkB (e.g., NIH-3T3 TrkB) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 6 hours to reduce basal receptor activation.

  • Treatment: Treat the cells for 20 minutes with:

    • Vehicle control (e.g., 0.1% DMSO).

    • Positive control: BDNF (50 ng/mL).

    • Test compound: 7,8-Dihydroxyflavone (e.g., 1 µM).

    • Test compound: this compound (e.g., 1 µM).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-TrkB (e.g., Tyr816).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

  • Analysis: Quantify the band intensity and normalize to total TrkB or a loading control like β-actin. A significant increase in the phospho-TrkB signal for 7,8-DHF compared to the vehicle and 3,5-DHF would be expected.

Protocol 2: DPPH Radical Scavenging Assay

This straightforward spectrophotometric assay provides a quantitative comparison of the antioxidant capacity of the two flavonoids.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of 3,5-DHF, 7,8-DHF, and a positive control (e.g., Ascorbic Acid) in methanol. Create a series of dilutions for each.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compounds, positive control, or methanol (as a blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Summary and Future Directions

The comparative analysis of this compound and 7,8-Dihydroxyflavone serves as a compelling case study in the importance of isomeric structure in drug discovery.

FeatureThis compound7,8-DihydroxyflavoneRationale for Difference
TrkB Activity Inactive / Potential AntagonistPotent Agonist The 7,8-dihydroxy configuration is essential for agonistic binding to the TrkB receptor.
Neuroprotection Unlikely; potentially inhibitoryHigh Potential Directly linked to TrkB agonism and activation of pro-survival signaling.
Anticancer Potential ModerateHigher Potential The 7,8-ortho-dihydroxy (catechol) moiety is a key pharmacophore for antiproliferative activity.
Antioxidant Capacity ModerateHigher Capacity The catechol group is a more efficient hydrogen donor for radical scavenging than the 3,5-OH arrangement.

Key Takeaways for Researchers:

  • For research focused on neurodegenerative disorders or depression , 7,8-DHF is the unequivocally superior candidate due to its specific and potent TrkB agonism. 3,5-DHF should be avoided for these applications.

  • In the context of oncology or antioxidant research , 7,8-DHF presents a more promising profile based on established structure-activity relationships, primarily due to its A-ring catechol moiety.

  • This isomeric pair underscores the necessity of moving beyond chemical formula to a nuanced understanding of 3D structure and substituent positioning when selecting compounds for screening and development.

Future research should focus on obtaining direct, side-by-side quantitative data for these isomers in a broad panel of cancer cell lines and multiple antioxidant assays. Furthermore, in vivo pharmacokinetic and pharmacodynamic studies comparing the two would provide a complete picture of how these subtle structural differences translate to overall bioavailability and therapeutic efficacy.

References

  • Liu, X., et al. (2010). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 53(23), 8274–8286. Available from: [Link]

  • Zeng, Y., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Pharmaceuticals, 15(9), 1133. Available from: [Link]

  • Chitranshi, N., et al. (2018). Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins. International Journal of Molecular Sciences, 19(6), 1622. Available from: [Link]

  • Brenner, S., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife, 13, e93811. Available from: [Link]

  • Brenner, S., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. National Institutes of Health. Available from: [Link]

  • Ye, F., et al. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders. Translational Neurodegeneration, 5, 2. Available from: [Link]

  • Chen, C. M., & Lee-Chen, G. J. (2020). Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells. Frontiers in Aging Neuroscience, 12, 570347. Available from: [Link]

  • Chen, C. M., & Lee-Chen, G. J. (2020). Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells. National Institutes of Health. Available from: [Link]

  • Kellis, J. T., & Vickery, L. E. (1984). Aromatase inhibition by flavonoids. Science, 225(4666), 1032–1034. Available from: [Link]

  • Kim, H., et al. (2023). 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells. Journal of Biomedical Science, 30(1), 23. Available from: [Link]

  • Yildirim, I., et al. (2020). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Journal of Cancer, 11(16), 4672–4678. Available from: [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. Available from: [Link]

  • Vlaisavljevic, S., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2167. Available from: [Link]

  • Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687–2692. Available from: [Link]

Sources

A Comparative Guide to 3,5-Dihydroxyflavone and Other Natural Flavonoids as Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. Flavonoids, a vast class of plant secondary metabolites, have long been a focus of interest due to their diverse pharmacological activities, chief among them being their antioxidant potential.[1] This guide provides an in-depth technical comparison of 3,5-dihydroxyflavone, a synthetically accessible flavonoid, against a panel of widely studied natural flavonoids. By examining their structure-activity relationships, performance in key antioxidant assays, and metabolic fate, we aim to provide a clear, evidence-based perspective on its relative antioxidant efficacy.

The Molecular Blueprint: Structure-Activity Relationships in Flavonoid Antioxidant Capacity

The antioxidant activity of a flavonoid is not an arbitrary property; it is intrinsically dictated by its chemical structure. The foundational flavonoid skeleton consists of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). The potency and mechanism of antioxidant action are determined by the number and arrangement of hydroxyl (-OH) groups and other structural features.[2]

Three criteria are widely recognized as being critical for high antioxidant activity:

  • The Catechol Moiety on the B-ring: An ortho-dihydroxy (catechol) arrangement on the B-ring (at the 3' and 4' positions) is a paramount feature for potent radical scavenging. This structure allows for the donation of a hydrogen atom to a radical, forming a stable phenoxyl radical that is delocalized across the flavonoid backbone.[2]

  • The 2,3-Double Bond in the C-ring: A double bond between carbons 2 and 3, in conjugation with the 4-oxo (carbonyl) group, facilitates electron delocalization from the B-ring. This enhances the stability of the flavonoid radical formed after scavenging a reactive oxygen species (ROS).[2]

  • Hydroxyl Groups at Positions 3 and 5: The presence of a 3-hydroxyl group on the C-ring and a 5-hydroxyl group on the A-ring, in conjunction with the 4-oxo group, provides an additional site for radical scavenging and metal chelation.[2]

cluster_flavonoid Core Flavonoid Structure (Flavone) cluster_keys Key Structural Features for Antioxidant Activity structure A B-ring Catechol (3',4'-OH) Potent H-donation B 2,3-Double Bond Enhances radical stability C 3-OH and 5-OH Groups Contribute to radical scavenging and metal chelation

Fig 1. Core flavone structure and key determinants of antioxidant activity.

A Head-to-Head Comparison: this compound vs. Key Natural Flavonoids

To contextualize the antioxidant potential of this compound, we compare it to four well-characterized natural flavonoids: quercetin, kaempferol, luteolin, and its close structural isomer, chrysin (5,7-dihydroxyflavone).

FlavonoidStructureKey Structural Features
This compound 3-OH, 5-OH, 2,3-double bond. Lacks B-ring hydroxylation.
Quercetin All three key features: 3',4'-catechol, 3-OH, 5-OH, 2,3-double bond.
Kaempferol 4'-OH, 3-OH, 5-OH, 2,3-double bond. Lacks the full catechol group.
Luteolin 3',4'-catechol , 5-OH, 2,3-double bond. Lacks the 3-OH group.
Chrysin 5-OH, 2,3-double bond. Lacks B-ring hydroxylation and 3-OH group.
In Vitro Antioxidant Performance

Standard chemical assays provide a quantitative measure of a compound's ability to neutralize synthetic radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) or equivalent values are used for comparison, where a lower value indicates higher antioxidant activity .

FlavonoidDPPH IC50 (µM)ORAC (µmol TE/µmol)Rationale for Activity
This compound Data not available in reviewed literatureData not available in reviewed literaturePredicted Weak Activity: Lacks any B-ring hydroxyl groups, which are critical for effective radical scavenging. Its activity is expected to be similar to or slightly better than chrysin due to the 3-OH group, but significantly lower than quercetin, kaempferol, or luteolin.
Quercetin ~6.4 - 9.5[3][4]High (Specific values vary)Very Strong: Possesses all three key structural features, making it one of the most potent flavonoid antioxidants.[4]
Kaempferol ~10 - 20[5]Moderate-HighStrong: Has the 3-OH and 5-OH groups and the 2,3-double bond, but lacks the B-ring catechol, making it generally less potent than quercetin.[5]
Luteolin ~9.4 - 26.3[6][7]HighStrong: The presence of the B-ring catechol group confers high activity, despite the absence of the 3-OH group.[6]
Chrysin >100 (Low Activity)[8][9]LowWeak/Negligible: The complete absence of B-ring hydroxyl groups severely limits its ability to scavenge radicals through hydrogen donation.[9][10]

Note: IC50 and ORAC values can vary significantly between studies due to different experimental conditions (solvent, pH, reaction time). The values presented are representative ranges for comparative purposes.

The overwhelming evidence from structure-activity studies strongly suggests that This compound would exhibit weak in vitro antioxidant activity . Its structure most closely resembles chrysin, with the addition of a 3-hydroxyl group. While this 3-OH group contributes to antioxidant potential, the absence of any hydroxyl groups on the B-ring is a critical deficiency. This ring is the primary site of radical interaction for potent flavonoids. Studies on chrysin have repeatedly shown its low in vitro antioxidant activity compared to flavonoids like quercetin and luteolin, a finding attributed directly to its lack of B-ring hydroxylation.[9]

Mechanisms of Antioxidant Action: Beyond Radical Scavenging

Flavonoids employ several mechanisms to exert their antioxidant effects. Understanding these helps to explain the predicted low efficacy of this compound.

  • Radical Scavenging: This is the primary mechanism, involving the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species.[1] The stability of the resulting flavonoid radical is key, which is why the B-ring catechol of quercetin and luteolin is so effective.

  • Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Flavonoids with specific hydroxyl arrangements, particularly the 3',4'-catechol group or the 5-OH and 4-oxo group, can chelate these metals, rendering them inactive.[11] While this compound possesses the 5-OH/4-oxo site, it lacks the much more influential catechol site, suggesting its metal-chelating ability would be modest at best.

  • Modulation of Cellular Defenses: Some flavonoids can indirectly boost antioxidant capacity by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway upregulates the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1). For instance, 7,8-dihydroxyflavone has been shown to activate this pathway.[11][12] The capacity of this compound to engage this pathway has not been extensively studied.

cluster_mech Flavonoid Antioxidant Mechanisms ROS Reactive Oxygen Species (ROS) Flavonoid Flavonoid-OH ROS->Flavonoid H• donation (HAT) Stable_ROS Stable Molecule Flavonoid->Stable_ROS Flavonoid_Radical Stable Flavonoid Radical Flavonoid->Flavonoid_Radical cluster_workflow DPPH Assay Workflow prep 1. Reagent Preparation (DPPH, Test Compounds) dilute 2. Serial Dilution prep->dilute plate 3. Plating (Samples + DPPH Solution) dilute->plate incubate 4. Incubation (Dark, Room Temp) plate->incubate read 5. Absorbance Reading (~517 nm) incubate->read calc 6. Calculation (% Inhibition, IC50) read->calc

Fig 3. Standard workflow for the DPPH radical scavenging assay.

Bioavailability and Metabolism: The In Vivo Hurdle

A compound's performance in a test tube does not always translate to efficacy in a biological system. Bioavailability—the fraction of an administered dose that reaches systemic circulation—is a critical factor. Flavonoids, in general, suffer from low bioavailability due to poor absorption and extensive first-pass metabolism in the intestine and liver. [13] Studies on chrysin (5,7-dihydroxyflavone), the closest structural analog to this compound without B-ring hydroxylation, reveal it is extensively and rapidly metabolized into glucuronide and sulfate conjugates. [10]This metabolic process increases water solubility for rapid excretion and renders the compound inactive as a direct antioxidant. This extensive metabolism is a primary reason for chrysin's very low oral bioavailability. [10][13] Given its structural similarity, it is highly probable that This compound undergoes a similar metabolic fate , leading to low bioavailability and limited in vivo direct antioxidant activity. Its potential for systemic effects would likely depend on the biological activity of its metabolites, a field that requires further investigation.

Conclusion: A Structurally Deficient Antioxidant Scaffold

While the 3- and 5-hydroxyl groups of this compound contribute modestly to its antioxidant potential, the complete absence of hydroxyl substituents on the B-ring represents a critical structural flaw for potent radical scavenging activity. Based on a comprehensive analysis of flavonoid structure-activity relationships and direct experimental data from its close analog chrysin, it is concluded that:

  • This compound is predicted to be a weak direct antioxidant, significantly outperformed by natural flavonoids such as quercetin, kaempferol, and luteolin that possess B-ring hydroxylation.

  • Its primary antioxidant mechanisms (radical scavenging and metal chelation) are structurally unsupported for high potency.

  • It is likely to suffer from poor bioavailability and extensive metabolic conjugation , similar to chrysin, limiting its potential as a systemic direct antioxidant upon oral administration.

References

  • PubMed. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]

  • ResearchGate. (n.d.). The results obtained for antioxidant capacity assays (ORAC, DPPH, and ABTS). [Link]

  • PMC - NIH. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

  • PMC - NIH. (2019). Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose). [Link]

  • Soachim. (2025). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]

  • MDPI. (n.d.). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. [Link]

  • PMC. (n.d.). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. [Link]

  • PMC - NIH. (n.d.). Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. [Link]

  • Spandidos Publications. (2024). 7,8‑Dihydroxyflavone functions as an antioxidant through the inhibition of Kelch‑like ECH‑associated protein 1. [Link]

  • MDPI. (n.d.). Cellular Redox Mechanisms in Inflammation and Programmed Cell Death. [Link]

  • MDPI. (n.d.). Biotechnological Transformation of Tropical Bee Pollen Through Enzymatic and Bacterial Processes: Impact on Composition and Antioxidant Activity. [Link]

  • MDPI. (n.d.). Economic Uses, Specific Metabolites and Molecular Biology Research of the Genus Zanthoxylum. [Link]

  • PubMed. (2011). Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity. [Link]

  • ResearchGate. (n.d.). Dose–response curves to calculate IC50 values for luteolin (A) and kaempferol (B). [Link]

  • ResearchGate. (n.d.). An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. [Link]

  • ACS Publications. (n.d.). Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption. [Link]

  • ResearchGate. (n.d.). IC50 value of quercetin as standard. [Link]

  • PMC. (2025). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. [Link]

  • PMC - NIH. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. [Link]

  • NEHU. (n.d.). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. [Link]

  • PMC - NIH. (n.d.). Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification. [Link]

  • MDPI. (n.d.). Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review. [Link]

  • NIH. (n.d.). Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1. [Link]

  • ResearchGate. (2023). Chrysin, The Flavonoid Molecule of Antioxidant Interest. [Link]

  • Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. [Link]

  • Research Square. (2025). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). [Link]

  • ResearchGate. (n.d.). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. [Link]

  • PubMed. (n.d.). Structure-Antioxidant Activity Relationships of Luteolin and Catechin. [Link]

  • PMC. (2022). Antioxidative and Anti-Inflammatory Activities of Chrysin and Naringenin in a Drug-Induced Bone Loss Model in Rats. [Link]

  • PMC - NIH. (n.d.). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. [Link]

  • SciELO Brasil. (n.d.). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. [Link]

  • ResearchGate. (n.d.). IC50 values of different kaempferol concentrations acting on HepG2 cells for 24, 48, and 72 h. [Link]

  • MDPI. (2024). Compare and Contrast of the Cellular Actions of Related Flavonoids, Apigenin and Chrysin. [Link]

  • bioRxiv. (2018). The Synergistic Effect of Antioxidant Interaction between Luteolin and Chlorogenic Acid in Lonicera japonica. [Link]

  • PubMed Central. (2025). Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies. [Link]

Sources

A Senior Application Scientist’s Guide to the Preclinical Validation of 3,5-Dihydroxyflavone (Chrysin) as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising natural compound to a viable therapeutic candidate is paved with rigorous preclinical validation. This guide offers an in-depth, objective comparison of 3,5-Dihydroxyflavone, a natural flavonoid more commonly known as Chrysin, against relevant alternatives. We will dissect its performance in key preclinical models, grounded in experimental data, to provide researchers with a clear perspective on its therapeutic potential and challenges.

Introduction to Chrysin: A Flavonoid of Interest

Chrysin (5,7-dihydroxyflavone) is a natural flavone found in honey, propolis, and several plants.[1] Like many flavonoids, it has garnered significant scientific attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[2][3] However, a critical evaluation of its efficacy in validated preclinical models is essential to separate promise from practicality. A major hurdle for Chrysin's clinical translation is its poor aqueous solubility and low bioavailability, which researchers are actively trying to solve using novel delivery systems like nanoparticles.[4][5] This guide will delve into the mechanistic underpinnings of Chrysin's action and critically assess its performance data.

Pharmacological Profile and Mechanism of Action

Understanding how a compound works is fundamental to its development. Chrysin is a pleiotropic agent, meaning it interacts with multiple molecular targets. This can be advantageous for complex diseases but also presents challenges for targeted therapy.

Key Signaling Pathways Modulated by Chrysin

Chrysin's therapeutic effects are largely attributed to its ability to modulate key signaling pathways involved in inflammation, cell survival, and proliferation. One of the most consistently reported targets is the Nuclear Factor-kappaB (NF-κB) pathway.

In a resting cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus. Once in the nucleus, it initiates the transcription of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and cell survival proteins.[6]

Chrysin exerts its anti-inflammatory and pro-apoptotic effects by inhibiting the phosphorylation of IκBα, thus preventing NF-κB's nuclear translocation.[6] This mechanism effectively dampens the inflammatory cascade and sensitizes cancer cells to apoptosis.

NF_kB_Pathway_Inhibition_by_Chrysin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p->NFkB Releases Chrysin Chrysin Chrysin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Survival Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Chrysin's inhibition of the NF-κB signaling pathway.

Beyond NF-κB, Chrysin has been shown to modulate other critical pathways, including:

  • PI3K/Akt/mTOR: Inhibition of this pathway contributes to its anticancer effects by suppressing cell survival and proliferation.[2][7]

  • MAPK: Regulation of MAPK pathways is involved in its anti-inflammatory and cell-death-inducing activities.[2]

  • STAT3: Inhibition of STAT3 signaling is another key mechanism in its antitumor potential.[2]

Preclinical Efficacy: A Comparative Analysis

The true measure of a therapeutic agent lies in its performance. Here, we compare Chrysin's efficacy in three well-documented preclinical areas against both other flavonoids and standard-of-care agents.

Anti-Inflammatory Activity

Inflammation is a hallmark of numerous chronic diseases. Chrysin's potent anti-inflammatory properties have been validated in several preclinical models. A key example is the Complete Freund's Adjuvant (CFA)-induced arthritis model in rats, which mimics aspects of human rheumatoid arthritis.

Compound/AgentModelDosageKey Efficacy Endpoint & ResultCitation
Chrysin CFA-induced arthritis (Rat)50 & 100 mg/kgSignificant reduction in arthritis score, inflammatory cell infiltration, and levels of TNF-α and NF-κB mRNA.[8][9]
Piroxicam (NSAID)CFA-induced arthritis (Rat)10 mg/kgComparable reduction in arthritis severity and inflammatory markers to Chrysin.[8]
3',4'-Dihydroxyflavone LPS-induced neuroinflammation (Mouse)5 mg/kgReduced activation of microglia and expression of inflammatory proteins iNOS and COX-2 in the brain.[10]

Field Insight: The data from the CFA model is particularly compelling. Chrysin demonstrated efficacy comparable to Piroxicam, an established NSAID, highlighting its potential as a potent anti-inflammatory agent.[8] The causality for this effect lies in its ability to suppress key inflammatory mediators like TNF-α and NF-κB at the molecular level.[9] While other flavonoids also show anti-inflammatory activity, the direct comparison to a standard drug provides a valuable benchmark for its potency.

Anticancer Activity

Chrysin has been investigated against a wide array of cancers, where it induces apoptosis, inhibits proliferation, and can even suppress drug resistance.[2][5] Its performance in xenograft models, where human cancer cells are implanted into immunodeficient mice, is a critical step in preclinical validation.

Compound/AgentModelDosageKey Efficacy Endpoint & ResultCitation
Chrysin Melanoma Xenograft (Mouse)Not specified60% tumor growth reduction after 14 days; 70% after 21 days.[2]
Chrysin Esophageal Squamous Cell Carcinoma (Mouse)50 mg/kg/dayPotent inhibition of tumor growth in the xenograft model.[7]
Chrysin Derivative (Compound 27) HepG2 Xenograft (Mouse)Not specifiedConfirmed tumor growth suppression in vivo.[11]
5-Fluorouracil (5-FU) Colorectal Cancer (Standard of Care)Model DependentStandard chemotherapy; Chrysin is studied as an alternative or adjuvant to overcome 5-FU resistance.[12]

Field Insight: The xenograft data demonstrates that systemically administered Chrysin can inhibit tumor growth in vivo.[2][7] However, the lack of a hydroxyl group on its B-ring makes it a weaker antioxidant compared to flavonoids like Quercetin or Luteolin, which may limit some of its anticancer mechanisms.[6] The most promising application may be as an adjuvant. Studies suggest Chrysin can enhance the efficacy of traditional chemotherapeutics like 5-FU and help overcome resistance, a major clinical challenge.[12] Furthermore, synthetic derivatives of Chrysin are being developed that show enhanced potency, with some exhibiting IC50 values in the low micromolar range.[11]

Neuroprotective Activity

Neurodegenerative diseases and brain injuries are characterized by oxidative stress, inflammation, and neuronal cell death. Chrysin's ability to cross the blood-brain barrier (though limited) and counteract these processes makes it a candidate for neuroprotection.

Compound/AgentModelDosageKey Efficacy Endpoint & ResultCitation
Chrysin Cerebral Ischemia/Reperfusion (Mouse)10 & 20 mg/kgReduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress.[2]
Chrysin Aluminum-induced Neurotoxicity (Mouse)10, 30, 100 mg/kgReduced cognitive impairment and counteracted oxidative damage in the hippocampus and cortex.[1]
7,8-Dihydroxyflavone (Tropoflavin) Alzheimer's Disease Model (Mouse)Not specifiedImproved spatial memory and increased synaptic spine density.[13][14]

Field Insight: Chrysin demonstrates clear neuroprotective effects in models of both acute (stroke) and chronic (neurotoxicity) brain injury.[1][2] Its mechanism involves reducing inflammation and oxidative stress.[2] When comparing it to other flavonoids, 7,8-Dihydroxyflavone (Tropoflavin) presents an interesting alternative. While structurally similar, Tropoflavin acts as a potent agonist for the TrkB receptor, mimicking the effect of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and plasticity.[13][14] This provides a more targeted, regenerative mechanism compared to Chrysin's broader anti-inflammatory and antioxidant effects. The choice between these agents would depend on the specific pathology being targeted.

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. The MTT assay is a cornerstone for the initial screening of potential anticancer compounds. It measures the metabolic activity of cells, which correlates with cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Culture:

    • Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are well-attached, providing a consistent baseline for the experiment.

  • Compound Treatment:

    • Prepare a stock solution of Chrysin (e.g., 100 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different Chrysin concentrations (or vehicle control) to the wells.

    • Incubate for 24, 48, or 72 hours. Causality: Testing multiple time points is crucial to understand the kinetics of the cytotoxic effect.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Causality: A 4-hour incubation is typically sufficient for visible formazan crystal formation without causing toxicity from the MTT reagent itself.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results to determine the IC50 value (the concentration of Chrysin required to inhibit cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cells (96-well plate, 10k cells/well) B 2. Incubate 24h (Allow adherence) A->B C 3. Treat with Chrysin (Serial dilutions + Vehicle Control) B->C D 4. Incubate 24-72h (Treatment period) C->D E 5. Add MTT Reagent (10µL, 5mg/mL) D->E F 6. Incubate 4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (100µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability & IC50) H->I

Caption: Standard workflow for an MTT cell viability assay.

Challenges and Future Directions

Despite promising preclinical data, the therapeutic journey for Chrysin is far from over.

  • Bioavailability: This remains the single greatest barrier.[4] Future research must focus on validating advanced drug delivery systems (e.g., nanoparticles, liposomes) to improve its pharmacokinetic profile.[4][5]

  • Clinical Trials: There is a notable lack of well-designed clinical trials to evaluate Chrysin's safety and efficacy in humans. Rigorous clinical research is the essential next step.[15]

  • Derivative Synthesis: The development of synthetic derivatives with improved potency and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a highly promising avenue.[11][16]

Conclusion

This compound (Chrysin) is a potent bioactive compound with well-documented efficacy in preclinical models of inflammation, cancer, and neurodegeneration. Its ability to modulate key signaling pathways like NF-κB and PI3K/Akt provides a strong mechanistic basis for its therapeutic effects. Comparative analysis reveals its potency can be on par with established drugs like Piroxicam in certain models. However, its clinical translation is severely hampered by poor bioavailability. For drug development professionals, Chrysin serves as an excellent lead scaffold. The future of its therapeutic application likely lies not in the parent compound itself, but in the development of novel formulations and synthetic derivatives that can overcome its inherent pharmacokinetic limitations and unlock its full therapeutic potential.

References

  • Moghadam, R., et al. (2021). Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives. National Center for Biotechnology Information. [Link]

  • Singh, I., et al. (2022). Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles. ACS Omega. [Link]

  • Piotrowska-Kempisty, H., et al. (2024). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. MDPI. [Link]

  • Szliszka, E., et al. (2023). Anticancer Activity of Ether Derivatives of Chrysin. MDPI. [Link]

  • Uddin, M. S., et al. (2021). Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders. National Center for Biotechnology Information. [Link]

  • Uddin, M. S., et al. (2021). Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders. PubMed. [Link]

  • Piotrowska-Kempisty, H., et al. (2024). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. ResearchGate. [Link]

  • Piotrowska-Kempisty, H., et al. (2024). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. National Center for Biotechnology Information. [Link]

  • Rauf, A., et al. (2024). Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. Taylor & Francis Online. [Link]

  • Khan, N. M., et al. (2023). Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund's Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model. Semantic Scholar. [Link]

  • Ghedini, P. C., et al. (2022). Protective effects of chrysin against the neurotoxicity induced by aluminium: In vitro and in vivo studies. PubMed. [Link]

  • Samarghandian, S., et al. (2022). Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review. National Center for Biotechnology Information. [Link]

  • Wang, Z., et al. (2023). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. National Center for Biotechnology Information. [Link]

  • Kasprzak, J., et al. (2024). Cellular Redox Mechanisms in Inflammation and Programmed Cell Death. MDPI. [Link]

  • Moghadam, R., et al. (2021). Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives. ResearchGate. [Link]

  • Kandhare, A. D., et al. (2017). 3', 4'-dihydroxyflavone ameliorates paclitaxel model of peripheral neuropathy in mice by modulating KATP channel, adenosine (A3) and GABAA (α2 subunit) receptors. National Institutes of Health. [Link]

  • Khan, N. M., et al. (2023). Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund's Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model. PubMed. [Link]

  • N.A. (n.d.). Tropoflavin. Wikipedia. [Link]

  • Al-Warhi, T., et al. (2024). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. MDPI. [Link]

  • Kim, B. W., et al. (2018). Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model. PubMed Central. [Link]

  • Castello, N. A., et al. (2014). 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss. PLOS One. [Link]

  • Neuweiler, S., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. [Link]

  • Enaibe, B. U., et al. (2024). Unveiling the neuroprotective potential of chrysin on the pre-frontal cortex of adult male Wistar rats. South Asian Journal of Health Sciences. [Link]

  • Deb, A., et al. (2022). Chrysin-Loaded Chitosan Nanoparticle-Mediated Neuroprotection in Aβ1–42-Induced Neurodegenerative Conditions in Zebrafish. ACS Publications. [Link]

  • Neuweiler, S., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. National Institutes of Health. [Link]

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Comparing the bioavailability of different 3,5-Dihydroxyflavone formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Bioavailability of Different 3,5-Dihydroxyflavone Formulations Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: Breaking the "Brick Dust" Barrier

This compound (Chrysin) represents a classic biopharmaceutical paradox: it possesses potent pleiotropic activity (aromatase inhibition, anti-inflammatory, neuroprotective) in vitro, yet exhibits negligible therapeutic efficacy in vivo due to near-zero oral bioavailability (<1%).

For the formulation scientist, Chrysin presents a "Class IV-like" behavior within the Biopharmaceutics Classification System (BCS)—borderline permeability and extremely low solubility (


). This guide objectively compares the three most promising formulation strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) , Polymeric Nanoparticles (PLGA) , and Cyclodextrin Inclusion Complexes .

Key Takeaway: While Solid Dispersions offer the highest theoretical solubility enhancement (up to 41-fold in rats), Micellar/Nanoparticle systems provide the most reliable systemic exposure in humans by bypassing the "first-pass" metabolic wall.

The Mechanistic Barrier: Why Unformulated Chrysin Fails

To engineer a solution, we must first map the failure points. Chrysin fails not just because it is insoluble ("Brick Dust"), but because it is aggressively targeted by the body's detoxification systems.

The "One-Two Punch" of Elimination:

  • Efflux: Upon entering the enterocyte, Chrysin is a high-affinity substrate for BCRP (Breast Cancer Resistance Protein) and MRP2 , which pump the drug back into the intestinal lumen.

  • Metabolism: The fraction that escapes efflux undergoes rapid Phase II conjugation (Glucuronidation via UGT1A1/1A9 and Sulfation via SULT1A1) in both the intestine and liver.

Diagram 1: The Bioavailability Barrier

This diagram illustrates the sequential elimination pathways preventing systemic absorption.

AbsorptionBarrier Lumen Intestinal Lumen (Chrysin Input) Enterocyte Enterocyte (Absorption Site) Lumen->Enterocyte Passive Diffusion Blood Systemic Circulation (Bioavailability) Enterocyte->Blood Escaped Fraction (<1%) Efflux Efflux Pumps (BCRP/MRP2) Enterocyte->Efflux Substrate Binding UGT Metabolism (UGT/SULT) Enterocyte->UGT Rapid Conjugation Liver Hepatic Metabolism (First Pass) Blood->Liver Portal Vein Liver->Blood Systemic Clearance Efflux->Lumen Excretion UGT->Blood Inactive Metabolites (Chrysin-7-G)

Caption: Figure 1: The "Metabolic Wall" facing Chrysin. Note the dominance of Efflux and Conjugation over passive diffusion.

Formulation Landscape: Comparative Analysis

A. Amorphous Solid Dispersions (ASD)
  • Mechanism: Disrupts the crystal lattice of Chrysin using hydrophilic polymers (e.g., Plasdone® S630, PVP-K30). This maintains the drug in a high-energy amorphous state, creating a supersaturated solution in the GI tract.

  • Performance:

    • Solubility: 10–40x increase compared to crystalline Chrysin.

    • In Vivo (Rat): One pivotal study demonstrated a 41-fold increase in oral bioavailability using a Plasdone® S630 carrier.

  • Pros: High drug loading capacity; scalable manufacturing (spray drying/hot melt extrusion).

  • Cons: Thermodynamic instability; risk of recrystallization over time (shelf-life issue).

B. PLGA Nanoparticles
  • Mechanism: Encapsulates Chrysin within a biodegradable Poly(lactic-co-glycolic acid) matrix.[1][2] This protects the drug from premature metabolism and facilitates uptake via endocytosis (bypassing some efflux pumps).

  • Performance:

    • Targeting: Excellent for tumor accumulation (EPR effect).

    • In Vivo: Sustained release profile; significantly higher half-life (

      
      ) compared to free drug.[3]
      
  • Pros: Protects against hydrolysis/oxidation; tunable release kinetics.

  • Cons: Low drug loading efficiency (<10%); complex manufacturing; "burst release" phenomenon.

C. Cyclodextrin Inclusion Complexes
  • Mechanism: The hydrophobic Chrysin molecule enters the lipophilic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), forming a 1:3 host-guest complex.

  • Performance:

    • Dissolution: >90% release within 2 hours (vs. <20% for control).

    • Stability: High protection against light/heat degradation.

  • Pros: Self-emulsifying potential; established regulatory safety (GRAS).

  • Cons: High molecular weight of carrier requires large pill mass for therapeutic doses.

Comparative Data Analysis

The following table synthesizes pharmacokinetic (PK) parameters from key literature sources. Note the distinction between rodent and human data, which is critical for translation.

Formulation StrategyCarrier / ModifierSubjectAUC Enhancement

Increase
Key Reference
Solid Dispersion Plasdone® S630Rat41.0-fold ~35-fold
Micellar System Polysorbate/LecithinHuman2.6-fold 2.0-fold
Nanoparticles PLGA-PEGCell LineN/A (Uptake)High Accumulation
Co-Administration Piperine (Bioenhancer)RatVariableVariable

Critical Insight: While Solid Dispersions show massive fold-increases in rats, human trials (Micellar) show more modest gains (2-3x). This discrepancy often stems from the much higher metabolic capacity of the human liver compared to rodents.

Experimental Validation Protocols

To verify these formulations in your own lab, use the following self-validating protocols.

Protocol A: Phase Solubility Assay (Higuchi-Connors Method)

Purpose: To determine the stability constant (


) and stoichiometry of Cyclodextrin complexes.
  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 2, 4, 6, 8, 10 mM).

  • Saturation: Add excess Chrysin (approx. 5 mg) to 5 mL of each solution in sealed vials.

  • Equilibration: Shake at 25°C for 72 hours (Self-validation: Ensure no solid disappearance; excess must remain).

  • Filtration: Filter through 0.45 µm membrane filter.

  • Quantification: Analyze filtrate via UV-Vis spectrophotometry at 268 nm or HPLC.

  • Calculation: Plot [Chrysin] vs. [CD].

    • Where

      
       is intrinsic solubility of Chrysin.
      
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Purpose: To calculate absolute bioavailability (


).
  • Animals: Male Sprague-Dawley rats (200–250g), fasted 12h.

  • Groups:

    • Group A: IV Administration (Chrysin in DMSO/PEG, 2 mg/kg).

    • Group B: Oral Control (Chrysin suspension, 20 mg/kg).

    • Group C: Oral Test Formulation (20 mg/kg).

  • Sampling: Retro-orbital or jugular vein cannulation.

    • Timepoints: 0, 5, 15, 30, 60, 120, 240, 480 min.

  • Analysis: Plasma deproteinization with acetonitrile -> LC-MS/MS detection.

    • Note: You MUST monitor for Chrysin-Glucuronide and Sulfate metabolites to distinguish absorption from metabolism.

  • Workflow Diagram:

PKWorkflow Start Start: Formulation Prep Dosing Oral Gavage (20mg/kg) vs IV Control Start->Dosing Sampling Blood Collection (0-8 hrs) Dosing->Sampling Processing Plasma Separation & Acetonitrile Precipitation Sampling->Processing Analysis LC-MS/MS Quantification (Parent + Metabolites) Processing->Analysis Calc Calculate AUC, Cmax, F% Analysis->Calc

Caption: Figure 2: Standardized PK Workflow for assessing bioavailability enhancement.

References

  • Wang, Y., et al. (2023). "The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats."[4] Pharmaceutics.[4][5][6][7][8][9]

  • Briskey, D., et al. (2024). "Comparative Pharmacokinetics and Safety of a Micellar Chrysin–Quercetin–Rutin Formulation." Nutrients.[7]

  • Sultana, F., et al. (2016). "Chrysin-loaded PLGA-PEG nanoparticles designed for enhanced effect on the breast cancer cell line."[10] Biomedicine & Pharmacotherapy.

  • Hiwale, A.R., et al. (2002).[11][12] "Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats." Indian Journal of Experimental Biology.

  • Walle, T., et al. (2001). "Disposition and metabolism of the flavonoid chrysin in normal volunteers." British Journal of Clinical Pharmacology.

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Comparative Validation Guide: 3,5-Dihydroxyflavone vs. 7,8-Dihydroxyflavone at the TrkB Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The search for small-molecule mimetics of Brain-Derived Neurotrophic Factor (BDNF) has centered on the Tropomyosin receptor kinase B (TrkB).[1][2] While 7,8-Dihydroxyflavone (7,8-DHF) has been established as a high-affinity TrkB agonist (Jang et al., 2010), the structural specificity of the TrkB extracellular domain remains a critical subject of validation.

This guide provides an independent validation framework for 3,5-Dihydroxyflavone (3,5-DHF) . In the context of TrkB pharmacology, 3,5-DHF serves as a critical structural probe (negative control) to validate the pharmacophore requirement of the catechol moiety found in 7,8-DHF. This guide details the experimental protocols required to distinguish the specific binding of 7,8-DHF from the structural inactivity or non-specific interaction of 3,5-DHF, thereby validating the precise chemical requirements of the TrkB Ig2 binding pocket.

The Core Pharmacophore Hypothesis
  • 7,8-DHF: Contains a catechol group (vicinal diols) on the A-ring, mimicking the variable loop of the BDNF N-terminus. This facilitates hydrogen bonding with Asp298 and other residues in the TrkB Ig2 domain.

  • 3,5-DHF: Lacks the catechol motif; hydroxyls are positioned at C3 (C-ring) and C5 (A-ring). Validation studies typically demonstrate that this configuration fails to induce the conformational change required for receptor dimerization.

Comparative Performance Analysis

The following data summary aggregates biophysical and functional parameters to establish a baseline for validation.

Table 1: Biophysical & Functional Comparison
Feature7,8-Dihydroxyflavone (Agonist) This compound (Probe/Control) BDNF (Endogenous Ligand)
Binding Affinity (

)
~320 nM (SPR) / ~10–20 nM (Cell-based)> 10 µM / No Detectable Binding 10–100 pM
Binding Site TrkB Extracellular Domain (Ig2)Steric Clash / Non-Specific TrkB Ig2 (Specificity) & Ig1
Receptor Dimerization Robust InductionNegligible / None Robust Induction
TrkB Phosphorylation High (Y515, Y816)Baseline (Inactive) Very High
Downstream Signaling AKT & MAPK ActivationNo Activation AKT, MAPK, PLC

Neuroprotection Protects against glutamate toxicityIneffective (in TrkB context) Highly Protective

Analyst Note: If your independent validation of 3,5-DHF shows significant TrkB phosphorylation, verify purity to ensure no contamination with 7,8-isomers or off-target kinase inhibition (e.g., CK2 inhibition) that might mimic pathway modulation.

Mechanistic Visualization

The following diagram illustrates the structural logic of TrkB activation and the differentiation between the agonist (7,8-DHF) and the structural control (3,5-DHF).

TrkB_Signaling_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BDNF BDNF (Dimer) TrkB_Monomer TrkB Monomer (Ig2 Domain) BDNF->TrkB_Monomer High Affinity Binding DHF78 7,8-DHF (Agonist) DHF78->TrkB_Monomer Mimics N-terminal Loop DHF35 3,5-DHF (Inactive/Control) DHF35->TrkB_Monomer Fails to Bind/Dimerize TrkB_Dimer TrkB Dimer (Active Conformation) TrkB_Monomer->TrkB_Dimer Ligand-Induced Dimerization AutoPhos Autophosphorylation (Y515, Y816) TrkB_Dimer->AutoPhos Kinase Activation MAPK MAPK/ERK (Differentiation) AutoPhos->MAPK PI3K PI3K/AKT (Survival) AutoPhos->PI3K Apoptosis Apoptosis Prevention MAPK->Apoptosis PI3K->Apoptosis

Figure 1: Mechanistic differentiation. 7,8-DHF successfully mimics BDNF to induce dimerization, whereas 3,5-DHF acts as a non-binding control due to lack of the catechol pharmacophore.

Independent Validation Protocols

To rigorously validate the binding site (or lack thereof) of 3,5-DHF compared to 7,8-DHF, you must employ a "Self-Validating" workflow combining biophysical binding with functional output.

Protocol A: Competitive Binding via Surface Plasmon Resonance (SPR)

Objective: Quantify physical binding affinity (


) and kinetics.

Materials:

  • Sensor Chip: CM5 (Cytiva/Biacore).

  • Ligand: Recombinant TrkB Extracellular Domain (ECD-His tag).

  • Analytes: 7,8-DHF (Positive Control), 3,5-DHF (Test Compound).

Methodology:

  • Immobilization: Amine couple TrkB ECD to Flow Cell 2 (FC2) to ~3000 RU. Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Solvent Correction: Flavonoids require DMSO. Prepare running buffer (PBS-P+) with 5% DMSO. Perform solvent correction cycles (0.5% to 5.0% DMSO) to negate bulk refractive index changes.

  • Injection: Inject 3,5-DHF in a concentration series (0, 62.5, 125, 250, 500, 1000 nM) over both flow cells at 30 µL/min for 120s.

  • Dissociation: Allow 180s dissociation time.

  • Regeneration: Brief pulse of 10 mM Glycine-HCl pH 2.0 (if necessary; flavonoids usually dissociate fast).

Validation Criteria:

  • 7,8-DHF: Must show dose-dependent association curves with

    
     in the low nanomolar to sub-micromolar range.
    
  • 3,5-DHF: If the signal on FC2 minus FC1 is negligible or shows "square wave" (rapid on/off) indicative of bulk refractive index change only, the compound does not bind the specific site. This confirms the specificity of the 7,8-catechol motif.

Protocol B: Functional Phosphorylation Assay (Western Blot)

Objective: Confirm if physical interaction (if any) translates to receptor activation.

Cell Line: Cortical neurons (DIV 7-10) or TrkB-stable CHO cells.

Methodology:

  • Starvation: Serum-starve cells for 2 hours to reduce basal phosphorylation.

  • Treatment: Treat cells for 15 minutes with:

    • Vehicle (DMSO < 0.1%)

    • BDNF (100 ng/mL) - System Control

    • 7,8-DHF (500 nM) - Positive Control

    • 3,5-DHF (500 nM & 5 µM) - Test Condition

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Detection: Immunoblot using:

    • Anti-pTrkB (Y816) [Cell Signaling #4619 or equivalent]

    • Anti-Total TrkB [Cell Signaling #4603]

Validation Criteria:

  • Valid System: BDNF and 7,8-DHF must show a strong band at ~140 kDa for pTrkB.

  • 3,5-DHF Result: Absence of pTrkB band validates that 3,5-DHF does not activate the receptor.

Experimental Workflow Diagram

This workflow ensures that negative results for 3,5-DHF are not due to experimental error but due to structural incompatibility.

Validation_Workflow cluster_insilico Phase 1: In Silico cluster_biophysical Phase 2: Biophysical (SPR) cluster_functional Phase 3: Functional (Cellular) start Start Validation Docking Molecular Docking (TrkB Ig2 Domain) start->Docking Score Calculate Binding Energy (Compare 7,8 vs 3,5) Docking->Score SPR_Run SPR Analysis (Solvent Corrected) Score->SPR_Run Select Candidates Kd_Calc Determine Kd SPR_Run->Kd_Calc WB Western Blot (p-TrkB Y816) Kd_Calc->WB If Kd < 10µM Kd_Calc->WB Negative Control Confirmation Survival Neuronal Survival (Caspase-3 Assay) WB->Survival End Validation Complete: Specificity Established Survival->End Final Report

Figure 2: Step-by-step validation pipeline. Note that even if SPR shows weak binding, functional assays (WB/Survival) are required to rule out non-specific interaction.

References

  • Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone."[3] Proceedings of the National Academy of Sciences, 107(6), 2687–2692.

  • Liu, X., et al. (2014). "7,8-dihydroxyflavone: a small molecule TrkB agonist for neurological and psychiatric disorders." Translational Psychiatry, 4(1), e355.

  • Boltaev, U., et al. (2017). "Multipoint Binding of 7,8-Dihydroxyflavone to the TrkB Receptor." Journal of Molecular Graphics and Modelling, 74, 303-311.

  • Vilar, S., et al. (2013). "Rational design of small-molecule TrkB agonists: The challenge of validating the target." ACS Chemical Neuroscience, 4(3), 365-367.

Sources

Precision in Flavonoid Research: Assessing Off-Target Effects of 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dihydroxyflavone (3,5-DHF) is a potent flavonoid scaffold often utilized for its specific chelation properties and structural rigidity. However, like its congeners Quercetin and Apigenin, it is prone to classification as a PAINS (Pan-Assay Interference Compounds) candidate. Its dual hydroxyl groups at positions 3 and 5 facilitate Excited-State Intramolecular Proton Transfer (ESIPT), granting it unique fluorescence properties but also significant potential for optical and redox-based assay interference.

This guide provides a validated framework to distinguish genuine pharmacological activity from off-target artifacts. We compare 3,5-DHF against standard flavonoid alternatives and detail two self-validating protocols to ensure data integrity.

Part 1: The Challenge of Flavonoid Specificity

The "Flavonoid Paradox" in drug discovery refers to the tendency of these molecules to exhibit activity in almost any assay they are tested in. For 3,5-DHF, the primary off-target risks are not just biological (promiscuous kinase inhibition) but methodological .

Comparative Analysis: 3,5-DHF vs. Alternatives

The following table contrasts 3,5-DHF with Quercetin (the "dirty" standard) and Chrysin (a structural control lacking the 3-OH group).

FeatureThis compoundQuercetin (Alternative 1)Chrysin (Alternative 2)
Structure 3-OH, 5-OH (No B-ring OH)3,5,7,3',4'-OH (Pentahydroxy)5,7-OH (No 3-OH)
Primary Off-Target Risk Optical Interference (ESIPT fluorescence) & Redox CyclingAggregator & Non-specific Kinase InhibitionLow solubility & metabolic instability
Assay Compatibility Incompatible with fluorescence assays (blue/green region)Incompatible with MTT (Reduces tetrazolium directly)Generally compatible, but precipitates
Redox Activity Moderate (Lack of catechol B-ring reduces auto-oxidation)High (Catechol B-ring drives rapid auto-oxidation)Low
Use Case Membrane probes, specific chelationBroad antioxidant (non-specific)Aromatase inhibition studies

Expert Insight: Researchers often select 3,5-DHF to avoid the rapid metabolic degradation seen with Quercetin. However, the 3-OH group in 3,5-DHF is highly reactive. Unlike Chrysin, 3,5-DHF can undergo oxidative conversion to flavonols in culture media, potentially altering the bioactive species during long incubations.

Part 2: Mechanisms of Interference

To rigorously assess 3,5-DHF, one must understand how it generates false positives.[1]

The MTT Trap (Redox Interference)

Flavonoids with free hydroxyl groups can donate electrons to tetrazolium salts (MTT, MTS) in the absence of cellular metabolism. This generates formazan crystals chemically, creating a false "high viability" signal that masks cytotoxicity.

Optical/Fluorescence Interference

3,5-DHF exhibits strong fluorescence due to the ESIPT mechanism. If your readout involves a fluorophore (e.g., Resorufin, FITC) with overlapping spectra, 3,5-DHF will act as a background amplifier or quencher.

Visualization: The Interference Cascade

InterferenceMechanism DHF This compound MTT MTT Reagent (Tetrazolium) DHF->MTT Direct Chemical Reduction Formazan Formazan (Purple Signal) MTT->Formazan Conversion Cells Live Cells (Mitochondria) Cells->MTT Enzymatic Reduction FalseData FALSE NEGATIVE (Masked Toxicity) Formazan->FalseData If Cell-Free Reduction > 10% TrueData TRUE VIABILITY Formazan->TrueData If Controlled

Caption: Figure 1. Mechanism of flavonoid-mediated assay interference. 3,5-DHF can chemically reduce MTT, bypassing cellular metabolism and yielding false viability data.

Part 3: Validated Workflows for Off-Target Assessment

Do not rely on a single assay. Use these self-validating protocols to confirm that the observed effects are biological and specific.

Protocol A: The "Cell-Free" Interference Check

Purpose: To quantify the non-biological signal generated by 3,5-DHF in viability assays.

Reagents:

  • 3,5-DHF (dissolved in DMSO).

  • MTT Reagent (5 mg/mL).

  • CellTiter-Glo® (ATP-based luminescent assay) - Recommended Alternative.

  • Culture Media (with and without Phenol Red).

Step-by-Step Methodology:

  • Preparation: Prepare a 96-well plate with 100 µL of culture media (no cells).

  • Dosing: Add 3,5-DHF in a dose-response curve (e.g., 1 µM to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate for the standard assay duration (e.g., 24 or 48 hours) at 37°C. Note: This checks for auto-oxidation color changes.

  • Reagent Addition:

    • Set 1: Add 20 µL MTT reagent. Incubate 4 hours.

    • Set 2: Add 100 µL CellTiter-Glo reagent.

  • Readout: Measure Absorbance (570 nm) for Set 1 and Luminescence for Set 2.

Interpretation:

  • If MTT Absorbance increases with dose: 3,5-DHF is chemically reducing the reagent. Action: Discard MTT data; switch to ATP assays.

  • If Luminescence signal is stable: The ATP assay is resistant to interference.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove physical target engagement inside the cell, distinguishing specific binding from non-specific membrane perturbation.

Reagents:

  • Target cells (e.g., HEK293 or cancer line).

  • 3,5-DHF (at EC50 concentration).

  • Lysis buffer with protease inhibitors.

  • PCR thermocycler.

Step-by-Step Methodology:

  • Treatment: Treat live cells with 3,5-DHF or DMSO control for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split samples into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Lysis: Cool immediately to RT. Freeze-thaw (liquid nitrogen/37°C) 3 times to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant (soluble fraction).

  • Analysis: Analyze supernatants via Western Blot for your specific target protein.

Interpretation:

  • Shift Observed: If the target protein remains soluble at higher temperatures in the 3,5-DHF treated group compared to DMSO, specific binding is confirmed (thermal stabilization).

  • No Shift: If melting curves are identical, the observed cellular effects are likely off-target (e.g., general membrane toxicity or redox stress) rather than specific target inhibition.

Visualization: CETSA Workflow

CETSA_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Thermal Challenge cluster_2 Phase 3: Detection Step1 Live Cells + 3,5-DHF (1 hr Incubation) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Heat Gradient (37°C - 67°C) Step2->Step3 Step4 Lysis & Centrifugation Step3->Step4 Step5 Western Blot (Soluble Fraction) Step4->Step5 Result1 Target Stabilized? (Shift in Melting Curve) Step5->Result1

Caption: Figure 2. CETSA workflow to validate intracellular target engagement of 3,5-DHF.

Part 4: Data Synthesis & Recommendations

When publishing data on 3,5-DHF, use the following criteria to ensure your results are accepted as robust:

  • Viability Data: Always pair metabolic assays (MTT/WST-1) with non-metabolic assays (LDH release or Crystal Violet) to rule out redox interference.

  • Concentration Limits: Avoid concentrations >50 µM. At this level, flavonoids often form colloidal aggregates that sequester proteins non-specifically.

  • Buffer Control: 3,5-DHF is pH sensitive. Ensure your media is well-buffered (HEPES), as pH shifts can alter its protonation state and fluorescence profile.

Summary of Assay Compatibility
Assay TypeCompatibility with 3,5-DHFRecommendation
MTT / MTS Low Avoid. High risk of chemical reduction.
CellTiter-Glo (ATP) High Preferred for viability.
Fluorescence Polarization Medium Check for ESIPT interference.
Western Blot High Standard method; unaffected by DHF fluorescence.
SRB / Crystal Violet High Excellent for biomass quantification.

References

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Source: Journal of Pharmaceutical Research International. Significance: Establishes the mechanism by which flavonoids chemically reduce MTT, leading to false-negative toxicity results.[1]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity. Source: Methods in Enzymology (PubMed). Significance: Defines the gold-standard protocol for distinguishing specific target engagement from non-specific effects in cellular models.

  • Structure-activity relationships of flavones and their anti-inflammatory properties. Source: Biochemical Pharmacology (PubMed). Significance: Compares the biological activity of Chrysin vs. other flavones, highlighting the role of the B-ring hydroxylation.[2]

  • Modes of 3-and 5-hydroxy flavone, which are strongly enhanced on the colloid surface. Source: Journal of Raman Spectroscopy. Significance: Details the physicochemical properties of 3,5-DHF, including its specific hydroxyl group interactions and stability.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Pre-Disposal Safety: The "Assume Hazard" Principle

A critical first step in handling any chemical waste is a thorough understanding of its potential hazards. Flavonoids as a class exhibit a wide range of toxicological profiles. For instance, the Safety Data Sheet (SDS) for the structurally similar 3',4'-Dihydroxyflavone lists it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2] Conversely, the SDS for 3,5,7-Trihydroxyflavone indicates it does not meet the criteria for hazard classification.[3][4]

Given this variability, and in the absence of a specific, comprehensive SDS for 3,5-Dihydroxyflavone, the most prudent course of action is to adhere to the "Assume Hazard" principle. This principle, a bedrock of laboratory safety, dictates that substances with unknown or incomplete hazard profiles should be handled as if they are hazardous.[5] Therefore, all disposal procedures for this compound should be conducted with the assumption that it is, at a minimum, a skin and eye irritant and potentially harmful if ingested or inhaled.

Essential Personal Protective Equipment (PPE)

Before handling any this compound waste, the following PPE is mandatory. The rationale for each piece of equipment is to create a barrier between the researcher and the potential chemical hazard, a fundamental requirement outlined by the Occupational Safety and Health Administration (OSHA).[6][7]

PPE ComponentSpecificationRationale for Use
Eye Protection Safety goggles with side shieldsProtects against splashes of solutions containing the flavonoid and airborne dust particles, preventing serious eye irritation.[1][3]
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact, mitigating the risk of skin irritation.[8]
Body Protection Full-length laboratory coatProtects skin and personal clothing from contamination during handling and in case of a spill.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the solid powder outside of a fume hood to prevent inhalation of dust, which may cause respiratory irritation.[2][3]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to ensure that this compound waste is handled, segregated, and stored in a manner that is safe and compliant with Environmental Protection Agency (EPA) regulations.[9]

Step 1: Waste Characterization

First, identify the physical state of the waste.

  • Solid Waste: This includes unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (such as gloves or disposable lab coats).

  • Liquid Waste: This consists of this compound dissolved in solvents (e.g., DMSO, ethanol) from experimental procedures.

Step 2: Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Solid this compound waste should be collected separately from other chemical wastes.

  • Liquid this compound waste must be segregated based on the solvent used. For example, do not mix a solution in an organic solvent with an aqueous waste stream. Halogenated and non-halogenated solvent wastes must also be kept separate as per your institution's guidelines.

Step 3: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Choice: Use only compatible, leak-proof containers with securely fitting caps.[10][11] For solid waste, a screw-cap wide-mouth plastic jar is suitable. For liquid waste, use the original solvent bottle or a designated chemical waste container. Never use food containers.

  • Labeling: This is a strict regulatory requirement.[12] The label must be affixed to the container before any waste is added and must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • For liquid waste, list all constituents, including solvents, with approximate percentages.

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Waste Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) prior to pickup.[8][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers closed at all times, except when adding waste.[10]

  • Do not overfill containers; leave at least 5-10% of headspace to allow for vapor expansion.[11]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled, full waste container.[8]

  • EHS professionals are trained to transport and manage the final disposal of the chemical waste in accordance with all federal, state, and local regulations.[13] Never pour this compound waste down the drain. [3]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a prompt and correct response is crucial to minimize risk.

Solid Spill Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the minimum PPE outlined in the table above.

  • Control Dust: Avoid creating dust. Do not use a dry brush or towel.

  • Contain and Collect: Gently cover the spill with absorbent pads if available. Carefully sweep the solid material into a dustpan.[8]

  • Package Waste: Place the collected material and any contaminated cleaning supplies into a sealable container. Label it as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Wipe the spill area with a damp cloth, collecting the cloth as hazardous waste.

  • Arrange Disposal: Contact EHS for pickup.

Exposure First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualization of the Disposal Pathway

The following flowchart provides a visual decision-making tool to guide researchers through the proper disposal workflow for this compound.

G start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) waste_type->liquid_waste Liquid solid_container Select compatible, labeled 'Hazardous Waste' container for solids. solid_waste->solid_container liquid_container Select compatible, labeled 'Hazardous Waste' container for liquids. List all components. liquid_waste->liquid_container accumulate Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->accumulate liquid_container->accumulate contact_ehs When container is full, contact institutional EHS for waste pickup. accumulate->contact_ehs end_proc End of Process contact_ehs->end_proc

Caption: Disposal Decision Workflow for this compound Waste.

Conclusion

The responsible disposal of this compound is a multi-step process that demands diligence and a foundational understanding of safety principles. By adhering to the "Assume Hazard" principle, utilizing appropriate PPE, and following a systematic workflow for waste characterization, segregation, containment, and storage, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance, as they are the ultimate authority on waste management within your organization.

References

  • Carl ROTH. Safety Data Sheet: 3,5,7-Trihydroxyflavone. [Link]

  • Carl ROTH. Safety data sheet acc. to Safe Work Australia - Code of Practice: Galangin. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]

  • ResearchGate. Disposition of Flavonoids Impacts their Efficacy and Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • The Good Scents Company. 3-hydroxyflavone information. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • Defense Technical Information Center (DTIC). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. [Link]

  • MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • National Center for Biotechnology Information (NCBI). 7,8-Dihydroxyflavone Rescues Lead-Induced Impairment of Vesicular Release. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 3,5-Dihydroxyflavone is foundational to scientific progress. This flavonoid, like many of its counterparts, is a biologically active molecule, making it a valuable tool in various research applications, from neuroprotection to antioxidant studies.[1] However, this bioactivity also underscores the critical importance of rigorous safety protocols. Unseen hazards, primarily in the form of fine, airborne particles, demand a handling plan that is both meticulous and grounded in the principles of risk minimization.

This guide moves beyond a simple checklist. It provides a complete operational framework for the safe handling, use, and disposal of this compound, explaining the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: The "Why"

While comprehensive toxicological data for this compound may be limited, the precautionary principle dictates that we treat it as potentially hazardous. This assessment is based on its nature as a bioactive compound and data from structurally similar flavonoids.[2][3][4] The primary risks are associated with the compound in its solid, powdered form.

The main routes of potential exposure and associated hazards are:

  • Inhalation: Fine powder can be easily aerosolized during handling, leading to respiratory tract irritation.[2][5]

  • Dermal Contact: The compound may cause skin irritation upon contact.[2][4][6]

  • Eye Contact: Direct contact with the powder can cause eye irritation.[2][4][6]

  • Ingestion: Accidental ingestion may be harmful.[6][7]

  • Combustibility: Like many fine organic powders, an accumulation of dust in the presence of an ignition source could lead to a dust explosion.[3][8][9]

Hazard RoutePotential RiskRationale
Inhalation Respiratory tract irritation; unknown long-term effects.Fine powders are easily dispersed in the air during weighing and transfer.[2][4]
Dermal/Eye Contact Skin and eye irritation.Direct contact with the chemical can cause local irritation.[2][6]
Ingestion Potential toxicity; unknown systemic effects.Accidental ingestion via contaminated hands is a risk without proper hygiene.[7]
Physical Hazard Combustible dust.Enrichment of fine dust creates the potential for a dust explosion.[8]

The Hierarchy of Controls: Engineering and PPE

Before any personal protective equipment is selected, we must implement engineering controls as the primary line of defense.

Engineering Controls: Your First and Best Defense

All procedures involving the handling of solid this compound must be performed in a certified chemical fume hood or a powder containment hood.[9] This is non-negotiable. A fume hood provides primary containment, pulling airborne particles away from your breathing zone and preventing contamination of the general laboratory space. Ensure the ventilation system is functioning correctly and has been recently certified.[10]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure should primary containment fail or during tasks where splashes are possible.[10]

EquipmentSpecificationJustification & Best Practices
Eye & Face Protection Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[5][11]Protects against airborne powder and potential splashes of solutions. Standard safety glasses with side shields are a minimum but goggles offer superior protection.[3]
Hand Protection Nitrile or Neoprene Gloves.[12]These materials offer good chemical resistance. Always inspect gloves for tears or holes before use.[13] Remove and replace gloves immediately if contaminated. Wash hands thoroughly after removing gloves.[2]
Body Protection 100% cotton or flame-resistant lab coat, fully fastened.Protects skin and personal clothing from contamination.[10]
Respiratory Protection NIOSH-approved N95 or P2/P3 particulate respirator.[8][14]Required only if engineering controls (fume hood) are unavailable or fail. This should be a rare exception, not the norm. Proper fit-testing is mandatory for respirator use.
Footwear Closed-toe shoes.Protects feet from spills and dropped objects.

Operational Plan: Step-by-Step Protocols

Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Surface (Decontaminate, lay absorbent pad) B->C D 4. Weigh Solid This compound C->D Begin handling E 5. Prepare Solution (Add solvent to solid) D->E F 6. Use Solution in Experiment E->F Transfer to experiment G 7. Decontaminate Glassware & Work Area F->G Post-experiment H 8. Segregate & Label Chemical Waste G->H I 9. Remove PPE & Wash Hands H->I

Caption: Safe Handling Workflow for this compound.

Protocol 1: Weighing the Solid Compound
  • Preparation: Don all required PPE (lab coat, gloves, goggles) before approaching the work area.

  • Work Area: Perform all steps inside a certified chemical fume hood. Place a disposable absorbent pad on the work surface.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust generation.

  • Clean-up: Once the desired mass is obtained, securely close the main container of the compound. Use a small brush or a damp wipe to clean the spatula and any stray powder from the balance and work surface. Dispose of the wipe in the designated solid waste container.

Protocol 2: Preparing a Solution
  • Location: This procedure must also be conducted entirely within the fume hood.

  • Vessel: Place the weigh boat containing the powder into the vessel you will be dissolving it in (e.g., a beaker or flask). This prevents loss of material during transfer.

  • Solvent Addition: Slowly add the desired solvent to the vessel, rinsing the powder from the weigh boat.

  • Dissolution: Use a magnetic stirrer or gentle agitation to fully dissolve the compound. Keep the vessel covered to the extent possible to avoid aerosol generation.

Contingency and Disposal Plan

Emergency Procedures
  • Spill:

    • Small Spill (in fume hood): Gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into a container, label it as "Hazardous Waste: this compound," and arrange for disposal.

    • Large Spill: Evacuate the immediate area. Restrict access and follow your institution's emergency procedures by contacting the Environmental Health & Safety (EHS) office.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Disposal Protocol

The disposal of this compound and associated materials must be handled as regulated chemical waste. Do not pour any solutions down the drain or discard solid waste in the regular trash.

  • Waste Characterization: Treat all materials that have come into contact with this compound as hazardous chemical waste.[15]

  • Segregation: Maintain separate, clearly labeled waste streams.[15]

    • Solid Waste: Includes contaminated gloves, weigh paper, absorbent pads, and unused solid compound. Collect in a sealed, labeled, and compatible container.

    • Liquid Waste: Includes all solutions containing this compound. Collect in a sealable, compatible container (e.g., a glass bottle). Do not mix with other waste streams unless approved by your EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[15]

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the lab, away from general traffic.[10][15]

  • Pickup: Contact your institution's EHS department to schedule a pickup for proper disposal in accordance with all federal, state, and local regulations.[15]

By integrating these safety measures into every aspect of your workflow, you ensure the protection of yourself and your colleagues, maintaining the integrity and safety of your research environment.

References

  • Metasci. (n.d.). Safety Data Sheet 3-Hydroxyflavone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Galangin. Retrieved from [Link]

  • Gao, X., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. CNS Neuroscience & Therapeutics. Retrieved from [Link]

  • Jeanclos, E., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. Retrieved from [Link]

  • Abt, T. R., et al. (2022). Metabolic protection by the dietary flavonoid 7,8-dihydroxyflavone requires an intact gut microbiome. Frontiers in Nutrition. Retrieved from [Link]

  • Zhang, Z., et al. (2017). 7,8-Dihydroxyflavone Rescues Lead-Induced Impairment of Vesicular Release. Toxicological Sciences. Retrieved from [Link]

  • Jeanclos, E., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. National Institutes of Health. Retrieved from [Link]

  • van Rooijen, L. (2020). Personal protective equipment for crop protection. Royal Brinkman. Retrieved from [Link]

  • Williams, C. M., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. RSC Medicinal Chemistry. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5,7-Dihydroxyflavone. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: 7,8-Dihydroxyflavone Hydrate. Retrieved from [Link]

  • SafeSol. (n.d.). Personal Protective Equipment in Horticulture. Retrieved from [Link]

  • Eisenberg, D. (2018). New Approaches to Chemical Safety in Research Labs. Tradeline, Inc. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.